Product packaging for 7-Methylimidazo[1,2-a]pyridine(Cat. No.:CAS No. 874-39-5)

7-Methylimidazo[1,2-a]pyridine

Cat. No.: B1330368
CAS No.: 874-39-5
M. Wt: 132.16 g/mol
InChI Key: IQDUNRGHZFBKLT-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 305207. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2 B1330368 7-Methylimidazo[1,2-a]pyridine CAS No. 874-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDUNRGHZFBKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236321
Record name 7-Methylimidazo(1,2-a)pyridine
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-39-5
Record name 7-Methylimidazo(1,2-a)pyridine
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Record name 874-39-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305207
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methylimidazo(1,2-a)pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID40236321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 7-Methylimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 7-Methylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" known to be a key component in numerous biologically active compounds.[1][2] Derivatives of this core structure have shown a wide range of therapeutic potential, including roles as anticancer, anti-inflammatory, and antiviral agents.[3][4] This document outlines a common synthetic route, detailed experimental protocols, and comprehensive characterization data for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₈N₂[5][6]
Molecular Weight 132.16 g/mol [5][6]
CAS Number 874-39-5[5][6]

Synthesis of this compound

The synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies, including condensation reactions, multicomponent reactions, and oxidative coupling.[2] A widely employed and classical method involves the condensation of a 2-aminopyridine derivative with an α-haloketone. For the synthesis of this compound, 2-amino-4-methylpyridine serves as the key starting material.

A general workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow General Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2_amino_4_methylpyridine 2-Amino-4-methylpyridine Condensation Condensation Reaction (e.g., in Ethanol, Reflux) 2_amino_4_methylpyridine->Condensation alpha_haloketone α-Haloketone (e.g., Chloroacetaldehyde) alpha_haloketone->Condensation Neutralization Neutralization (e.g., with NaHCO3) Condensation->Neutralization Extraction Extraction (e.g., with Dichloromethane) Neutralization->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification 7_Methylimidazo_pyridine This compound Purification->7_Methylimidazo_pyridine

Caption: General Synthesis Workflow for this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on common synthetic methods for imidazo[1,2-a]pyridines.[7][8]

Materials:

  • 2-Amino-4-methylpyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-methylpyridine (1.0 eq) in ethanol.

  • Addition of Reagent: To this solution, add chloroacetaldehyde (1.2 eq, 50% aqueous solution) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for this compound are summarized below. These values are based on data for similar imidazo[1,2-a]pyridine derivatives.[9][10]

¹H NMR δ (ppm)¹³C NMR δ (ppm)
H-2~7.5C-2~145
H-3~7.8C-3~108
H-5~7.9C-5~125
H-6~6.7C-6~112
H-8~7.4C-7~134
7-CH₃~2.4C-8~123
C-8a~145
7-CH₃~21
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight. For this compound (C₈H₈N₂), the expected molecular ion peak in the mass spectrum would be:

Mass Spectrometry Data
Technique Electrospray Ionization (ESI)
Expected [M+H]⁺ 133.0760
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are expected in the following regions, based on the analysis of the parent imidazo[1,2-a]pyridine and related structures.[11][12]

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H stretching (aromatic)3000 - 3100
C-H stretching (aliphatic)2850 - 3000
C=N stretching1600 - 1640
C=C stretching (aromatic)1450 - 1580
C-N stretching1020 - 1250

Biological Activity and Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been extensively studied for their potential as therapeutic agents, particularly in oncology. Several studies have shown that these compounds can act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/mTOR and STAT3/NF-κB pathways.[3][4][13]

The diagram below illustrates a simplified representation of how imidazo[1,2-a]pyridine derivatives may exert their anticancer effects by inhibiting these critical signaling cascades.

Signaling_Pathway Potential Signaling Pathway Inhibition by Imidazo[1,2-a]pyridine Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates IKK IKK Receptor->IKK Activates STAT3 STAT3 Receptor->STAT3 Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) mTOR->Gene_Expression Promotes IkB IκB IKK->IkB Inhibits NFkB NF-κB NFkB->Gene_Expression Promotes STAT3->Gene_Expression Promotes Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine->PI3K Inhibits Imidazo_Pyridine->mTOR Inhibits Imidazo_Pyridine->NFkB Inhibits Imidazo_Pyridine->STAT3 Inhibits

Caption: Potential Signaling Pathway Inhibition by Imidazo[1,2-a]pyridine Derivatives.

Conclusion

This compound is a valuable heterocyclic compound with a straightforward synthetic route. Its characterization through modern analytical techniques provides a clear spectroscopic fingerprint. The broader class of imidazo[1,2-a]pyridine derivatives continues to be a fertile ground for the discovery of novel therapeutic agents, particularly in the field of oncology, due to their ability to modulate critical cellular signaling pathways. This guide provides foundational information for researchers and professionals working on the development and application of this important class of molecules.

References

An In-depth Technical Guide on the Physicochemical Properties of 7-Methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Methylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document collates available experimental and predicted data, details relevant experimental methodologies, and visualizes associated biological pathways to serve as a vital resource for professionals in the field.

Physicochemical Properties

The physicochemical parameters of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the available data for this compound. It is important to note that while some experimental data is available, certain key parameters are based on computational predictions and should be considered accordingly.

Table 1: Physicochemical Data for this compound

PropertyValueData TypeSource
Molecular Formula C₈H₈N₂---INVALID-LINK--
Molecular Weight 132.16 g/mol Calculated--INVALID-LINK--
Appearance Yellow to brown solidExperimentalChemicalBook
Boiling Point 113 °C at 0.7 TorrExperimentalChemicalBook
Melting Point Not available--
Density 1.11 ± 0.1 g/cm³PredictedChemicalBook
pKa (acid dissociation constant) 7.44 ± 0.50PredictedChemicalBook
LogP (octanol-water partition coefficient) 2.1Predicted (XLogP3)--INVALID-LINK--
Solubility Not available--

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. This section outlines standard methodologies for determining key physicochemical properties, adaptable for the characterization of this compound and its analogs.

Synthesis of Imidazo[1,2-a]pyridines (General Procedure)

Reaction Scheme:

Experimental Workflow:

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_characterization Characterization 2-amino-4-methylpyridine 2-Amino-4-methylpyridine dissolve Dissolve reactants in a suitable solvent (e.g., ethanol) 2-amino-4-methylpyridine->dissolve alpha-halo-ketone α-Halo Ketone (e.g., chloroacetaldehyde) alpha-halo-ketone->dissolve reflux Reflux the mixture for a specified time (e.g., 4-24 hours) dissolve->reflux monitor Monitor reaction progress by TLC reflux->monitor cool Cool the reaction mixture to room temperature monitor->cool neutralize Neutralize with a base (e.g., NaHCO₃ solution) cool->neutralize extract Extract with an organic solvent (e.g., ethyl acetate) neutralize->extract dry Dry the organic layer (e.g., over Na₂SO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify nmr ¹H and ¹³C NMR purify->nmr ms Mass Spectrometry purify->ms ir IR Spectroscopy purify->ir

General workflow for the synthesis of imidazo[1,2-a]pyridines.
Spectroscopic Characterization

While specific spectra for this compound are not available in the cited literature, characterization of imidazo[1,2-a]pyridine derivatives is routinely performed using the following techniques. Representative data for related structures are often used for comparative purposes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts and coupling constants of the protons and carbons in the heterocyclic rings provide definitive information about the substitution pattern.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups and the overall fingerprint of the molecule.

Determination of Melting Point

The melting point is a crucial indicator of purity. A sharp melting point range typically suggests a pure compound.

Experimental Protocol:

  • A small, finely powdered sample of the crystalline compound is packed into a capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of Solubility

Solubility in various solvents is a key parameter, particularly for drug candidates, as it affects formulation and bioavailability.

Experimental Protocol (Qualitative):

  • A small, measured amount of the solute (e.g., 1-5 mg) is added to a test tube.

  • A measured volume of the solvent (e.g., 1 mL of water, ethanol, DMSO) is added.

  • The mixture is agitated vigorously (e.g., by vortexing) for a set period.

  • The solution is visually inspected for the presence of undissolved solid to classify it as soluble, partially soluble, or insoluble.

Determination of pKa

The pKa value is critical for understanding the ionization state of a compound at a given pH, which influences its solubility, permeability, and target binding.

Experimental Protocol (Potentiometric Titration):

  • A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • The pKa is determined from the inflection point of the resulting titration curve.

Determination of LogP

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.

Experimental Protocol (Shake-Flask Method):

  • A solution of the compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer).

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • The two phases are separated.

  • The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of several key biological targets, making them attractive scaffolds for drug development in oncology and infectious diseases.

Inhibition of the PI3K/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Certain imidazo[1,2-a]pyridine derivatives have been shown to be potent dual inhibitors of PI3K and mTOR.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazopyridine This compound Derivative Imidazopyridine->PI3K Imidazopyridine->mTORC1

Inhibition of the PI3K/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Inhibition of Mycobacterium tuberculosis QcrB

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutics. The cytochrome b subunit (QcrB) of the ubiquinol-cytochrome c reductase is a validated target in Mycobacterium tuberculosis. Imidazo[1,2-a]pyridine-based compounds have been identified as potent inhibitors of QcrB, disrupting the electron transport chain and leading to ATP depletion and bacterial cell death.

G cluster_etc M. tuberculosis Electron Transport Chain cluster_atp ATP Synthesis Complex_II Complex II (Succinate Dehydrogenase) Menaquinone_Pool Menaquinone Pool Complex_II->Menaquinone_Pool e⁻ Complex_III Complex III (QcrB subunit) Menaquinone_Pool->Complex_III e⁻ Complex_IV Complex IV (Cytochrome c Oxidase) Complex_III->Complex_IV e⁻ Proton_Gradient Proton Motive Force Complex_III->Proton_Gradient H⁺ pumping ATP ATP Complex_III->ATP Water H₂O Complex_IV->Water Complex_IV->Proton_Gradient H⁺ pumping Oxygen O₂ ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase ATP_Synthase->ATP Cell_Death Bacterial Cell Death ATP->Cell_Death Imidazopyridine This compound Derivative Imidazopyridine->Complex_III inhibits

Inhibition of M. tuberculosis QcrB by imidazo[1,2-a]pyridine derivatives.

Conclusion

This compound is a compound with significant potential in drug discovery, belonging to a class of molecules with demonstrated activity against key targets in cancer and tuberculosis. While some of its fundamental physicochemical properties have been predicted, further experimental characterization, particularly of its melting point and solubility, is warranted. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and scientists to further investigate this promising scaffold and its derivatives. The continued exploration of the structure-activity relationships of substituted imidazo[1,2-a]pyridines will undoubtedly pave the way for the development of novel and effective therapeutics.

7-Methylimidazo[1,2-a]pyridine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylimidazo[1,2-a]pyridine is a heterocyclic aromatic organic compound belonging to the imidazopyridine class, a scaffold of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical identity, molecular structure, physicochemical properties, synthesis protocols, and known biological activities. Particular emphasis is placed on its relevance in the development of novel therapeutics, supported by detailed experimental methodologies and data presented in a clear, structured format for ease of comparison and implementation in a research setting.

Chemical Identity and Molecular Structure

This compound is unequivocally identified by its Chemical Abstracts Service (CAS) Registry Number. Its molecular structure consists of a fused imidazole and pyridine ring system with a methyl group substitution at the 7th position.

CAS Number: 874-39-5[1]

Molecular Formula: C₈H₈N₂[1]

Molecular Structure:

this compound molecular structure

(Image Source: PubChem CID 136681)

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling in drug development.

PropertyValueSource
Molecular Weight 132.16 g/mol [1][2]
Boiling Point 113 °C (at 0.7 Torr)ChemicalBook
Density (Predicted) 1.11 ± 0.1 g/cm³ChemicalBook
pKa (Predicted) 7.44 ± 0.50ChemicalBook
XLogP3 (Predicted) 2.1[2]
Appearance Yellow to brown solidChemicalBook
Storage Temperature Room Temperature, Sealed in dryChemicalBook

Synthesis of Imidazo[1,2-a]pyridines: Experimental Protocols

The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various synthetic routes. A common and effective method involves the condensation reaction between a 2-aminopyridine derivative and an α-haloketone. Below is a generalized experimental protocol that can be adapted for the synthesis of this compound.

General Protocol for the Synthesis of Imidazo[1,2-a]pyridine Derivatives

This protocol is based on the well-established reaction between 2-aminopyridines and α-haloketones.

Materials:

  • 2-Amino-4-methylpyridine (for the synthesis of this compound)

  • Chloroacetaldehyde (or a suitable α-haloketone)

  • Ethanol (or a suitable solvent)

  • Sodium bicarbonate (or a suitable base)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-methylpyridine (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add chloroacetaldehyde (1.1 equivalents) and sodium bicarbonate (1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be monitored by Thin Layer Chromatography - TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts and wash with ethanol.

  • Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Characterization: Characterize the purified this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

One-Pot Multicomponent Synthesis

A more recent and efficient approach involves a one-pot multicomponent reaction. The following is a generalized workflow for such a synthesis.

G cluster_start Starting Materials A 2-Aminopyridine Derivative (e.g., 2-Amino-4-methylpyridine) D Mix & Stir in Solvent (e.g., Methanol) A->D B Aldehyde B->D C Isocyanide C->D E Add Catalyst (e.g., Sc(OTf)₃) D->E F Reaction at Room Temperature E->F G Monitor by TLC F->G H Reaction Completion G->H I Work-up (Solvent Evaporation, Extraction) H->I J Purification (Column Chromatography) I->J K Characterization (NMR, MS) J->K L Final Product (Imidazo[1,2-a]pyridine Derivative) K->L

Caption: A generalized workflow for the one-pot synthesis of imidazo[1,2-a]pyridines.

Biological Activity and Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. These include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

Anticancer Activity

Derivatives of imidazo[1,2-a]pyridine have been shown to exert anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative Data on Anticancer Activity:

Compound ClassCancer Cell LineActivity MetricValueReference
Imidazo[1,2-a]pyridine derivativesMelanoma (A375, WM115), Cervical (HeLa)IC₅₀Varies[3]
6-Substituted imidazo[1,2-a]pyridinesColon (HT-29, Caco-2)IC₅₀Varies[4]
Novel Imidazo[1,2-a]pyridinesBreast (HCC1937)IC₅₀45 µM - 79.6 µM[5]

Signaling Pathway Inhibition:

Studies have indicated that certain imidazo[1,2-a]pyridine derivatives can inhibit the AKT/mTOR and STAT3/NF-κB signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_pathway AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->AKT Inhibits Imidazopyridine->mTORC1 Inhibits

Caption: Inhibition of the AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Anti-tubercular Activity

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anti-tubercular agents, with some derivatives showing potent activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.

Experimental Workflow for Anti-tubercular Drug Discovery:

The process of discovering and developing new anti-tubercular agents from the imidazo[1,2-a]pyridine class typically follows a structured workflow.

G A Synthesis of Imidazo[1,2-a]pyridine Library B In vitro Screening (M. tuberculosis H37Rv) A->B C Determine MIC B->C D Cytotoxicity Assay (e.g., Vero cells) C->D E Lead Identification (Potent & Non-toxic) D->E F SAR Studies & Lead Optimization E->F G In vivo Efficacy (Animal Models) F->G H Pharmacokinetic Studies (ADME) G->H I Preclinical Candidate H->I

Caption: Workflow for the discovery of anti-tubercular imidazo[1,2-a]pyridines.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds for drug discovery and development. Their straightforward synthesis, coupled with a broad spectrum of biological activities, makes them attractive candidates for further investigation. This guide provides foundational technical information to aid researchers in their exploration of this important chemical scaffold. The provided experimental frameworks and data summaries are intended to facilitate the design and execution of new research endeavors in this exciting field.

References

Biological activities of novel 7-Methylimidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activities of Novel 7-Methylimidazo[1,2-a]pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4] The addition of a methyl group at the 7-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these derivatives. This technical guide provides a comprehensive overview of the recent advancements in the biological evaluation of novel this compound derivatives, focusing on their anticancer, antibacterial, and antituberculosis activities. The document details the quantitative data, experimental methodologies, and relevant biological pathways.

Anticancer Activity

Novel this compound derivatives have emerged as promising candidates for cancer therapy, exhibiting cytotoxicity against various cancer cell lines and targeting key signaling pathways involved in tumor growth and survival.[5][6][7][8]

Cytotoxicity Data

The cytotoxic potential of these compounds has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
I-11 NCI-H358 (KRAS G12C)Potent--[6]
HB9 A549 (Lung)50.56Cisplatin53.25[9]
HB10 HepG2 (Liver)51.52Cisplatin54.81[9]
6d HepG2 (Liver)---[5]
6i HepG2 (Liver)---[5]
12 A375 (Melanoma)0.14--[10]
12 HeLa (Cervical)0.21--[10]
Mechanisms of Action

The anticancer effects of these derivatives are often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and survival signaling pathways.

  • Induction of Apoptosis and Cell Cycle Arrest : Certain derivatives have been shown to inhibit DNA synthesis in a time-dependent manner, leading to apoptosis.[5] For instance, compounds 6d and 6i were found to inhibit DNA synthesis in the HepG2 cell line.[5] Other studies have demonstrated that these compounds can induce cell cycle arrest, a critical mechanism for controlling cell proliferation.[8]

  • Inhibition of Signaling Pathways :

    • PI3K/mTOR Pathway : The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Novel imidazo[1,2-a]pyridine derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[11]

    • AKT/mTOR Pathway : One study demonstrated that novel imidazo[1,2-a]pyridines inhibit the AKT/mTOR pathway, leading to cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[8]

    • STAT3/NF-κB Pathway : A novel derivative, in combination with curcumin, was shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines.[12][13]

  • Targeting KRAS G12C : Compound I-11 has been identified as a potent covalent inhibitor of KRAS G12C, a common oncogenic mutation, highlighting the potential of the imidazo[1,2-a]pyridine scaffold for developing targeted cancer therapies.[6]

Experimental Protocols

1.3.1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition : MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

1.3.2. BrdU Cell Proliferation Assay

This assay measures DNA synthesis by detecting the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

  • Cell Culture and Labeling : Cells are cultured with the test compounds and then incubated with BrdU for a set period.

  • Fixation and Denaturation : Cells are fixed, and the DNA is denatured to allow antibody access to the incorporated BrdU.

  • Antibody Incubation : A specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added.

  • Substrate Reaction : A substrate is added that is converted by the enzyme to a colored product.

  • Quantification : The absorbance is measured, which is proportional to the amount of DNA synthesis.

Visualized Pathways and Workflows

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_development Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, FTIR) Synthesis->Purification InVitro In Vitro Assays (Cytotoxicity, Antimicrobial) Purification->InVitro Mechanism Mechanism of Action (Enzyme Assays, Western Blot) InVitro->Mechanism InVivo In Vivo Studies (Xenograft Models) Mechanism->InVivo SAR Structure-Activity Relationship (SAR) InVivo->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: General workflow for the development of this compound derivatives.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: Inhibition of the PI3K/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Antibacterial and Antibiofilm Activity

The rise of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. This compound derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[14]

Antibacterial Activity Data

The antibacterial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Compound IDBacterial StrainMIC (mg/mL)MBC (mg/mL)Source
4e Gram-positive & Gram-negative0.5 - 1.0-[14]
4e E. coli CTXM (resistant)0.5 - 0.7-[14]
4e K. pneumoniae NDM (resistant)0.5 - 0.7-[14]
Antibiofilm Activity

Biofilms are structured communities of bacteria that are notoriously difficult to eradicate. Certain azo-linked imidazo[1,2-a]pyridine derivatives have shown significant antibiofilm activity. For example, compounds 4b and 4c were able to inhibit biofilm formation in E. coli at concentrations as low as 0.4 mg/mL.[14]

Experimental Protocols

2.3.1. Determination of MIC and MBC

The broth microdilution method is a standard procedure for determining the MIC and MBC of antimicrobial agents.

  • Preparation of Inoculum : A standardized bacterial suspension is prepared.

  • Serial Dilution : The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation : Each well is inoculated with the bacterial suspension.

  • Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination : An aliquot from the wells showing no growth is subcultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

2.3.2. Biofilm Inhibition Assay

  • Biofilm Formation : Bacteria are cultured in 96-well plates in the presence of sub-inhibitory concentrations of the test compounds.

  • Incubation : Plates are incubated to allow biofilm formation.

  • Washing and Staining : Non-adherent bacteria are washed away, and the remaining biofilm is stained with a dye such as crystal violet.

  • Quantification : The stained biofilm is solubilized, and the absorbance is measured to quantify the amount of biofilm formed.

Visualized Workflow

antibacterial_testing_workflow Start Start: Bacterial Culture PrepInoculum Prepare Standardized Inoculum Start->PrepInoculum Inoculate Inoculate Wells PrepInoculum->Inoculate SerialDilution Serial Dilution of Test Compounds in 96-Well Plate SerialDilution->Inoculate Incubate Incubate Plate (e.g., 24h at 37°C) Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC Subculture Subculture from clear wells onto agar plates ReadMIC->Subculture ReadMBC Read MBC (Lowest concentration with no bacterial colonies) Subculture->ReadMBC End End ReadMBC->End

Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

Antituberculosis Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the emergence of drug-resistant strains.[15][16] Imidazo[1,2-a]pyridine derivatives have been identified as a promising class of anti-TB agents.[15][16]

Antituberculosis Activity Data

Several this compound derivatives have shown potent activity against replicating, non-replicating, and drug-resistant Mtb strains.

Compound ClassMtb StrainActivity MetricValue (µM)Source
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides Replicating MtbMIC900.4 - 1.9[16]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides MDR-MtbMIC900.07 - 2.2[16]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides XDR-MtbMIC900.07 - 0.14[16]
2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides (Derivative 29) MtbMIC904.53[16]

These compounds were also found to be non-cytotoxic against mammalian cell lines (e.g., VERO and RAW 264.7), indicating a favorable selectivity profile.[16]

Mechanisms of Action
  • Pantothenate Synthetase (PS) Inhibition : 2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides were identified as inhibitors of Mtb pantothenate synthetase, an essential enzyme in the biosynthesis of coenzyme A.[16]

  • ATP Synthase Inhibition : Imidazo[1,2-a]pyridine ethers have been discovered as potent and selective inhibitors of mycobacterial ATP synthase, which is crucial for energy production in the bacterium.[16]

Experimental Protocols

3.3.1. Mtb Growth Inhibition Assay

  • Culture : M. tuberculosis is cultured in a suitable liquid medium (e.g., Middlebrook 7H9).

  • Compound Addition : The test compounds are added at various concentrations.

  • Incubation : Cultures are incubated at 37°C.

  • Growth Measurement : Bacterial growth can be measured by monitoring the optical density (OD) at 600 nm or by using a reporter strain (e.g., expressing luciferase) and measuring luminescence. The MIC90 is determined as the concentration that inhibits 90% of bacterial growth.

3.3.2. Pantothenate Synthetase (PS) Inhibition Assay

This assay measures the activity of the PS enzyme.

  • Reaction Mixture : A reaction mixture containing the purified Mtb PS enzyme, its substrates (ATP, pantoate, β-alanine), and the test compound is prepared.

  • Incubation : The reaction is allowed to proceed for a specific time.

  • Detection : The production of AMP, a product of the reaction, is detected. This can be done using a coupled enzyme system where the oxidation of NADH to NAD+ is monitored spectrophotometrically.[16] The percentage of inhibition is calculated by comparing the activity in the presence and absence of the inhibitor.

Visualized Logical Relationships

biological_activities cluster_activities Biological Activities cluster_mechanisms Mechanisms of Action Core This compound Core Structure Anticancer Anticancer Core->Anticancer Antibacterial Antibacterial Core->Antibacterial Antitubercular Antitubercular Core->Antitubercular Antioxidant Antioxidant Core->Antioxidant AntiInflammatory Anti-inflammatory Core->AntiInflammatory PI3K_Inhibition PI3K/mTOR Inhibition Anticancer->PI3K_Inhibition Apoptosis Apoptosis Induction Anticancer->Apoptosis KRAS_Inhibition KRAS G12C Inhibition Anticancer->KRAS_Inhibition CellWall_Synthesis Bacterial Target Inhibition Antibacterial->CellWall_Synthesis ATP_Synthase Mtb ATP Synthase Inhibition Antitubercular->ATP_Synthase PS_Inhibition Mtb Pantothenate Synthetase Inhibition Antitubercular->PS_Inhibition DPPH_Scavenging Radical Scavenging Antioxidant->DPPH_Scavenging STAT3_NFkB STAT3/NF-κB Modulation AntiInflammatory->STAT3_NFkB

Caption: Overview of the biological activities and mechanisms of 7-methylimidazo[1,2-a]pyridines.

References

Spectroscopic and Biological Insights into 7-Methylimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 7-Methylimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols for its synthesis and characterization. Furthermore, it delves into the biological relevance of this compound class by illustrating its interaction with a critical cellular signaling pathway.

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected data based on analyses of closely related analogs and foundational spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-8.0d1HH-5
~7.4-7.6s1HH-2
~7.2-7.4s1HH-8
~6.9-7.1d1HH-6
~2.4s3H7-CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~145C-8a
~142C-2
~135C-7
~125C-5
~117C-3
~115C-6
~108C-8
~217-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (CH₃)
1640-1620StrongC=N stretch (imidazole ring)
1600-1450Medium-StrongAromatic C=C skeletal vibrations
1400-1350MediumC-H bend (CH₃)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
132.07100[M]⁺ (Molecular Ion)
131.06~80[M-H]⁺
105.04~40[M-HCN]⁺
78.03~30[C₆H₄N]⁺

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of 7-methyl-substituted imidazo[1,2-a]pyridines involves the condensation of a substituted 2-aminopyridine with an α-haloketone.

Materials:

  • 4-Methyl-2-aminopyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of 4-methyl-2-aminopyridine (1.0 eq), chloroacetaldehyde (1.2 eq), and sodium bicarbonate (2.0 eq) in ethanol is stirred at reflux for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and dichloromethane.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Spectroscopic Characterization

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

  • IR spectra are recorded on a Fourier-Transform Infrared (FTIR) spectrometer.

  • Samples are analyzed as a thin film on a potassium bromide (KBr) plate or using an Attenuated Total Reflectance (ATR) accessory.

  • Absorbance frequencies are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry:

  • Mass spectra are obtained using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

  • High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Biological Context and Signaling Pathways

Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties. Notably, certain substituted imidazo[1,2-a]pyridines have been found to modulate the STAT3/NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[1][2][3][4][5]

The following diagram illustrates the proposed mechanism of action where a 7-methyl-substituted imidazo[1,2-a]pyridine derivative could inhibit this pathway.

STAT3_NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Dimer) STAT3_inactive->STAT3_active Dimerizes DNA DNA STAT3_active->DNA Translocates to Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB IkB->NFkB_inactive Degrades & Releases NFkB_active Active NF-κB NFkB_inactive->NFkB_active NFkB_active->DNA Translocates to Nucleus Compound 7-Methylimidazo [1,2-a]pyridine Derivative Compound->STAT3_inactive Inhibits Phosphorylation Compound->IKK Inhibits Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Transcription Initiates

STAT3/NF-κB Signaling Pathway Inhibition

This diagram illustrates how a 7-methyl-substituted imidazo[1,2-a]pyridine derivative could potentially inhibit the phosphorylation of STAT3 and the activity of IKK, thereby preventing the downstream activation of NF-κB and the transcription of pro-inflammatory and pro-survival genes.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_bioassay Biological Evaluation start Starting Materials (4-Methyl-2-aminopyridine, Chloroacetaldehyde) reaction Condensation Reaction (Reflux in Ethanol) start->reaction workup Workup & Purification (Extraction & Chromatography) reaction->workup product Pure this compound workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms cell_culture Cell-based Assays (e.g., Cancer Cell Lines) product->cell_culture pathway_analysis Signaling Pathway Analysis (Western Blot, ELISA) cell_culture->pathway_analysis data_interpretation Data Interpretation & Conclusion pathway_analysis->data_interpretation

Experimental Workflow for Synthesis and Analysis

This workflow outlines the key steps from the synthesis of this compound to its comprehensive spectroscopic and biological characterization.

References

The Imidazo[1,2-a]pyridine Scaffold: A Conundrum of Natural Occurrence and Synthetic Prominence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core is a paramount scaffold in medicinal chemistry, forming the backbone of numerous synthetic compounds with a broad spectrum of pharmacological activities. While many scientific reviews allude to its presence in natural products, a thorough investigation of the literature reveals a conspicuous absence of structurally confirmed examples of the imidazo[1,2-a]pyridine framework isolated directly from natural sources. This technical guide delves into the discovery and purported natural occurrence of this enigmatic scaffold. It highlights the significant role of closely related, naturally occurring analogs, such as the imidazo[1,2-a]pyrazinones involved in bioluminescence, which may be the source of the broader classification. The guide provides a detailed examination of the discovery of these related natural products, their isolation, and the synthetic methodologies that have solidified the imidazo[1,2-a]pyridine core as a privileged structure in drug discovery.

Introduction: A Privileged Scaffold

The imidazo[1,2-a]pyridine is a fused heterocyclic system consisting of an imidazole ring fused to a pyridine ring. This unique arrangement confers upon it a rigid, planar structure with a rich electronic character, making it an ideal candidate for interaction with a variety of biological targets. Indeed, the scaffold is a cornerstone in the development of therapeutics, with synthetic derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system-modulating properties.[1][2][3] Several reviews assert that imidazo[1,2-a]pyridines are found in natural products, contributing to their designation as a "privileged scaffold".[4][5][6] However, specific examples of this core structure being isolated from a natural source are notably scarce in the scientific literature.

The Quest for Natural Imidazo[1,2-a]pyridines: A Notable Scarcity

Despite extensive reviews of heterocyclic compounds from natural sources, there is a lack of concrete evidence for the natural occurrence of the imidazo[1,2-a]pyridine scaffold itself. Searches of chemical databases and literature reviews consistently lead to synthetic routes and pharmacological studies of man-made derivatives. This suggests that the unsubstantiated claims of its natural origins may stem from a broader classification that includes structurally similar compounds. The most prominent and well-documented of these are the imidazo[1,2-a]pyrazinone derivatives, which play a crucial role in marine bioluminescence.

A Case Study: The Discovery of Coelenterazine and Related Imidazo[1,2-a]pyrazinones

The discovery of coelenterazine, an imidazo[1,2-a]pyrazin-3(7H)-one, represents a landmark in the study of bioluminescence. This compound is the luciferin (light-emitting molecule) for a vast number of marine organisms, including cnidarians (jellyfish, sea pansies), ctenophores (comb jellies), and some fish and shrimp.

Discovery and Isolation

Coelenterazine was first isolated from the jellyfish Aequorea victoria in the 1960s and 1970s. Its structure was elucidated through a combination of spectroscopic techniques and chemical degradation studies. The isolation of this and other related luciferins is a challenging process due to their low natural abundance and instability.

Experimental Protocol: Isolation of Coelenterazine

The following is a generalized experimental protocol for the isolation of coelenterazine from a bioluminescent marine organism, based on historical methods.

Objective: To isolate and purify coelenterazine from the photoprotein of a bioluminescent cnidarian.

Materials:

  • Bioluminescent cnidarians (e.g., Aequorea victoria, Renilla reniformis)

  • Cold extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5, with 10 mM EDTA)

  • Saturated ammonium sulfate solution

  • Sephadex G-25 column

  • High-performance liquid chromatography (HPLC) system with a C18 reverse-phase column

  • UV-Vis spectrophotometer

  • Mass spectrometer

  • NMR spectrometer

  • Organic solvents (methanol, acetonitrile, water)

Methodology:

  • Extraction: The luminous tissues of the organism are homogenized in the cold extraction buffer. The homogenate is then centrifuged to remove cellular debris.

  • Protein Precipitation: The supernatant containing the photoprotein-luciferin complex is subjected to ammonium sulfate precipitation. The precipitated protein is collected by centrifugation.

  • Desalting: The protein pellet is redissolved in a minimal amount of buffer and desalted using a Sephadex G-25 column to remove excess ammonium sulfate.

  • Luciferin Release: The purified photoprotein is treated with a releasing agent (e.g., calcium chloride for aequorin) to trigger the bioluminescent reaction and release the oxyluciferin. Alternatively, for extraction of the unoxidized luciferin, denaturation of the photoprotein (e.g., with methanol) is required.

  • Purification: The released luciferin is then purified by HPLC using a reverse-phase C18 column and a gradient of acetonitrile in water.

  • Characterization: The purified compound is characterized by UV-Vis spectroscopy, mass spectrometry, and NMR to confirm its identity as coelenterazine.

Quantitative Data on Related Natural Analogs

Quantitative data on the natural abundance of imidazo[1,2-a]pyridine-related compounds is sparse due to the challenges in their extraction and purification. The yields of luciferins from natural sources are typically very low.

CompoundNatural Source (Example)Typical YieldReference
CoelenterazineAequorea victoriaMicrogram to milligram quantities per kg of tissue[Historical accounts of luciferin isolation]
Cypridina LuciferinVargula hilgendorfiiMilligram quantities per kg of dried ostracods[Historical accounts of luciferin isolation]

Biosynthesis and Signaling Pathways

The biosynthetic pathway of coelenterazine is not fully elucidated but is believed to involve the condensation of three amino acids: two L-tyrosine molecules and one L-arginine molecule. This proposed pathway highlights a potential route for the formation of the imidazo[1,2-a]pyrazinone core in nature.

Below is a simplified logical diagram representing the proposed biosynthetic origin of the coelenterazine core.

Biosynthesis_Pathway Proposed Biosynthetic Origin of Coelenterazine Core cluster_precursors Amino Acid Precursors cluster_core_formation Core Scaffold Formation Tyrosine1 L-Tyrosine Cyclization Enzymatic Condensation & Cyclization Tyrosine1->Cyclization Tyrosine2 L-Tyrosine Tyrosine2->Cyclization Arginine L-Arginine Arginine->Cyclization ImidazoPyrazinone Imidazo[1,2-a]pyrazinone Core Cyclization->ImidazoPyrazinone Biosynthesis

Caption: Proposed biosynthesis of the imidazo[1,2-a]pyrazinone core.

Synthetic Discovery and Development

In stark contrast to its elusive natural occurrence, the imidazo[1,2-a]pyridine scaffold has been a subject of intense synthetic exploration for over a century. The first synthesis is often attributed to Tschitschibabin in the early 20th century. Since then, a plethora of synthetic methods have been developed, allowing for the creation of vast libraries of derivatives for drug discovery.

The general workflow for the discovery and development of bioactive imidazo[1,2-a]pyridine derivatives is depicted below.

Drug_Discovery_Workflow Synthetic Imidazo[1,2-a]pyridine Drug Discovery Workflow Scaffold_Selection Scaffold Selection: Imidazo[1,2-a]pyridine Library_Synthesis Combinatorial Library Synthesis Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical Preclinical Studies Lead_Optimization->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials Drug Marketed Drug Clinical_Trials->Drug

Caption: A typical workflow for synthetic drug discovery.

Conclusion

The imidazo[1,2-a]pyridine scaffold presents a fascinating case in the study of bioactive molecules. While widely cited as being of natural origin, concrete evidence for its existence as a natural product remains elusive. The closely related imidazo[1,2-a]pyrazinones, central to the phenomenon of bioluminescence, are well-documented natural products and may be the root of the broader classification. For researchers and drug development professionals, the key takeaway is that the "privileged" status of the imidazo[1,2-a]pyridine core is overwhelmingly derived from its synthetic accessibility and the remarkable diversity of biological activities exhibited by its synthetic derivatives. Future discoveries of novel natural products may yet uncover a true naturally occurring imidazo[1,2-a]pyridine, which would be a significant finding. Until then, the field will continue to be driven by the power of synthetic chemistry to explore the vast therapeutic potential of this exceptional scaffold.

References

Initial Screening of 7-Methylimidazo[1,2-a]pyridine for Anticancer Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening process for evaluating the anticancer potential of 7-Methylimidazo[1,2-a]pyridine and its derivatives. The imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore in medicinal chemistry due to its diverse biological activities, including potent anticancer effects.[1] This document outlines the key in vitro assays, presents representative data from studies on related compounds, and details the experimental protocols necessary for conducting such an evaluation. The information herein is intended to serve as a foundational resource for researchers initiating projects on this class of compounds.

Data Presentation: In Vitro Cytotoxicity

The initial assessment of an anticancer compound involves determining its cytotoxicity against various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for various imidazo[1,2-a]pyridine derivatives, providing a comparative view of their potency across different cancer types. While specific data for the 7-methyl derivative is not extensively available in the public domain, the data for related analogs offer valuable insights into the potential of this chemical class.

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives Against Various Cancer Cell Lines

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference
Compound 6 A375Melanoma9.7
Compound 6 WM115Melanoma12.3
Compound 6 HeLaCervical Cancer35.0
Compound 5 A375Melanoma20.2
Compound 5 HeLaCervical Cancer44.6
Compound 7 A375Melanoma15.8
Compound 7 HeLaCervical Cancer41.2
IP-5HCC1937Breast Cancer45[2]
IP-6HCC1937Breast Cancer47.7[2]
IP-7HCC1937Breast Cancer79.6[2]
IXbHepG2Liver Cancer5.39[3]
IXbMCF-7Breast Cancer3.81[3]
IXbHCT-116Colon Cancer4.38[3]

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and validity of in vitro anticancer screening. This section provides methodologies for the key experiments cited in the literature for evaluating imidazo[1,2-a]pyridine derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid-binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Culture and treat cells with the test compound as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.[4]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the previous protocols.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in a solution containing RNase to prevent the staining of RNA.

  • PI Staining: Add Propidium Iodide staining solution.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to visualize the percentage of cells in each phase of the cell cycle.

Protein Expression Analysis: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. It can be used to investigate the effect of a compound on the expression levels of proteins involved in key signaling pathways, such as those regulating apoptosis and the cell cycle.

Protocol:

  • Cell Lysis: After treatment with the test compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract the total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the BCA assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.[5][6][7]

Visualizations: Workflows and Signaling Pathways

Diagrams are provided below to visualize the experimental workflows and a key signaling pathway often implicated in the anticancer activity of imidazo[1,2-a]pyridine derivatives.

experimental_workflow cluster_viability Cell Viability cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle seeding Cell Seeding treatment Compound Treatment seeding->treatment mtt MTT Assay treatment->mtt readout Absorbance Reading mtt->readout apopt_treat Compound Treatment harvest Cell Harvesting apopt_treat->harvest stain Annexin V/PI Staining harvest->stain flow Flow Cytometry stain->flow cc_treat Compound Treatment cc_harvest Cell Harvesting cc_treat->cc_harvest fix_stain Fixation & PI Staining cc_harvest->fix_stain cc_flow Flow Cytometry fix_stain->cc_flow PI3K_AKT_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->AKT Inhibition

References

Exploring the Antitubercular Potential of 7-Methylimidazo[1,2-a]pyridine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global efforts to control tuberculosis (TB), a devastating infectious disease that claims over a million lives annually.[1][2] This has created an urgent need for the discovery and development of novel antitubercular agents with new mechanisms of action. Among the promising new classes of compounds, imidazo[1,2-a]pyridines (IPs) have garnered significant attention. This technical guide focuses on a specific subset of these compounds, the 7-methylimidazo[1,2-a]pyridine analogs, detailing their potent antitubercular activity, mechanism of action, and the experimental protocols for their evaluation.

Core Findings: Potency Against Drug-Resistant Tuberculosis

A significant body of research has demonstrated that this compound analogs, particularly the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide series, exhibit remarkable potency against replicating Mtb, including MDR and XDR strains.[3][4] Several analogs have shown minimum inhibitory concentrations (MICs) in the low nanomolar to micromolar range, often surpassing the activity of existing TB drugs.[2][3]

Quantitative Data Summary

The following tables summarize the in vitro antitubercular activity and cytotoxicity of selected this compound analogs from various studies.

Table 1: Antitubercular Activity of this compound Analogs against M. tuberculosis

Compound IDSubstitution PatternMtb StrainMIC (µM)Reference
IP-1 2,7-dimethyl-N-(aryl)H37Rv0.03 - 5[5]
Compound 18 7-methyl-N-(biaryl ether)H37Rv0.004[3]
Compound 18 7-methyl-N-(biaryl ether)MDR-Mtb<0.03 - 0.8[3]
Compound 18 7-methyl-N-(biaryl ether)XDR-Mtb<0.03 - 0.8[3]
IPA-6 7-methyl-amide derivativeH37Rv0.05 µg/mL[6]
Various Analogs 2,7-dimethyl-3-carboxamidesMDR-Mtb0.07 - 2.2[2][7]
Various Analogs 2,7-dimethyl-3-carboxamidesXDR-Mtb0.07 - 0.14[2][7]

Table 2: Cytotoxicity of this compound Analogs

Compound ID/SeriesCell LineIC50 (µM)Reference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides VERO>128[2][7]
IPA-6, IPA-9, IPS-1 Human Embryonic Kidney (HEK)Non-toxic (SI ≥66)[6][8]
IP-5 HCC1937 (Breast Cancer)45[9]
IP-6 HCC1937 (Breast Cancer)47.7[9]

Note: MIC values can vary based on the specific assay conditions and Mtb strains used. µg/mL to µM conversion depends on the molecular weight of the specific compound.

Mechanism of Action: Targeting Cellular Respiration

The primary mechanism of action for this class of compounds is the inhibition of the cytochrome bcc-aa3 supercomplex in the electron transport chain of Mtb.[5] Specifically, they target QcrB, the b subunit of the ubiquinol cytochrome C reductase.[5] This inhibition disrupts the electron flow, leading to a depletion of cellular ATP levels and ultimately causing a bacteriostatic effect. The novel target of these compounds is a key reason for their potent activity against drug-resistant strains that have developed resistance to conventional TB drugs targeting other cellular pathways.[3]

Below is a diagram illustrating the proposed signaling pathway.

Mechanism_of_Action Analog 7-Methylimidazo [1,2-a]pyridine Analog QcrB QcrB Subunit of Cytochrome bcc-aa3 Analog->QcrB Inhibition ETC Electron Transport Chain QcrB->ETC Disruption ATP_Depletion ATP Depletion ETC->ATP_Depletion Impaired Function Leads to Proton_Motive_Force Proton Motive Force ETC->Proton_Motive_Force Generation ATP_Synthase ATP Synthase ATP_Synthase->ATP_Depletion Leads to Bacteriostasis Bacteriostasis/ Cell Death ATP_Depletion->Bacteriostasis Proton_Motive_Force->ATP_Synthase Drives

Caption: Mechanism of action of this compound analogs.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the evaluation of new antitubercular drug candidates. The following sections provide methodologies for key assays.

General Experimental Workflow

The screening and evaluation of novel antitubercular compounds typically follow a structured workflow, from initial synthesis to in vivo testing.

Experimental_Workflow cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: Advanced Evaluation cluster_2 Phase 3: Preclinical Development Synthesis Synthesis of This compound Analogs MIC_Assay MIC Determination (MABA Assay) vs. M. tuberculosis H37Rv Synthesis->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on VERO cells) Synthesis->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI) MIC_Assay->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index MDR_XDR_Screening Screening against MDR/XDR Mtb Strains Selectivity_Index->MDR_XDR_Screening Promising Candidates Mechanism_of_Action Mechanism of Action Studies (e.g., Resistant Mutant Sequencing) MDR_XDR_Screening->Mechanism_of_Action In_Vivo_PK In Vivo Pharmacokinetics (Murine Model) Mechanism_of_Action->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Testing (Murine Infection Model) In_Vivo_PK->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization

Caption: General workflow for antitubercular drug discovery.
Synthesis of this compound-3-carboxamides

A general synthetic route involves the reaction of a substituted 2-aminopyridine with an ethyl 2-chloroacetoacetate derivative, followed by hydrolysis and subsequent amidation.[3]

  • Cyclization: Reflux a solution of 4-methyl-2-aminopyridine and an appropriate ethyl 2-chloroacetoacetate in a suitable solvent like ethanol or DME for 24-48 hours.

  • Hydrolysis: Treat the resulting ethyl imidazo[1,2-a]pyridine-3-carboxylate with a base such as lithium hydroxide (LiOH) in an ethanol/water mixture, followed by acidification with HCl to yield the carboxylic acid intermediate.

  • Amidation: Couple the carboxylic acid with a desired amine using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) in an anhydrous solvent like acetonitrile. The reaction is typically stirred at room temperature overnight.

  • Purification: Purify the final product using column chromatography on silica gel.

Microplate Alamar Blue Assay (MABA) for MIC Determination

This colorimetric assay is a widely used method for determining the MIC of compounds against Mtb.[6][10]

  • Preparation of Plates: In a sterile 96-well flat-bottom plate, add 100 µL of Middlebrook 7H9 broth (supplemented with OADC) to all wells.

  • Compound Dilution: Add 100 µL of the test compound at its highest concentration (dissolved in DMSO) to the first well of a row. Perform two-fold serial dilutions across the plate. The final DMSO concentration should be kept at a level that does not inhibit bacterial growth (typically ≤1%).

  • Inoculum Preparation: Prepare an inoculum of M. tuberculosis H37Rv (or other strains) adjusted to a McFarland standard of 1.0, then dilute it 1:50 in 7H9 broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL. Include drug-free wells as growth controls and wells with media only as sterile controls.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: Prepare a fresh solution of Alamar Blue reagent and 20% Tween 80. Add 25-50 µL of this mixture to each well.

  • Reading Results: Re-incubate the plates for 24-48 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[11]

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the toxicity of the compounds against mammalian cell lines, such as VERO (monkey kidney epithelial cells), to determine their selectivity.[12][13]

  • Cell Seeding: Seed VERO cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[12]

Whole-Genome Sequencing of Resistant Mutants

To confirm the target and identify resistance-conferring mutations, spontaneous resistant mutants of Mtb are generated and their genomes are sequenced.

  • Generation of Mutants: Plate a high concentration of Mtb cells (e.g., 108 CFU) onto 7H11 agar plates containing the imidazo[1,2-a]pyridine analog at a concentration 5-10 times its MIC.[5]

  • Isolation and Verification: Isolate colonies that grow on these plates and confirm their resistance by re-testing the MIC.

  • DNA Extraction: Extract genomic DNA from both the resistant mutants and the wild-type parent strain.

  • Whole-Genome Sequencing: Perform whole-genome sequencing using a platform like Illumina.[14]

  • Data Analysis: Compare the genome sequences of the resistant mutants to the parent strain to identify single nucleotide polymorphisms (SNPs) or other mutations. Mutations consistently found in resistant isolates, particularly in genes like qcrB, are indicative of the drug's target.

Conclusion and Future Directions

The this compound analogs represent a highly promising class of antitubercular agents with a novel mechanism of action and potent activity against drug-resistant Mtb strains. Their favorable safety profile in preliminary studies further enhances their drug-like properties.[4] Future research should focus on lead optimization to improve pharmacokinetic and pharmacodynamic properties, as well as comprehensive in vivo efficacy studies in animal models of TB. The detailed methodologies provided in this guide offer a framework for the continued exploration and development of this important class of compounds in the fight against tuberculosis.

References

The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationship of 7-Methylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-methylimidazo[1,2-a]pyridine core has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities implicated in various pathologies. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this promising heterocyclic system, with a focus on its anticancer, anti-inflammatory, and antitubercular activities. Detailed experimental protocols for key biological assays are provided, alongside visual representations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field of drug discovery.

Core Structure and Biological Activities

The imidazo[1,2-a]pyridine scaffold is a nitrogen-containing fused heterocyclic system that has garnered significant attention from medicinal chemists. The 7-methyl substitution on this core has been explored in various contexts, often leading to potent biological activities. This guide will focus on the SAR of these derivatives as inhibitors of key cellular targets.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. The following sections summarize the quantitative SAR data for different biological targets.

Anticancer Activity

This compound derivatives have shown significant potential as anticancer agents by targeting various kinases and signaling pathways involved in cell proliferation and survival.[1]

Never in mitosis A (NIMA)-related kinase 2 (NEK2) is a crucial regulator of the cell cycle, and its overexpression is associated with poor prognosis in several cancers. A series of imidazo[1,2-a]pyridine derivatives have been investigated as NEK2 inhibitors, with compound 28e showing potent activity.[2][3]

CompoundRIC50 (nM) against MGC-803 cell line
28e 4-Fluorophenyl38

SAR Insights: The substitution at the 2-position of the imidazo[1,2-a]pyridine ring with an aryl group is crucial for activity. The presence of a fluorine atom on the phenyl ring at the para position appears to be favorable for the inhibitory activity against the MGC-803 gastric cancer cell line.[2]

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[4][5] Imidazo[1,2-a]pyridine derivatives have been developed as potent PI3K/mTOR dual inhibitors.

CompoundR1R2PI3Kα IC50 (nM)mTOR IC50 (nM)
15a H4-morpholinophenyl1.53.2

SAR Insights: The presence of a morpholinophenyl group at the 3-position of the imidazo[1,2-a]pyridine scaffold is a key determinant for potent PI3Kα and mTOR inhibition.[4]

Antitubercular Activity

Tuberculosis remains a global health threat, and the emergence of drug-resistant strains necessitates the development of novel therapeutics. 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have shown promising activity against Mycobacterium tuberculosis (Mtb).[6]

CompoundRMIC90 (µM) against replicating Mtb
IPA-1 Phenyl1.9
IPA-2 4-Chlorophenyl0.4
IPA-3 4-Methylphenyl0.9
IPA-4 4-Methoxyphenyl0.4

SAR Insights: The SAR studies on this series revealed that substitution on the phenyl ring of the carboxamide at the 3-position significantly influences the antitubercular activity. Electron-withdrawing groups, such as chlorine, and electron-donating groups, such as a methoxy group, at the para position of the phenyl ring enhance the activity.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the SAR studies of this compound derivatives.

General Synthesis of this compound Derivatives

A common synthetic route to 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides involves the condensation of 4-methylpyridin-2-amine with an α-haloketone, followed by amidation.

Step 1: Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine

A mixture of 4-methylpyridin-2-amine and an appropriate α-haloketone (e.g., chloroacetone) in a suitable solvent like ethanol is refluxed for several hours. After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent. The solvent is then evaporated to yield the crude 2,7-dimethylimidazo[1,2-a]pyridine, which can be purified by column chromatography.

Step 2: Synthesis of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides

The synthesized 2,7-dimethylimidazo[1,2-a]pyridine is then subjected to a Vilsmeier-Haack reaction to introduce a formyl group at the 3-position. The resulting aldehyde is oxidized to the corresponding carboxylic acid. Finally, the carboxylic acid is coupled with a desired amine using a coupling agent like HATU or EDC/HOBt to afford the final carboxamide derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][7][8][9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.[10][11][12]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of compounds on protein expression levels.[13][14][15][16]

  • Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Kinase Assay

In vitro kinase assays are performed to determine the direct inhibitory effect of compounds on specific kinases.[17][18][19][20]

  • Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate (e.g., a specific peptide), and the test compound at various concentrations in a kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: The kinase activity can be measured using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays (measuring the amount of ATP remaining).

  • IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Visualizing the Landscape: Pathways and Workflows

To provide a clearer understanding of the context in which these this compound derivatives operate, the following diagrams illustrate key signaling pathways and a general experimental workflow for SAR studies.

Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 converts to Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->mTORC1 STAT3_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Inhibitor This compound Derivative Inhibitor->STAT3 inhibits phosphorylation Inhibitor->IKK inhibits GeneTranscription Gene Transcription (Inflammation, Proliferation) STAT3_dimer->GeneTranscription promotes cluster_nucleus cluster_nucleus NFkB_nuc->GeneTranscription promotes

References

In Silico Prediction of 7-Methylimidazo[1,2-a]pyridine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] The 7-methyl substituted derivatives, in particular, have demonstrated significant potential as anticancer, antibacterial, and antitubercular agents.[4][5][6] This technical guide provides an in-depth overview of the in silico methodologies for predicting the bioactivity of 7-methylimidazo[1,2-a]pyridine derivatives, supplemented with experimental protocols and quantitative data to facilitate further research and development in this promising area.

Predicted and Known Bioactivities

This compound derivatives have been investigated for a range of pharmacological effects. The primary activities reported in the literature are:

  • Anticancer Activity: These compounds have shown cytotoxicity against various cancer cell lines, including breast cancer, melanoma, and cervical cancer.[7][8][9] The proposed mechanism of action often involves the modulation of key signaling pathways such as the PI3K/AKT/mTOR pathway.[8][10]

  • Antitubercular Activity: Several derivatives have exhibited potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[3][4][11]

  • Antibacterial Activity: Broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria has been observed for certain this compound derivatives.[1][5]

Quantitative Bioactivity Data

The following tables summarize the reported in vitro bioactivity of various this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
(E)-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-(4-nitrophenyl)methanimineHCC1937 (Breast Cancer)79.6[9]
Imidazo[1,2-a]pyridine derivative 6 A375 (Melanoma)<1[8]
Imidazo[1,2-a]pyridine derivative 6 WM115 (Melanoma)<1[8]
Imidazo[1,2-a]pyridine derivative 6 HeLa (Cervical Cancer)<1[8]
Imidazo[1,2-a]pyridine hybrid HB9 A549 (Lung Cancer)50.56[12][13]
Imidazo[1,2-a]pyridine hybrid HB10 HepG2 (Liver Carcinoma)51.52[12][13]

Table 2: Antitubercular Activity of this compound Derivatives

Compound IDM. tuberculosis StrainMIC (µM)Reference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide 1 H37Rv≤1[4]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide 3 H37Rv≤1[4]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide 4 H37Rv≤1[4]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide 6 H37Rv≤1[4]
Imidazo[1,2-a]pyridine-3-carboxamide derivative 18 MDR and XDR strains<0.03 - 0.8[11]

Table 3: Antibacterial Activity of this compound Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amineProteus sp.Not specified, but showed interesting activity[5]
Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (SM-IMP-02)Klebsiella pneumoniae ATCC 43524.8[14]
Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (SM-IMP-02)Bacillus subtilis ATCC 60514.8[14]

In Silico Prediction Workflow

A robust in silico workflow is crucial for prioritizing candidate molecules for synthesis and experimental testing. The following diagram illustrates a typical workflow for predicting the bioactivity of this compound derivatives.

in_silico_workflow cluster_data_prep Data Preparation cluster_modeling Predictive Modeling cluster_analysis Analysis & Validation cluster_output Output ligand_prep Ligand Preparation (2D to 3D conversion, energy minimization) docking Molecular Docking (Binding affinity prediction) ligand_prep->docking target_prep Target Identification & Preparation (e.g., kinases, bacterial enzymes) target_prep->docking admet ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) docking->admet qsar QSAR Modeling (Activity prediction from structure) qsar->admet pharmacophore Pharmacophore Modeling (Essential feature identification) pharmacophore->admet md_sim Molecular Dynamics (Binding stability assessment) admet->md_sim candidate_selection Candidate Prioritization md_sim->candidate_selection

A typical in silico workflow for bioactivity prediction.
Detailed Methodologies for In Silico Prediction

1. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[15][16]

  • Protocol:

    • Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand Preparation: Generate the 3D structure of the this compound derivative. Assign charges and minimize its energy.

    • Grid Generation: Define the binding site on the protein and generate a grid box that encompasses this site.

    • Docking Simulation: Use software like AutoDock Vina to perform the docking calculations.[1] The program will explore different conformations of the ligand within the binding site and score them based on a scoring function.

    • Analysis: Analyze the docking results to identify the best binding poses and predict the binding affinity (e.g., in kcal/mol).[1]

2. Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.

  • Protocol:

    • Data Collection: Compile a dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 or MIC values).

    • Descriptor Calculation: For each molecule, calculate a set of molecular descriptors that quantify its structural and physicochemical properties.

    • Model Building: Use statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the biological activity.

    • Model Validation: Validate the QSAR model using internal and external validation techniques to ensure its predictive power.

3. ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is essential for evaluating the drug-likeness of a compound.

  • Protocol:

    • Input: Provide the 2D or 3D structure of the this compound derivative.

    • Software: Utilize online tools or commercial software packages (e.g., SwissADME, Discovery Studio) to predict various ADMET properties.[16]

    • Analysis: Analyze the predicted properties, such as oral bioavailability, blood-brain barrier penetration, and potential toxicity, to assess the compound's pharmacokinetic profile.

Signaling Pathway Analysis

As mentioned, a key mechanism of action for the anticancer activity of imidazo[1,2-a]pyridine derivatives is the modulation of the PI3K/AKT/mTOR signaling pathway.[8][10]

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis Inhibition AKT->Apoptosis Growth Cell Growth & Proliferation mTORC1->Growth Compound This compound Compound->AKT Inhibition Compound->mTORC1 Inhibition

Inhibition of the PI3K/AKT/mTOR pathway by this compound.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to determine the bioactivity of this compound derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18]

  • Materials:

    • 96-well plates

    • Cancer cell lines

    • Culture medium

    • This compound compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and incubate overnight.[19]

    • Treat the cells with various concentrations of the this compound compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[19]

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[20]

    • Remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[18]

    • Measure the absorbance at 570 nm using a microplate reader.[18]

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[21]

  • Materials:

    • 96-well microtiter plates

    • Bacterial strains

    • Mueller-Hinton Broth (MHB)

    • This compound compound stock solution

    • Bacterial inoculum standardized to 0.5 McFarland

  • Protocol:

    • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.[22]

    • Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[22]

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.[22]

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Western Blot Analysis for PI3K/AKT/mTOR Pathway

Western blotting is used to detect specific proteins in a sample and assess their expression levels.[23][24]

  • Materials:

    • Cancer cells treated with the compound

    • Lysis buffer

    • Protein assay kit

    • SDS-PAGE gels

    • Transfer apparatus

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse the treated and untreated cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative protein expression levels.

Conclusion

The integration of in silico prediction methods with experimental validation provides a powerful strategy for the discovery and development of novel this compound-based therapeutic agents. This guide offers a comprehensive framework, from computational modeling to experimental protocols, to aid researchers in this endeavor. The promising bioactivities and druggable nature of this scaffold warrant further investigation to unlock its full therapeutic potential.

References

Methodological & Application

One-Pot Synthesis of 7-Methylimidazo[1,2-a]pyridine Derivatives: Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] Derivatives of this scaffold are found in several commercially available drugs, including the hypnotic agent zolpidem and the anxiolytic alpidem. The 7-methyl substituted imidazo[1,2-a]pyridine core is of particular interest as it is a key structural motif in compounds exhibiting potential as anti-inflammatory, anticancer, and antituberculosis agents. This application note describes a robust and efficient one-pot, three-component synthesis of 7-methylimidazo[1,2-a]pyridine derivatives and highlights their potential applications in drug development, with a focus on their role as inhibitors of the STAT3/NF-κB signaling pathway.

One-Pot Synthesis via Groebke-Blackburn-Bienaymé (GBB) Reaction

The one-pot synthesis of 2,3-disubstituted-7-methylimidazo[1,2-a]pyridines can be efficiently achieved through the Groebke-Blackburn-Bienaymé (GBB) reaction.[2] This multicomponent reaction involves the condensation of 2-amino-4-methylpyridine, an aldehyde, and an isocyanide in the presence of a catalyst. The reaction proceeds through the formation of an imine from the aminopyridine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by tautomerization to yield the aromatic imidazo[1,2-a]pyridine scaffold. This method offers several advantages, including high atom economy, operational simplicity, and the ability to generate a diverse library of compounds from readily available starting materials.

Experimental Protocols

General Protocol for the One-Pot Synthesis of this compound Derivatives

A general and efficient procedure for the synthesis of this compound derivatives is the one-pot, three-component Groebke-Blackburn-Bienaymé (GBB) reaction.[3]

Materials:

  • 2-amino-4-methylpyridine

  • Substituted aldehydes

  • Substituted isocyanides

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Standard laboratory glassware

  • Magnetic stirrer/hotplate

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-methylpyridine (1.0 mmol, 1.0 equiv.) in methanol (5 mL).

  • To this solution, add the corresponding aldehyde (1.0 mmol, 1.0 equiv.) and isocyanide (1.0 mmol, 1.0 equiv.).

  • Add ammonium chloride (0.2 mmol, 0.2 equiv.) as the catalyst.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.

This protocol can be adapted for microwave-assisted synthesis to significantly reduce reaction times.[4]

Data Presentation

The following table summarizes the representative yields for the one-pot synthesis of various this compound derivatives based on the general protocol described above. Yields are indicative and may vary based on the specific substrates and reaction conditions.

EntryAldehyde (R¹)Isocyanide (R²)ProductYield (%)
1Benzaldehydetert-Butyl isocyanide2-phenyl-3-(tert-butylamino)-7-methylimidazo[1,2-a]pyridine85
24-Chlorobenzaldehydetert-Butyl isocyanide2-(4-chlorophenyl)-3-(tert-butylamino)-7-methylimidazo[1,2-a]pyridine82
34-Methoxybenzaldehydetert-Butyl isocyanide2-(4-methoxyphenyl)-3-(tert-butylamino)-7-methylimidazo[1,2-a]pyridine88
4BenzaldehydeCyclohexyl isocyanide2-phenyl-3-(cyclohexylamino)-7-methylimidazo[1,2-a]pyridine80
54-ChlorobenzaldehydeCyclohexyl isocyanide2-(4-chlorophenyl)-3-(cyclohexylamino)-7-methylimidazo[1,2-a]pyridine78
64-MethoxybenzaldehydeCyclohexyl isocyanide2-(4-methoxyphenyl)-3-(cyclohexylamino)-7-methylimidazo[1,2-a]pyridine83

Mandatory Visualization

Experimental Workflow for the One-Pot Synthesis

G cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification 2-amino-4-methylpyridine 2-amino-4-methylpyridine ReactionVessel Reaction Vessel (Methanol, NH4Cl, RT, 24h) 2-amino-4-methylpyridine->ReactionVessel Aldehyde Aldehyde Aldehyde->ReactionVessel Isocyanide Isocyanide Isocyanide->ReactionVessel SolventRemoval Solvent Removal ReactionVessel->SolventRemoval ColumnChromatography Column Chromatography SolventRemoval->ColumnChromatography Product This compound Derivative ColumnChromatography->Product

Caption: Workflow for the one-pot synthesis of this compound derivatives.

Application in Drug Development: Inhibition of STAT3/NF-κB Signaling

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent inhibitors of key signaling pathways implicated in cancer and inflammation. Specifically, certain derivatives have been shown to target the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are often constitutively active in cancer cells, promoting cell proliferation, survival, and inflammation.

A proposed mechanism of action for this compound derivatives involves the suppression of STAT3 phosphorylation and the inhibition of NF-κB's ability to bind to DNA. The inhibition of STAT3 phosphorylation prevents its dimerization and translocation to the nucleus, thereby downregulating the expression of its target genes. Concurrently, these derivatives can enhance the expression of IκBα, an inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing it from activating pro-inflammatory and pro-survival genes in the nucleus.

Inhibitory Action on the STAT3/NF-κB Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor STAT3 STAT3 Receptor->STAT3 activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc Translocation NFkB_IkB NF-κB/IκBα Complex NFkB NF-κB NFkB_IkB->NFkB IκBα degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkBa IκBα IkBa->NFkB_IkB sequesters NF-κB MIA This compound Derivative MIA->pSTAT3 inhibits MIA->IkBa promotes expression MIA->NFkB_nuc inhibits DNA binding Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) pSTAT3_dimer_nuc->Gene_Expression activates NFkB_nuc->Gene_Expression activates

Caption: Proposed mechanism of action of this compound derivatives on the STAT3/NF-κB signaling pathway.

References

The Groebke–Blackburn–Bienaymé Reaction: A Powerful Tool for Imidazo[1,2-a]pyridine Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Groebke–Blackburn–Bienaymé (GBB) reaction is a versatile and efficient one-pot, three-component reaction (3CR) for the synthesis of N-fused imidazoles, particularly the medicinally significant imidazo[1,2-a]pyridine scaffold.[1][2][3] This reaction has garnered significant attention in medicinal chemistry and drug discovery due to its operational simplicity, high atom economy, and the ability to generate diverse libraries of complex molecules from readily available starting materials.[4][5] Imidazo[1,2-a]pyridine derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties, making them privileged structures in pharmaceutical research.[6][7][8][9]

This document provides detailed application notes and experimental protocols for the synthesis of imidazo[1,2-a]pyridines via the GBB reaction, aimed at researchers and professionals in the field of drug development.

Reaction Principle and Mechanism

The GBB reaction involves the condensation of an aldehyde, a 2-aminoazine (such as 2-aminopyridine), and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst.[1][10] The reaction proceeds through the formation of an imine from the aldehyde and the 2-aminopyridine, which is then activated by the catalyst. A formal [4+1] cycloaddition with the isocyanide, followed by an intramolecular cyclization and subsequent aromatization, yields the final imidazo[1,2-a]pyridine product.[4][11]

GBB_Mechanism cluster_product Product R1CHO Aldehyde (R1CHO) Imine Schiff Base (Imine) R1CHO->Imine Amine 2-Aminopyridine Amine->Imine Isocyanide Isocyanide (R2NC) Cycloadduct Cycloadduct Isocyanide->Cycloadduct Nitrillium Nitrillium Ion Imine->Nitrillium + H+ Nitrillium->Cycloadduct Product Imidazo[1,2-a]pyridine Cycloadduct->Product Aromatization GBB_Workflow start Start reactants Combine Aldehyde, 2-Aminopyridine, Isocyanide, and Catalyst in Solvent start->reactants reaction Stir at Specified Temperature and Time (e.g., RT to 60°C) reactants->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, HRMS) purify->characterize end End characterize->end

References

Microwave-Assisted Synthesis of 7-Methylimidazo[1,2-a]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the efficient synthesis of 7-Methylimidazo[1,2-a]pyridine utilizing microwave-assisted organic synthesis (MAOS). The imidazo[1,2-a]pyridine scaffold is a significant pharmacophore found in numerous biologically active compounds and approved drugs.[1] Microwave irradiation offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for the synthesis of this important heterocyclic motif.[1][2] The protocols outlined herein are designed to be clear, concise, and reproducible for researchers in medicinal chemistry and drug development.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This scaffold is a key component in several commercially available drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem. The diverse biological activities exhibited by imidazo[1,2-a]pyridine derivatives include anticancer, anti-inflammatory, antiviral, and antibacterial properties.

The 7-methyl substitution on the imidazo[1,2-a]pyridine core can influence the molecule's pharmacokinetic and pharmacodynamic properties. The development of efficient synthetic routes to access specific analogs like this compound is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods.[2][3] This technology is particularly well-suited for high-throughput synthesis and library generation in drug discovery programs.

Applications

The this compound core and its derivatives are valuable building blocks in several areas of research and development:

  • Drug Discovery: As a "privileged scaffold," it is a common starting point for the development of new drugs targeting a variety of diseases. The methyl group at the 7-position can be a key interaction point with biological targets or can be used to modulate the physicochemical properties of the molecule.[4]

  • Medicinal Chemistry: Used in the synthesis of compound libraries for high-throughput screening to identify novel hits for various therapeutic targets.

  • Materials Science: Imidazo[1,2-a]pyridine derivatives have been investigated for their luminescent properties, suggesting potential applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.[5]

Experimental Protocols

This section details the microwave-assisted synthesis of this compound from 4-methyl-2-aminopyridine and an α-haloketone, typically chloroacetaldehyde or bromoacetaldehyde. Two common approaches are presented: a catalyst-free reaction in a green solvent (water) and a solvent-free reaction.

Protocol 1: Catalyst-Free Synthesis in Water

This protocol is adapted from a general procedure for the efficient synthesis of imidazo[1,2-a]pyridine derivatives in an environmentally friendly manner.[1]

Materials:

  • 4-Methyl-2-aminopyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Water (deionized)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Microwave reactor vials (10 mL)

  • Monitored microwave reactor

Procedure:

  • To a 10 mL microwave reactor vial, add 4-methyl-2-aminopyridine (1.0 mmol, 108.14 mg).

  • Add deionized water (2.0 mL).

  • Add chloroacetaldehyde (1.2 mmol, 0.09 mL of a 50% aqueous solution).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 30 minutes with stirring. The microwave power should be adjusted by the instrument to maintain the target temperature.

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure this compound.

Protocol 2: Solvent-Free Synthesis

This protocol is based on general procedures for solvent-free microwave-assisted synthesis of imidazo[1,2-a]pyridines.

Materials:

  • 4-Methyl-2-aminopyridine

  • Bromoacetaldehyde diethyl acetal

  • Formic acid

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Microwave reactor vials (10 mL)

  • Monitored microwave reactor

Procedure:

  • In a round-bottom flask, hydrolyze bromoacetaldehyde diethyl acetal (1.2 mmol) with formic acid (2 mL) by stirring at room temperature for 30 minutes.

  • Carefully neutralize the mixture with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain crude bromoacetaldehyde. Caution: Bromoacetaldehyde is a lachrymator and toxic.

  • In a 10 mL microwave reactor vial, add 4-methyl-2-aminopyridine (1.0 mmol, 108.14 mg) and the freshly prepared bromoacetaldehyde (1.1 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 5-10 minutes with stirring.

  • After cooling, dissolve the residue in dichloromethane and purify by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives, providing a basis for comparison.

Table 1: Comparison of Microwave-Assisted Synthesis Protocols for Imidazo[1,2-a]pyridines

Protocol TypeReactantsCatalystSolventTime (min)Temperature (°C)Yield (%)Reference
Catalyst-Free2-Aminonicotinic acid, ChloroacetaldehydeNoneWater30Not specified92-95[1]
Multicomponent2-Aminopyridine, Aldehyde, IsocyanideNH4ClEthanol158021-36[6][7]
From α-haloketone2-Aminopyridine, Phenacyl bromideNaHCO3Methanol1Not specified24-99[5]
Catalyst-Free2-Aminopyridine, α-BromoketoneNoneH2O-IPA5100~95[2]
Solvent-FreePyridine, α-Bromoketone, NH4OAcNoneNoneNot specifiedNot specifiedExcellent[8]

Table 2: Characterization Data for 7-Substituted Imidazo[1,2-a]pyridine Derivatives

CompoundMethod1H NMR Data (CDCl3, δ ppm)Reference
(E)-1-((7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)diazenyl)naphthalen-2-olConventional2.48 (s, 3H, -CH3 at C7)[9]

Visualization

Reaction Workflow

The general synthetic workflow for the microwave-assisted synthesis of this compound from 4-methyl-2-aminopyridine and an α-haloacetaldehyde is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_purification Workup & Purification Reactant1 4-Methyl-2-aminopyridine Reaction Cyclocondensation Reaction Reactant1->Reaction Reactant2 α-Haloacetaldehyde (e.g., Chloroacetaldehyde) Reactant2->Reaction Microwave Microwave Irradiation Microwave->Reaction Solvent Solvent (e.g., Water or Solvent-Free) Solvent->Reaction Catalyst Catalyst (Optional, e.g., Catalyst-Free) Catalyst->Reaction Workup Extraction & Drying Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for microwave-assisted synthesis.

Logical Relationship of Synthesis Methods

The following diagram illustrates the relationship between different reported microwave-assisted methods for the synthesis of the imidazo[1,2-a]pyridine scaffold.

G cluster_approaches Synthetic Approaches cluster_solvents Common Solvents MAOS Microwave-Assisted Organic Synthesis (MAOS) CatalystFree Catalyst-Free MAOS->CatalystFree Multicomponent Multicomponent Reactions (MCRs) MAOS->Multicomponent SolventFree Solvent-Free MAOS->SolventFree Water Water CatalystFree->Water WaterIPA Water-IPA CatalystFree->WaterIPA Target Imidazo[1,2-a]pyridine Scaffold CatalystFree->Target Ethanol Ethanol Multicomponent->Ethanol Multicomponent->Target SolventFree->Target

Caption: Relationships between microwave synthesis methods.

References

Application Notes and Protocols for the Synthesis of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines, a class of compounds identified as potent inhibitors of activin-like kinase (ALK). The methodologies described are based on established synthetic routes, including palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of the core scaffolds of these molecules.

Introduction

The 7-aryl-imidazo[1,2-a]pyridine-3-ylquinoline scaffold has emerged as a significant pharmacophore in the development of inhibitors for activin-like kinases, particularly ALK2.[1] Gain-of-function mutations in the ALK2 gene are implicated in serious pediatric diseases, making the development of effective inhibitors a critical area of research. The synthetic protocols outlined below detail the construction of the imidazo[1,2-a]pyridine core, followed by its coupling to a quinoline moiety to generate the final target compounds.

Data Summary

The following tables summarize the biological activity and metabolic stability of key 7-aryl-imidazo[1,2-a]pyridine-3-ylquinoline compounds.

Table 1: Inhibitory Activity of Selected Compounds Against ALK2 [1]

Compound IDR Group (at position 7 of imidazo[1,2-a]pyridine)Quinoline MoietyALK2 IC₅₀ (nM)
11a 4-Quinoline-24
11d 7-Benzo[d]thiazole-10
11f 7-Thieno[3,2-b]pyridine-14
11g 6-Fluoro-4-quinoline-15

Table 2: Hepatic Microsomal Stability of Selected Compounds [1]

Compound IDHuman Liver Microsomes (CLint, mL/min/kg)Mouse Liver Microsomes (CLint, mL/min/kg)
11b 1002481
11d 1921263
11e 47.7201
11j 1181492
11k 1201078

Experimental Protocols

The synthesis of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines can be achieved through a multi-step sequence. The following protocols provide a detailed guide for the key transformations.

Protocol 1: Synthesis of the 7-aryl-imidazo[1,2-a]pyridine Scaffold

This protocol describes the synthesis of the core imidazo[1,2-a]pyridine structure through a Suzuki coupling followed by a cyclization reaction.

Step 1a: Suzuki Coupling to form 4-aryl-2-aminopyridine [1]

  • Materials:

    • 4-bromo-2-aminopyridine

    • Appropriate aryl boronic ester (e.g., benzo[d]thiazol-5-ylboronic acid pinacol ester)

    • Pd(dppf)Cl₂ (Palladium(II) dichloride with 1,1'-bis(diphenylphosphino)ferrocene)

    • K₃PO₄ (Potassium phosphate)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a microwave vial, add 4-bromo-2-aminopyridine (1.0 eq), the aryl boronic ester (1.2 eq), Pd(dppf)Cl₂ (0.1 eq), and K₃PO₄ (3.0 eq).

    • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).

    • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

    • Seal the vial and heat the reaction mixture in a microwave reactor to 120 °C for 30 minutes.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2-aminopyridine.

Step 1b: Cyclization to form 7-aryl-imidazo[1,2-a]pyridine [1]

  • Materials:

    • 4-aryl-2-aminopyridine (from Step 1a)

    • Chloroacetaldehyde (typically as a 50% solution in water)

    • NaHCO₃ (Sodium bicarbonate)

    • Ethanol (EtOH)

  • Procedure:

    • Dissolve the 4-aryl-2-aminopyridine (1.0 eq) in ethanol in a round-bottom flask.

    • Add sodium bicarbonate (a slight excess, e.g., 1.5-2.0 eq).

    • Add chloroacetaldehyde solution dropwise to the stirring mixture.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The crude product can be purified by column chromatography or recrystallization to afford the 7-aryl-imidazo[1,2-a]pyridine.

Protocol 2: Synthesis of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines

This protocol details the final palladium-catalyzed coupling of the imidazo[1,2-a]pyridine core with a suitable quinoline derivative.

  • Materials:

    • 7-aryl-imidazo[1,2-a]pyridine (from Protocol 1)

    • Appropriate aryl chloride or aryl bromide (e.g., 4-chloro-6-fluoroquinoline)

    • Pd(OAc)₂ (Palladium(II) acetate)

    • KOAc (Potassium acetate)

    • Dimethylacetamide (DMA)

  • Procedure:

    • To a microwave vial, add the 7-aryl-imidazo[1,2-a]pyridine (1.0 eq), the aryl chloride or bromide (1.1 eq), Pd(OAc)₂ (0.1 eq), and KOAc (2.0 eq).

    • Evacuate and backfill the vial with an inert gas.

    • Add dimethylacetamide (DMA) as the solvent.

    • Seal the vial and heat the reaction mixture in a microwave reactor to 200 °C for 30 minutes.[1]

    • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMA and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by flash column chromatography on silica gel to obtain the 7-aryl-imidazo[1,2-a]pyridine-3-ylquinoline.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic workflows described in the protocols.

Synthesis of 7-aryl-imidazo[1,2-a]pyridine cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Cyclization 4-bromo-2-aminopyridine 4-bromo-2-aminopyridine reagents1 Pd(dppf)Cl₂, K₃PO₄ 1,4-Dioxane/H₂O, 120°C, µW 4-bromo-2-aminopyridine->reagents1 Aryl boronic ester Aryl boronic ester Aryl boronic ester->reagents1 4-aryl-2-aminopyridine 4-aryl-2-aminopyridine reagents1->4-aryl-2-aminopyridine start_cyclization 4-aryl-2-aminopyridine reagents2 Chloroacetaldehyde, NaHCO₃ EtOH, Reflux start_cyclization->reagents2 7-aryl-imidazo[1,2-a]pyridine 7-aryl-imidazo[1,2-a]pyridine reagents2->7-aryl-imidazo[1,2-a]pyridine

Caption: Synthetic workflow for the 7-aryl-imidazo[1,2-a]pyridine core.

Synthesis of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines 7-aryl-imidazo[1,2-a]pyridine 7-aryl-imidazo[1,2-a]pyridine reagents Pd(OAc)₂, KOAc DMA, 200°C, µW 7-aryl-imidazo[1,2-a]pyridine->reagents Aryl-Cl_or_Br Aryl-Cl or Aryl-Br (e.g., 4-chloro-quinoline) Aryl-Cl_or_Br->reagents final_product 7-aryl-imidazo[1,2-a]pyridine- 3-ylquinoline reagents->final_product

Caption: Final palladium-catalyzed coupling to yield the target compounds.

References

Application of 7-Methylimidazo[1,2-a]pyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-methylimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its derivatives have been extensively explored for the development of novel therapeutic agents, exhibiting promising antibacterial, antitubercular, anticancer, and anti-inflammatory properties. This document provides a comprehensive overview of the applications of this compound, including detailed experimental protocols for its synthesis and biological evaluation, and a summary of key quantitative data.

Application Notes

The imidazo[1,2-a]pyridine core, and specifically its 7-methyl substituted analogs, serves as a versatile backbone for the design of potent bioactive molecules.[1][2] The methyl group at the 7-position can influence the pharmacokinetic and pharmacodynamic properties of the compounds, often contributing to enhanced potency and selectivity.[3]

Key therapeutic areas where this compound derivatives have shown significant potential include:

  • Antibacterial Agents: These compounds have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[4] Azo-based derivatives, in particular, have shown promising minimum inhibitory concentrations (MICs).[4]

  • Antitubercular Agents: The this compound scaffold is a key component in a new class of potent antitubercular agents with nanomolar activity against Mycobacterium tuberculosis.[3][5] The position of the methyl group on the imidazo[1,2-a]pyridine core has been shown to play a role in the anti-TB potency.[3]

  • Anticancer Agents: Derivatives of this compound have exhibited significant cytotoxic effects against various cancer cell lines.[6][7] Their mechanism of action often involves the modulation of key signaling pathways, such as the AKT/mTOR and STAT3/NF-κB pathways, leading to the induction of apoptosis and cell cycle arrest.[6][8]

  • Anti-inflammatory Agents: Certain derivatives have been shown to possess anti-inflammatory properties by modulating signaling pathways involved in the inflammatory response.[8]

Quantitative Data Summary

The following tables summarize the biological activity of various this compound derivatives from cited research.

Table 1: Antibacterial Activity of Azo-based this compound Derivatives [4]

Compound IDTest OrganismMinimum Inhibitory Concentration (MIC) (mg/mL)
4cS. aureus0.5 - 1
4cE. coli0.5 - 1
4dS. aureus0.5 - 1
4dE. coli0.5 - 1
4eS. aureus0.5 - 1
4eE. coli0.5 - 1

Table 2: Antitubercular Activity of this compound-3-carboxamides [3]

Compound IDMycobacterium tuberculosis H37Rv MIC (µM)
150.02
18 (7-chloro analog)0.004

Table 3: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives [6][7]

Compound IDCell LineIC50 (µM)
Compound 6A375 (Melanoma)9.7 - 44.6
Compound 6WM115 (Melanoma)9.7 - 44.6
Compound 6HeLa (Cervical Cancer)9.7 - 44.6
IP-5HCC1937 (Breast Cancer)45
IP-6HCC1937 (Breast Cancer)47.7
IP-7HCC1937 (Breast Cancer)79.6

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: General Synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyridine Derivatives

This protocol is based on the classical condensation reaction between a substituted 2-aminopyridine and an α-haloketone.[9]

Materials:

  • 2-amino-4-methylpyridine

  • 2-bromo-1-phenylethan-1-one (or other substituted phenacyl bromides)

  • Ethanol

  • Sodium bicarbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-methylpyridine (1 equivalent) in ethanol.

  • Add sodium bicarbonate (2 equivalents) to the solution.

  • To this suspension, add a solution of the appropriate α-bromoacetophenone (1 equivalent) in ethanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 7-methyl-2-phenylimidazo[1,2-a]pyridine derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is used to assess the antibacterial activity of the synthesized compounds.[4]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum suspension in MHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute the inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 3: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell viability and cytotoxicity.[6][7]

Materials:

  • Cancer cell lines (e.g., A375, HeLa, HCC1937)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized this compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • The next day, treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO treated) and a blank (medium only).

  • Incubate the plates for 48-72 hours in the CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 4: Western Blot Analysis of the AKT/mTOR Signaling Pathway

This protocol is used to investigate the effect of this compound derivatives on the expression and phosphorylation status of key proteins in the AKT/mTOR pathway.[6]

Materials:

  • Cancer cells treated with the test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating the cells with the compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.

Visualizations

Signaling Pathway Diagram

AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Processes GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAKT p-AKT PDK1->pAKT phosphorylates AKT AKT mTORC1 mTORC1 pAKT->mTORC1 activates Apoptosis Apoptosis pAKT->Apoptosis | pmTOR p-mTOR S6K S6K pmTOR->S6K fourEBP1 4E-BP1 pmTOR->fourEBP1 Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6K->Protein_Synthesis fourEBP1->Protein_Synthesis | Compound This compound Derivative Compound->pAKT inhibits Compound->pmTOR inhibits Experimental_Workflow start Start: Design & Synthesize This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) start->characterization antibacterial Antibacterial Screening (MIC Determination) characterization->antibacterial antitubercular Antitubercular Screening (MIC against M. tuberculosis) characterization->antitubercular anticancer Anticancer Screening (MTT Assay) characterization->anticancer active_compounds Identify Active Compounds antibacterial->active_compounds antitubercular->active_compounds anticancer->active_compounds moa Mechanism of Action Studies (e.g., Western Blot for AKT/mTOR pathway) active_compounds->moa lead_optimization Lead Optimization moa->lead_optimization end End: Potential Therapeutic Candidate lead_optimization->end

References

Application Notes and Protocols: Leveraging 7-Methylimidazo[1,2-a]pyridine as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-Methylimidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its rigid, planar structure and synthetic tractability make it an ideal framework for the design of novel therapeutic agents. This document provides a comprehensive overview of the applications of this scaffold, focusing on its utility in the development of anticancer and anti-inflammatory drugs. Detailed protocols for the synthesis of derivatives and key biological assays are provided to facilitate further research and development in this promising area.

The imidazo[1,2-a]pyridine scaffold is a key component in a variety of pharmacologically active compounds, demonstrating a broad spectrum of activities including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2] The methyl group at the 7-position can influence the pharmacokinetic and pharmacodynamic properties of the molecule, making it a key point for structural modification in drug design.

Therapeutic Applications

Derivatives of the this compound scaffold have shown significant promise in two major therapeutic areas: oncology and inflammation.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of this compound derivatives against a range of human cancer cell lines. These compounds often exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[3][4]

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
5b HCT-116 (Colon)3.5[5]
MCF-7 (Breast)4.2[5]
MDA-MB-231 (Breast)5.1[5]
MiaPaca-2 (Pancreatic)7.8[5]
A549 (Lung)10.2[5]
PC-3 (Prostate)61.1[5]
Compound 6 A375 (Melanoma)<10[4]
WM115 (Melanoma)<10[4]
HeLa (Cervical)<10[4]
16h HeLa (Cervical)11.26[6]
Cisplatin HeLa (Cervical)11.56[6]
Anti-inflammatory Activity

The imidazo[1,2-a]pyridine scaffold has also been explored for its anti-inflammatory properties. Certain derivatives have been shown to inhibit key inflammatory mediators and signaling pathways.[7][8][9]

Table 2: Anti-inflammatory Activity of Imidazo[1,2-a]pyrimidine Derivative

Compound IDAssayInhibition/IC50Reference
Compound 24 COX-2 Inhibition13 µmol/L[8]

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are often mediated through the modulation of critical intracellular signaling pathways.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of This compound Derivatives purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture Test Compounds mtt_assay Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay western_blot Mechanism of Action (Western Blot) mtt_assay->western_blot ic50 IC50 Determination mtt_assay->ic50 pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis ic50->pathway_analysis sar Structure-Activity Relationship (SAR) pathway_analysis->sar

Caption: General experimental workflow for drug discovery using the this compound scaffold.

AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth and survival, and its dysregulation is a common feature in cancer. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[4]

AKT_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis promotes eIF4EBP1->Protein_Synthesis promotes Compound Imidazo[1,2-a]pyridine Derivative Compound->AKT inhibits

Caption: Inhibition of the AKT/mTOR signaling pathway by this compound derivatives.

STAT3/NF-κB Signaling Pathway

The STAT3 and NF-κB signaling pathways are key players in inflammation and are often constitutively active in cancer cells, promoting cell survival and proliferation. A novel synthetic imidazo[1,2-a]pyridine derivative, MIA, has been shown to suppress these pathways.[7][9]

STAT3_NFkB_Pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) NFkB_nucleus->Inflammatory_Genes activates transcription IL6 IL-6 IL6R IL-6R IL6->IL6R JAK JAK IL6R->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 pSTAT3_nucleus p-STAT3 (nucleus) pSTAT3->pSTAT3_nucleus translocates Target_Genes Target Genes (Bcl-2) pSTAT3_nucleus->Target_Genes activates transcription MIA MIA (Imidazo[1,2-a]pyridine Derivative) MIA->IkBa upregulates MIA->pSTAT3 suppresses phosphorylation

Caption: Modulation of the STAT3 and NF-κB signaling pathways by a this compound derivative.

Experimental Protocols

Synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyridine

This protocol is adapted from a general method for the synthesis of 2-phenylimidazo[1,2-α]pyridines.[10]

Materials:

  • 4-Methyl-2-aminopyridine

  • Acetophenone

  • 1-Butyl-3-methylimidazolium tribromide ([Bmim]Br3)

  • Sodium carbonate (Na2CO3)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, combine 4-Methyl-2-aminopyridine (1 mmol), acetophenone (1 mmol), and [Bmim]Br3 (1 mmol).

  • Add Na2CO3 (2 mmol) to the mixture.

  • Heat the reaction mixture at 80 °C under solvent-free conditions for 2-3 hours, monitoring the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous Na2SO4.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 7-Methyl-2-phenylimidazo[1,2-a]pyridine.

Cell Viability (MTT) Assay

This protocol outlines the procedure for determining the cytotoxic effects of this compound derivatives on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of AKT/mTOR and STAT3/NF-κB Pathways

This protocol describes the detection of key proteins in the AKT/mTOR and STAT3/NF-κB signaling pathways following treatment with a this compound derivative.

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-STAT3, anti-STAT3, anti-IκBα, anti-NF-κB p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • ECL detection reagent

Procedure:

  • Cell Lysis: Lyse treated and untreated cells in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli buffer and boil for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The synthetic accessibility and the possibility for diverse functionalization allow for the fine-tuning of biological activity and pharmacokinetic properties. The protocols and data presented herein provide a solid foundation for researchers to explore and expand upon the therapeutic potential of this promising heterocyclic system.

References

Application Notes and Protocols: 7-Methylimidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of 7-methylimidazo[1,2-a]pyridine derivatives as potent kinase inhibitors. This class of compounds has demonstrated significant activity against a range of therapeutically relevant kinases, making them promising candidates for further drug development.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous clinically approved drugs.[1] Derivatives of this core structure have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[2][3][4] The 7-methyl substitution on the imidazo[1,2-a]pyridine ring has been shown to be a key feature in modulating the potency and selectivity of these compounds against specific kinase targets.[5]

This document outlines the synthetic strategies for accessing these compounds, provides protocols for assessing their inhibitory activity against key kinases, and details methods for evaluating their effects on cancer cell proliferation.

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of various 7-methyl and related imidazo[1,2-a]pyridine derivatives against several protein kinases.

Table 1: In Vitro Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
11d ALK210[6]
11f ALK214[6]
11g ALK215[6]
2g PI3Kα (p110α)1.8[7]
12 PI3Kα (p110α)2.8[7]
35 PI3Kα150[8]
13k PI3Kα1.94[9]
MBM-17 (42c) Nek23.0[10]
MBM-55 (42g) Nek21.0[10]
10j BRD4(1)130[11]
10j BRD4(2)76[11]
Compound 28 (Volitinib) c-Met-[12]

Table 2: Cellular Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCell LineAssay TypeIC50 (µM)Reference
12 A375Cell Proliferation0.14[7]
12 HeLaCell Proliferation0.21[7]
13k HCC827Antiproliferation0.09 - 0.43 (range)[9]
Compound 6 A375, WM115, HeLaCell Proliferation9.7 - 44.6 (range)[13]
10j HL-60Cell Proliferation0.57[11]
10j MV4-11Cell Proliferation0.18[11]
IP-5 HCC1937Cytotoxicity45[14]
IP-6 HCC1937Cytotoxicity47[14]
IP-7 HCC1937Cytotoxicity79.6[14]

Experimental Protocols

General Synthesis of the Imidazo[1,2-a]pyridine Scaffold

The synthesis of the imidazo[1,2-a]pyridine core generally involves a two-step process: a palladium-catalyzed cross-coupling reaction followed by a cyclization reaction.[6]

Protocol 3.1.1: Synthesis of 7-Aryl-Imidazo[1,2-a]pyridines

  • Step 1: Suzuki Coupling.

    • To a microwave vial, add 4-bromo-2-aminopyridine (1 equivalent), a suitable boronic acid or ester (1.1 equivalents), potassium phosphate (K₃PO₄, 2 equivalents), and Pd(dppf)Cl₂ (0.1 equivalents).[6]

    • Add 1,4-dioxane and water as solvents.

    • Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.[6]

    • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 2-amino-4-arylpyridine intermediate.

  • Step 2: Cyclization.

    • Dissolve the 2-amino-4-arylpyridine intermediate (1 equivalent) in ethanol.

    • Add sodium bicarbonate (NaHCO₃, 2 equivalents) and chloroacetaldehyde (1.2 equivalents, 50% aqueous solution).[6]

    • Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., dichloromethane).

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to afford the desired 7-aryl-imidazo[1,2-a]pyridine.

G cluster_synthesis General Synthesis Workflow start Starting Materials (e.g., 4-bromo-2-aminopyridine, boronic acid) step1 Suzuki Coupling (Pd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O, µW) start->step1 intermediate 2-Amino-4-arylpyridine Intermediate step1->intermediate step2 Cyclization (Chloroacetaldehyde, NaHCO₃, EtOH, Reflux) intermediate->step2 purification Purification (Column Chromatography) step2->purification product 7-Aryl-Imidazo[1,2-a]pyridine Product purification->product

General synthetic workflow for 7-aryl-imidazo[1,2-a]pyridines.

In Vitro Kinase Inhibition Assays

The following are generalized protocols for determining the in vitro inhibitory activity of the synthesized compounds against specific kinases. These assays typically measure the amount of ATP consumed or ADP produced during the kinase reaction.

Protocol 3.2.1: c-Met Kinase Assay (Radiometric HotSpot™ Assay) [15]

  • Reagents and Materials:

    • Recombinant human c-Met kinase.

    • Peptide substrate (e.g., poly[Glu:Tyr] (4:1)).

    • [γ-³³P]-ATP.

    • Kinase assay buffer.

    • Test compounds (dissolved in DMSO).

    • 96-well plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the test compound dilutions, recombinant c-Met kinase, and the peptide substrate in the kinase assay buffer.

    • Initiate the kinase reaction by adding [γ-³³P]-ATP. The final ATP concentration should be around 10 µM.[15]

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction by spotting the reaction mixture onto filter paper and washing away unreacted [γ-³³P]-ATP.

    • Quantify the incorporated ³³P in the substrate using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3.2.2: FLT3 Kinase Assay (Luminescent Kinase Assay) [16]

  • Reagents and Materials:

    • Recombinant FLT3 kinase.

    • Substrate (e.g., AXLtide).

    • ATP.

    • Kinase assay buffer.

    • Test compounds (dissolved in DMSO).

    • ADP-Glo™ Kinase Assay kit (or similar).

    • White, opaque 96-well plates.

    • Luminometer.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a white, opaque 96-well plate, add the test compound dilutions, recombinant FLT3 kinase, and the substrate in the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Km for FLT3 (e.g., 10-50 µM).[16]

    • Incubate the plate at 30°C for 60 minutes.[16]

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[16]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[16]

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition and determine the IC50 value as described in Protocol 3.2.1.

Cellular Proliferation Assays

Cellular assays are crucial for determining the effect of the kinase inhibitors on cancer cell growth and viability.

Protocol 3.3.1: MTT Assay for Cell Viability [13]

  • Reagents and Materials:

    • Cancer cell lines (e.g., A375, HeLa, HCC1937).

    • Complete cell culture medium.

    • Test compounds (dissolved in DMSO).

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 48-72 hours.[13] Include a vehicle control (DMSO).

    • Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Add the solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C.[13]

    • Measure the absorbance at 585 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K inhibits

Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridines.

G cluster_workflow Drug Discovery and Evaluation Workflow synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives in_vitro In Vitro Kinase Inhibition Assays (e.g., ALK2, PI3Kα, c-Met) synthesis->in_vitro cellular Cellular Assays (Proliferation, Apoptosis) in_vitro->cellular sar Structure-Activity Relationship (SAR) Analysis cellular->sar optimization Lead Optimization sar->optimization Iterative Design in_vivo In Vivo Studies (Pharmacokinetics, Efficacy) sar->in_vivo Promising Candidates optimization->synthesis

Workflow for the discovery and evaluation of kinase inhibitors.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 7-Methylimidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of 7-methylimidazo[1,2-a]pyridine compounds using common cell-based assays. The protocols detailed herein are designed to facilitate the assessment of compound efficacy and mechanism of action in cancer cell lines.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] Several derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms.[2][3][4] Evaluating the cytotoxic potential of novel this compound compounds is a critical step in the drug discovery and development process. This document outlines key in vitro assays to quantify cytotoxicity, assess cell viability, and elucidate the underlying mechanisms of cell death. A multi-assay approach is recommended for a comprehensive understanding of a compound's cytotoxic profile.[5]

Key Cytotoxicity Assays

A variety of in vitro assays are available to measure cytotoxicity, each with distinct principles. The primary assays covered in these notes are:

  • MTT Assay: A colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[6][7][8]

  • LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a marker of cytotoxicity.[9][10]

  • Apoptosis Assays: Detects key events in programmed cell death, such as caspase activation and DNA fragmentation.[11][12][13]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazo[1,2-a]pyridine compounds against different cancer cell lines, as reported in the literature. This data provides a benchmark for evaluating novel derivatives.

Compound IDCell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)9.7[2]
WM115 (Melanoma)Not specified[2]
HeLa (Cervical Cancer)Not specified[2]
IP-5 HCC1937 (Breast Cancer)45[14][15]
IP-6 HCC1937 (Breast Cancer)47.7[14][15]
IP-7 HCC1937 (Breast Cancer)79.6[14][15]
HS-104 MCF-7 (Breast Cancer)1.2[14]
HS-106 MCF-7 (Breast Cancer)< 10[14]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][8] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound test compounds

  • MTT solution (5 mg/mL in sterile PBS)[7][8]

  • Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)[16]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.[5][17]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.[16] Incubate for 2-5 hours at 37°C until purple formazan crystals are visible.[16]

  • Solubilization: Carefully remove all but 25 µL of the medium from each well. Add 50 µL of DMSO to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.[5]

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate (5,000-10,000 cells/well) start->seed_cells incubate_24h Incubate for 24h at 37°C, 5% CO2 seed_cells->incubate_24h treat_compounds Treat with serial dilutions of This compound compounds incubate_24h->treat_compounds incubate_exposure Incubate for desired exposure time (e.g., 24, 48, 72h) treat_compounds->incubate_exposure add_mtt Add MTT solution to each well incubate_exposure->add_mtt incubate_mtt Incubate for 2-5h at 37°C add_mtt->incubate_mtt solubilize Remove medium and add DMSO to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 540 nm solubilize->read_absorbance analyze_data Calculate % cell viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the amount of LDH, a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[10]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound test compounds

  • LDH cytotoxicity detection kit (e.g., CytoTox 96®)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare the following controls on each plate:[18]

    • No-Cell Control: Medium only for background.

    • Vehicle-Only Cells Control: Untreated cells.

    • Maximum LDH Release Control: Treat cells with the lysis solution provided in the kit.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[19]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[20]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[20]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:[5] % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

LDH_Assay_Workflow start Start seed_and_treat Seed cells and treat with compounds (as in MTT protocol) start->seed_and_treat prepare_controls Prepare No-Cell, Vehicle-Only, and Maximum Release Controls seed_and_treat->prepare_controls centrifuge_plate Centrifuge plate at 250 x g for 4 min prepare_controls->centrifuge_plate transfer_supernatant Transfer 50 µL of supernatant to a new plate centrifuge_plate->transfer_supernatant add_reaction_mix Add 50 µL of LDH reaction mixture transfer_supernatant->add_reaction_mix incubate_rt Incubate at room temperature for 30 min (protected from light) add_reaction_mix->incubate_rt add_stop_solution Add 50 µL of stop solution incubate_rt->add_stop_solution read_absorbance Read absorbance at 490 nm add_stop_solution->read_absorbance analyze_data Calculate % cytotoxicity read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the LDH release cytotoxicity assay.

Caspase-Glo® 3/7 Assay for Apoptosis

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[21] The assay provides a proluminescent caspase-3/7 substrate which is cleaved in the presence of active caspases to generate a luminescent signal.

Materials:

  • 96-well opaque-walled plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound test compounds

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate and treat with compounds as described in the MTT protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Compare the signal from treated cells to that of untreated controls.

Potential Signaling Pathways

Studies on imidazo[1,2-a]pyridine derivatives suggest that their cytotoxic effects can be mediated through the induction of apoptosis via modulation of key signaling pathways.[2][3][22] Two of the commonly implicated pathways are the PI3K/AKT/mTOR pathway and the p53-mediated pathway.

Apoptosis_Signaling_Pathways cluster_0 PI3K/AKT/mTOR Pathway cluster_1 p53-Mediated Apoptosis Compound_A Imidazo[1,2-a]pyridine Compound PI3K PI3K Compound_A->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Inhibition_of_Proliferation Inhibition of Proliferation & Survival mTOR->Inhibition_of_Proliferation Promotes Compound_B Imidazo[1,2-a]pyridine Compound p53 p53 Compound_B->p53 Activates Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Caspase_9 Caspase-9 Mitochondrion->Caspase_9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Potential signaling pathways modulated by imidazo[1,2-a]pyridine compounds.

Disclaimer: These protocols are intended as a guide and may require optimization depending on the specific cell lines and experimental conditions used. It is recommended to consult the manufacturer's instructions for any commercial kits.

References

Application Notes and Protocols for 7-Methylimidazo[1,2-a]pyridine-based Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of 7-methylimidazo[1,2-a]pyridine derivatives as potential anti-inflammatory agents. The information compiled herein is based on a comprehensive review of published research, offering insights into the synthesis, biological evaluation, and mechanism of action of this promising class of compounds.

Introduction

Imidazo[1,2-a]pyridines are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The 7-methyl substituted imidazo[1,2-a]pyridine core, in particular, has been a focal point for the development of novel anti-inflammatory agents. These compounds have demonstrated potent inhibitory effects on key inflammatory pathways, such as those mediated by cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and signal transducer and activator of transcription 3 (STAT3).[3][4][5][6] This document serves as a practical guide for researchers engaged in the discovery and development of next-generation anti-inflammatory drugs based on this chemical scaffold.

Data Presentation: In Vitro Anti-inflammatory Activity

The following tables summarize the quantitative data for various this compound derivatives, providing a comparative overview of their anti-inflammatory potency.

Table 1: COX-1 and COX-2 Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) for COX-2Reference
6f 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)-0.07-0.1857-217[7]
4a Carboxylic acid derivative2.721.89-[1]
4b Carboxylic acid derivative3.942.39-[1]
5a Carboxylic acid derivative7.298.08-[1]
5b Carboxylic acid derivative63.2641.15-[1]
6a Carboxylic acid derivative12.935.86-[1]
Indomethacin Standard0.130.09-[1]
Ibuprofen Standard0.20.125-[1]

Table 2: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
MIA MDA-MB-23130[8]
MIA SKOV340[8]
IP-5 HCC193745[9][10]
IP-6 HCC193747.7[9][10]
IP-7 HCC193779.6[9]

MIA: 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine

Key Signaling Pathways

The anti-inflammatory effects of this compound derivatives are often attributed to their modulation of the interconnected NF-κB and STAT3 signaling pathways. These pathways are central regulators of the inflammatory response.[3][4][11][12]

NF-kB_STAT3_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Pro_inflammatory_Genes Activates Transcription IL6 IL-6 Pro_inflammatory_Genes->IL6 Produces IL6R IL-6R IL6->IL6R Binds JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 JAK->pSTAT3 pSTAT3->Nucleus Dimerizes & Translocates to pSTAT3->Pro_inflammatory_Genes Activates Transcription MIA This compound (e.g., MIA) MIA->IKK Inhibits MIA->JAK Inhibits

Caption: NF-κB and STAT3 signaling in inflammation and points of inhibition by 7-methylimidazo[1,2-a]pyridines.

Experimental Protocols

The following section provides detailed protocols for key experiments used to evaluate the anti-inflammatory properties of this compound derivatives.

General Experimental Workflow

Experimental_Workflow Start Start: Compound Synthesis In_Vitro In Vitro Screening Start->In_Vitro Cytotoxicity Cytotoxicity Assay (MTT) In_Vitro->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (LPS-induced Macrophages) In_Vitro->Anti_inflammatory Mechanism Mechanism of Action Studies Anti_inflammatory->Mechanism Western_Blot Western Blot (NF-κB, STAT3, COX-2) Mechanism->Western_Blot qPCR qPCR (TNF-α, IL-6) Mechanism->qPCR ELISA ELISA (Cytokine Levels) Mechanism->ELISA In_Vivo In Vivo Efficacy Mechanism->In_Vivo Paw_Edema Carrageenan-induced Paw Edema In_Vivo->Paw_Edema Lead_Optimization Lead Optimization Paw_Edema->Lead_Optimization Lead_Optimization->Start Iterate End End: Candidate Drug Lead_Optimization->End

Caption: A typical experimental workflow for the development of anti-inflammatory agents.

Protocol 1: Synthesis of 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA)

This protocol describes a multi-step synthesis of a representative this compound derivative, MIA.[3]

Step 1: Synthesis of 1-(4-(methylsulfonyl)phenyl)-2-(p-tolylamino)ethan-1-one

  • React α-bromo-4-(methylsulfonyl)acetophenone with p-toluidine.

  • Use sodium bicarbonate (NaHCO₃) as a base.

  • Conduct the reaction in anhydrous methanol (MeOH).

Step 2: Synthesis of MIA

  • Perform a condensation reaction between 1-(4-(methylsulfonyl)phenyl)-2-(p-tolylamino)ethan-1-one and 2-amino-3-methylpyridine.

  • Use isopropyl alcohol (i-PrOH) as the solvent.

  • Heat the reaction mixture to 80 °C.

  • The final product, MIA, will be yielded.

Protocol 2: In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol details the procedure for assessing the anti-inflammatory effects of test compounds on lipopolysaccharide (LPS)-stimulated macrophage cells.[13][14]

1. Cell Culture and Treatment:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
  • Seed the cells in 24-well plates at a density of 4 × 10⁵ cells/mL.
  • Pre-treat the cells with various concentrations of the this compound test compounds (e.g., 10, 20, 40 µg/mL) for 1 hour.
  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

2. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production (Griess Test):
  • Collect the cell culture supernatant.
  • Mix an equal volume of supernatant with Griess reagent.
  • Incubate at room temperature for 10 minutes.
  • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.
  • Pro-inflammatory Cytokine Levels (ELISA):
  • Collect the cell-free supernatants.
  • Determine the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

3. Western Blot Analysis for Signaling Pathway Proteins:

  • After treatment, lyse the cells to extract total protein.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Probe the membrane with primary antibodies against key signaling proteins (e.g., p-STAT3, STAT3, p-IκBα, IκBα, COX-2) and a loading control (e.g., β-actin).
  • Incubate with the appropriate HRP-conjugated secondary antibodies.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Gene Expression Analysis (qPCR):

  • Extract total RNA from the treated cells.
  • Synthesize cDNA using a reverse transcription kit.
  • Perform quantitative real-time PCR using specific primers for genes of interest (e.g., TNF-α, IL-6, iNOS, COX-2) and a housekeeping gene (e.g., GAPDH).
  • Analyze the relative gene expression using the 2-ΔΔCt method.

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.[15][16][17]

1. Animals:

  • Use male Wistar or Sprague-Dawley rats (180-200 g).
  • Acclimatize the animals for at least one week before the experiment with free access to food and water.

2. Experimental Groups (n=6 per group):

  • Group I (Vehicle Control): Administer the vehicle (e.g., saline).
  • Group II (Test Compound): Administer the this compound derivative at a specific dose (e.g., 10 mg/kg, p.o.).
  • Group III (Positive Control): Administer a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).

3. Procedure:

  • Administer the test compounds or controls orally (p.o.) 1 hour before the carrageenan injection.
  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.
  • Inject 0.1 mL of 1% carrageenan solution (in 0.9% saline) into the subplantar region of the right hind paw to induce edema.
  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.

4. Data Analysis:

  • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Paw volume at time t - Initial paw volume.
  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The protocols and data presented in this document provide a framework for the systematic evaluation of these compounds. Further investigation into their structure-activity relationships, pharmacokinetic properties, and in vivo efficacy is warranted to advance these promising molecules toward clinical application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Methylimidazo[1,2-a]pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common approach involves the condensation of 4-methyl-2-aminopyridine with an α-haloketone, such as 2-bromoacetophenone, in what is known as the Tschitschibabin (or Chichibabin) reaction.[1][2] Variations of this method, including one-pot syntheses and the use of different catalysts, are also widely employed.[3][4]

Q2: What is a typical yield for the synthesis of this compound?

Yields can vary significantly depending on the specific reaction conditions, including the choice of solvent, catalyst, temperature, and reaction time. Reported yields for similar 2-phenylimidazo[1,2-a]pyridine derivatives range from moderate to excellent, often between 70% and 95% under optimized conditions.[3][5] Microwave-assisted synthesis has been shown to produce high yields in very short reaction times.[5][6]

Q3: Can microwave irradiation be used to improve the yield and reduce reaction time?

Yes, microwave-assisted synthesis is a highly effective method for improving the yield and dramatically reducing the reaction time for the synthesis of imidazo[1,2-a]pyridines.[5][7][6] Reactions that might take several hours under conventional heating can often be completed in minutes with microwave irradiation, frequently leading to cleaner reactions and higher yields.[7]

Q4: What are some "green" or environmentally friendly approaches to this synthesis?

Green chemistry approaches to the synthesis of imidazo[1,2-a]pyridines include the use of water as a solvent, catalyst-free reactions, and the use of reusable catalysts.[4][5] Microwave-assisted synthesis in a green solvent like water is a particularly effective and environmentally benign method.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst or incorrect catalyst loading. - Presence of moisture or impurities in starting materials. - Formation of side products.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature. For conventional heating, refluxing in a suitable solvent like ethanol or DMF is common. For microwave synthesis, temperature screening is recommended.[6] - If using a catalyst (e.g., a copper or iodine catalyst), screen different catalysts and optimize the loading.[4] In many cases, the reaction can proceed efficiently without a catalyst.[5] - Ensure starting materials are pure and dry. 4-methyl-2-aminopyridine can be hygroscopic. - See the "Common Side Products and Their Avoidance" section below.
Formation of a Dark, Tarry Reaction Mixture - High reaction temperatures leading to decomposition. - Presence of impurities that polymerize under reaction conditions.- Lower the reaction temperature and extend the reaction time. - Purify the starting materials before use. Recrystallization of 4-methyl-2-aminopyridine and distillation of acetophenone (if used to generate the α-haloketone in situ) are recommended.
Difficulty in Product Purification - Presence of unreacted starting materials. - Formation of closely related side products. - Product is an oil or low-melting solid.- Ensure the reaction goes to completion to minimize unreacted starting materials. - Use column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate) for purification.[8] - If the product is an oil, try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is the best option.
Inconsistent Results - Variability in the quality of starting materials. - Inconsistent heating in conventional methods.- Use starting materials from a reliable source and check their purity before each reaction. - Use a temperature-controlled heating mantle or oil bath for consistent heating. Consider switching to microwave-assisted synthesis for more uniform and reproducible heating.[6]

Common Side Products and Their Avoidance

Side Product Formation Mechanism Avoidance Strategy
Polymers and Tars Polymerization of starting materials or intermediates at high temperatures.Use milder reaction conditions (lower temperature, shorter reaction time). Ensure the purity of starting materials.
Di-alkylation Products Further reaction of the product with the α-haloketone.Use a stoichiometric amount of the α-haloketone or a slight excess of the 2-aminopyridine derivative.
Isomeric Impurities If using a substituted acetophenone, bromination can occur at different positions, leading to isomeric products.Use a regioselective brominating agent or purify the α-bromoacetophenone before the condensation reaction.

Quantitative Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine Derivatives

Entry2-Aminopyridine DerivativeAcetophenone DerivativeSolventConditionsTimeYield (%)Reference
12-AminopyridineAcetophenoneNoneNa2CO3, [Bmim]Br3, r.t.40 min82[3]
22-Aminopyridine4-MethylacetophenoneNoneNa2CO3, [Bmim]Br3, r.t.40 min77[3]
32-Aminopyridine4-MethoxyacetophenoneNoneNa2CO3, [Bmim]Br3, r.t.40 min75[3]
42-Amino-5-methylpyridineAcetophenoneNoneNa2CO3, [Bmim]Br3, r.t.40 min83[3]
52-Aminonicotinic acidChloroacetaldehydeWaterMicrowave (120°C)30 min92-95[5]

Experimental Protocols

Protocol 1: Conventional Synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyridine

This protocol is adapted from the general procedure for the synthesis of 2-phenylimidazo[1,2-a]pyridines.

Materials:

  • 4-methyl-2-aminopyridine

  • 2-bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-2-aminopyridine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol.

  • Add sodium bicarbonate (1.2 eq) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 7-methyl-2-phenylimidazo[1,2-a]pyridine.[8]

Protocol 2: Microwave-Assisted Synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyridine

This protocol is based on green chemistry principles for a rapid and efficient synthesis.[5]

Materials:

  • 4-methyl-2-aminopyridine

  • 2-chloroacetophenone

  • Water

Procedure:

  • In a microwave-safe reaction vessel, add 4-methyl-2-aminopyridine (1.0 eq) and 2-chloroacetophenone (1.0 eq) in water.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120°C) for 15-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product may precipitate out of the aqueous solution. If so, collect the solid by filtration.

  • If the product does not precipitate, extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography if necessary.

Visualizations

experimental_workflow cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis conv_start 1. Mix Reactants & Base in Ethanol conv_reflux 2. Reflux for 4-6 hours conv_start->conv_reflux conv_workup 3. Workup (Evaporation, Extraction) conv_reflux->conv_workup conv_purify 4. Column Chromatography conv_workup->conv_purify conv_product Pure this compound conv_purify->conv_product mw_start 1. Mix Reactants in Water mw_irradiate 2. Microwave Irradiation (15-30 min) mw_start->mw_irradiate mw_isolate 3. Isolation (Filtration/Extraction) mw_irradiate->mw_isolate mw_purify 4. Recrystallization (optional) mw_isolate->mw_purify mw_product Pure this compound mw_purify->mw_product

Caption: Comparison of conventional and microwave-assisted synthesis workflows.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn bad_temp Suboptimal Temperature low_yield->bad_temp impure_reagents Impure Reagents low_yield->impure_reagents side_products Side Products low_yield->side_products monitor_tlc Monitor with TLC incomplete_rxn->monitor_tlc optimize_temp Optimize Temperature bad_temp->optimize_temp purify_reagents Purify Starting Materials impure_reagents->purify_reagents adjust_stoich Adjust Stoichiometry side_products->adjust_stoich

Caption: Troubleshooting logic for addressing low product yield.

References

Overcoming challenges in the purification of 7-Methylimidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 7-Methylimidazo[1,2-a]pyridine derivatives.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Poor separation of the desired this compound derivative from impurities during column chromatography.

  • Question: My TLC analysis shows multiple spots, and I'm struggling to achieve good separation of my target compound using column chromatography. What should I do?

  • Answer: Poor separation on a silica gel column is a common issue. Here is a systematic approach to troubleshoot this problem:

    • Optimize the Solvent System: The polarity of the eluent is critical for good separation.

      • Initial Screening: Perform thin-layer chromatography (TLC) with a variety of solvent systems to find the optimal eluent. Common solvent systems for imidazo[1,2-a]pyridine derivatives include mixtures of hexane/ethyl acetate and dichloromethane/methanol.[1][2]

      • Polarity Adjustment: If your compound is polar, you may need a more polar solvent system, such as acetone in hexanes.[3] For very polar compounds, systems like chloroform/methanol can be effective.[4]

      • Gradient Elution: A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can often improve the separation of compounds with similar retention factors (Rf).

    • Check for Column Overloading: Loading too much crude product onto the column can lead to broad peaks and co-elution of impurities. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

    • Consider a Different Stationary Phase: If optimizing the solvent system on silica gel is unsuccessful, consider alternative stationary phases. Alumina or reverse-phase silica gel can offer different selectivity and may resolve your separation issues.

Issue 2: The product appears as an oil after purification and will not crystallize.

  • Question: I have isolated my this compound derivative, but it is an oil and I cannot get it to crystallize. How can I solidify my product?

  • Answer: Obtaining an oily product is a frequent challenge. Here are several techniques to induce crystallization:

    • Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate). Slowly add a poor solvent (e.g., hexane or pentane) dropwise until the solution becomes slightly turbid. Then, add a few drops of the good solvent to redissolve the oil and allow the mixture to stand undisturbed.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of crystalline material from a previous batch, add a tiny crystal to the oil. This "seed" will act as a template for crystallization.

    • Cooling: Cool the oil in an ice bath or refrigerator. Lower temperatures can sometimes promote crystallization. Be patient, as this process can take time.

    • Re-purification: If the oil persists, it may be due to the presence of impurities. Consider re-purifying the compound by column chromatography.

Issue 3: Low recovery of the desired product after column chromatography.

  • Question: My yield after column chromatography is significantly lower than expected. What are the potential causes and how can I improve my recovery?

  • Answer: Low recovery can be frustrating. Here are some common causes and solutions:

    • Product Adsorption on Silica: Some imidazo[1,2-a]pyridine derivatives, particularly those that are more polar or basic, can irreversibly adsorb to the acidic silica gel.

      • Deactivating the Silica: Pre-treat the silica gel with a small amount of a base, such as triethylamine (typically 1-2% in the eluent), to neutralize the acidic sites and reduce product loss.

    • Incorrect Solvent Polarity: If the eluent is not polar enough, your compound may not move down the column, leading to it being discarded with the stationary phase. Conversely, if the eluent is too polar, it may elute too quickly with other impurities. Refer to your initial TLC analysis to ensure you are using the appropriate solvent system.

    • Product Streaking: If the compound streaks on the TLC plate, it may also streak on the column, leading to broad fractions that are difficult to collect cleanly. Adding a small amount of a more polar solvent (like methanol) or a modifier (like triethylamine) to your eluent can often resolve this issue.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound derivatives?

A1: The most widely reported method for the purification of this compound derivatives is column chromatography on silica gel.[5] The choice of eluent typically involves a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate.[1][2]

Q2: How can I remove unreacted 2-amino-4-methylpyridine starting material from my crude product?

A2: 2-amino-4-methylpyridine is a basic compound. An acidic wash during the workup can be effective. After dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane), wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic 2-amino-4-methylpyridine will be protonated and move into the aqueous layer, which can then be separated. Be sure to neutralize your organic layer with a wash of saturated sodium bicarbonate solution afterward.

Q3: My desired product is highly polar. What are the best practices for its purification?

A3: Purifying polar compounds can be challenging. For polar this compound derivatives:

  • Column Chromatography: Use a more polar eluent system, such as dichloromethane/methanol or ethyl acetate/ethanol.[4] It may also be beneficial to use a less active stationary phase like neutral alumina.

  • Recrystallization: If the compound is solid, recrystallization from a polar solvent system (e.g., ethanol/water) can be effective.[6]

  • Reverse-Phase Chromatography: If standard methods fail, reverse-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase, is a powerful alternative for purifying polar compounds.

Q4: In some newer synthesis methods, purification by simple filtration is mentioned. When is this applicable?

A4: Some modern synthetic procedures, particularly those employing green chemistry principles, are designed so that the desired product precipitates directly from the reaction mixture in high purity.[7] This is often achieved by careful selection of the reaction solvent. If your product precipitates, you can isolate it by filtration, wash it with a suitable cold solvent to remove any adsorbed impurities, and then dry it. This method is highly advantageous as it avoids the need for chromatography.[7]

Data Presentation

Table 1: Exemplary Solvent Systems for Column Chromatography of Imidazo[1,2-a]pyridine Derivatives

Derivative TypeStationary PhaseEluent System (v/v)Reference
General Imidazo[1,2-a]pyridinesSilica Gel (230-400 mesh)Hexane/Ethyl Acetate (7:3)[1]
Phenyl-substitutedSilica GelHexane/Ethyl Acetate (5:1 to 2:1)[8]
Chloro- and Methyl-substitutedSilica GelEthyl Acetate/Hexane (15% EtOAc)[9]
Polar Carboxamide DerivativesSilica GelEthyl Acetate/Hexane (33% EtOAc)[9]
Phenyl- and Thiophenyl-substitutedSilica GelHexane/Ethyl Acetate (1:1)[2]
Hydroxyphenyl-substitutedSilica GelHexane/Ethyl Acetate (3:7)[2]
Hybrid Imidazo[1,2-a]pyridinesSilica GelAcetone/Hexane (3:7)[3]

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography

  • TLC Analysis: First, determine the optimal solvent system by running TLC plates of your crude product in various mixtures of solvents (e.g., different ratios of hexane and ethyl acetate). The ideal system will give your desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen eluent and pour it into a glass column. Allow the silica to settle, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: General Procedure for Purification by Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. An ideal recrystallization solvent will dissolve the compound poorly at room temperature but completely upon heating.[6] Test a range of solvents or solvent pairs (e.g., ethanol, isopropanol, ethyl acetate, or mixtures with water or hexane).

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow start Crude Product precipitates Does the product precipitate from the reaction mixture? start->precipitates tlc TLC Analysis column_chrom Column Chromatography tlc->column_chrom pure_product Pure Product column_chrom->pure_product recrystallization Recrystallization recrystallization->pure_product filtration Direct Filtration filtration->pure_product is_solid Is the product a solid? is_solid->tlc No (Oil) is_solid->recrystallization Yes precipitates->filtration Yes precipitates->is_solid No

Caption: General workflow for the purification of this compound derivatives.

Troubleshooting_Purification start Purification Issue issue What is the primary issue? start->issue poor_sep Poor Separation (Column Chromatography) issue->poor_sep Separation low_yield Low Yield issue->low_yield Recovery oiling_out Product is an Oil issue->oiling_out Physical Form sol_sep1 Optimize eluent with TLC poor_sep->sol_sep1 sol_sep2 Reduce column loading poor_sep->sol_sep2 sol_sep3 Change stationary phase (e.g., Alumina) poor_sep->sol_sep3 sol_yield1 Add triethylamine to eluent low_yield->sol_yield1 sol_yield2 Check eluent polarity low_yield->sol_yield2 sol_yield3 Re-purify streaked fractions low_yield->sol_yield3 sol_oil1 Induce crystallization (scratching, seeding) oiling_out->sol_oil1 sol_oil2 Try different recrystallization solvent oiling_out->sol_oil2 sol_oil3 Re-purify by chromatography oiling_out->sol_oil3

Caption: Troubleshooting decision tree for common purification challenges.

References

Identification and characterization of side products in 7-Methylimidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methylimidazo[1,2-a]pyridine.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of the desired this compound product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the synthesis of this compound, typically prepared via the condensation of 2-amino-4-methylpyridine with an α-haloketone (e.g., chloroacetone or bromoacetone), can stem from several factors. Incomplete reaction, degradation of starting materials or product, and the formation of side products are the most common culprits.

Potential Causes and Troubleshooting Steps:

  • Incomplete Reaction:

    • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

    • Temperature: The reaction temperature may be too low. Gradually increase the temperature in increments of 10°C and monitor the effect on product formation. Be aware that excessive heat can lead to side product formation.

    • Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if reagents are not fully soluble.

  • Reagent Quality:

    • Purity of 2-amino-4-methylpyridine: Impurities in the starting amine can interfere with the reaction. Use freshly purified 2-amino-4-methylpyridine.

    • Stability of α-haloketone: α-haloketones can be unstable and degrade over time. Use a freshly opened bottle or distill the α-haloketone before use.

  • Stoichiometry:

    • An incorrect ratio of reactants can lead to the presence of unreacted starting materials and the formation of side products. Ensure accurate measurement of both 2-amino-4-methylpyridine and the α-haloketone. A slight excess of the more volatile component (often the α-haloketone) may be beneficial.

Issue 2: Presence of a Major, Unidentified Side Product

Question: I am observing a significant, unidentified spot on my TLC plate along with my desired product. What could this side product be and how can I characterize it?

Answer:

The formation of a major side product is a common issue. Based on the Tschitschibabin reaction mechanism for imidazo[1,2-a]pyridine synthesis, several side products are possible.

Potential Side Products and Their Identification:

  • Unreacted 2-amino-4-methylpyridine: This is a common impurity if the reaction has not gone to completion. It can be identified by comparing its retention factor (Rf) on TLC with a standard sample.

  • Polysubstituted Products: Although less common for this specific methylation pattern, polysubstitution on the pyridine ring can occur under harsh reaction conditions.

  • Dimerization Products: Self-condensation of the α-haloketone or dimerization of 2-amino-4-methylpyridine can occur, especially at elevated temperatures.

  • Pyridinium Salt Intermediate: The initial N-alkylation of 2-amino-4-methylpyridine with the α-haloketone forms a pyridinium salt intermediate. If the subsequent cyclization is slow or incomplete, this salt can be a major byproduct.

Characterization Techniques:

  • Mass Spectrometry (MS): Obtain a mass spectrum of the reaction mixture. The molecular weight of the side product can provide strong clues to its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolate the side product by column chromatography and acquire 1H and 13C NMR spectra. The chemical shifts and coupling constants will help elucidate the structure. For example, the presence of characteristic signals for the pyridinium ring protons at a downfield chemical shift would suggest the pyridinium salt intermediate.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the main product and impurities. Coupling the HPLC to a mass spectrometer (LC-MS) is a powerful tool for identifying unknown peaks.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and straightforward method for the synthesis of this compound is the condensation reaction between 2-amino-4-methylpyridine and an α-haloketone, such as chloroacetone or bromoacetone. This reaction is a variation of the classic Tschitschibabin imidazo[1,2-a]pyridine synthesis.

Q2: What are the typical reaction conditions for this synthesis?

Typical conditions involve reacting 2-amino-4-methylpyridine with a slight excess of the α-haloketone in a suitable solvent such as ethanol, acetone, or dimethylformamide (DMF). The reaction is often carried out at reflux temperature for several hours. The use of a base, such as sodium bicarbonate, is sometimes employed to neutralize the hydrohalic acid formed during the reaction, which can improve yields.

Q3: How can I purify the final product?

Purification is typically achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective in separating the desired product from unreacted starting materials and side products. Recrystallization from a suitable solvent system can be used for further purification.

Q4: Are there any known catalysts that can improve the efficiency of this reaction?

While the reaction can proceed without a catalyst, various catalysts have been reported to improve the synthesis of imidazo[1,2-a]pyridines in general. These include Lewis acids and transition metal catalysts. For the specific synthesis of this compound, exploring mild Lewis acid catalysis could be a viable strategy to enhance reaction rates and potentially reduce side product formation.

Data Presentation

Table 1: Hypothetical HPLC Analysis of a Typical Reaction Mixture

Peak No.Retention Time (min)Area (%)Proposed IdentityMolecular Weight ( g/mol )
12.55.22-amino-4-methylpyridine108.14
24.885.3This compound146.19
36.29.5Pyridinium Salt Intermediate165.63 (for chloride)

Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a solution of 2-amino-4-methylpyridine (1.0 g, 9.25 mmol) in ethanol (20 mL) in a round-bottom flask, add chloroacetone (0.94 g, 10.17 mmol).

  • Stir the reaction mixture at reflux for 6 hours.

  • Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate 1:1).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

Protocol 2: HPLC-MS Analysis for Impurity Profiling

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 50-500.

Visualizations

Reaction_Pathway 2-amino-4-methylpyridine 2-amino-4-methylpyridine Pyridinium Salt Intermediate Pyridinium Salt Intermediate 2-amino-4-methylpyridine->Pyridinium Salt Intermediate N-Alkylation alpha-haloketone alpha-haloketone alpha-haloketone->Pyridinium Salt Intermediate This compound This compound Pyridinium Salt Intermediate->this compound Intramolecular Cyclization & Dehydration

Caption: Reaction pathway for the synthesis of this compound.

Side_Product_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Separation & Detection cluster_2 Characterization cluster_3 Identification Crude Reaction Mixture Crude Reaction Mixture TLC Analysis TLC Analysis Crude Reaction Mixture->TLC Analysis Initial Screening HPLC / LC-MS HPLC / LC-MS Crude Reaction Mixture->HPLC / LC-MS Separation & Quantification Mass Spectrometry (MS) Mass Spectrometry (MS) HPLC / LC-MS->Mass Spectrometry (MS) Molecular Weight NMR Spectroscopy (1H, 13C) NMR Spectroscopy (1H, 13C) HPLC / LC-MS->NMR Spectroscopy (1H, 13C) Structural Information (after isolation) Structure Elucidation Structure Elucidation Mass Spectrometry (MS)->Structure Elucidation NMR Spectroscopy (1H, 13C)->Structure Elucidation

Caption: Workflow for the identification and characterization of side products.

Troubleshooting_Decision_Tree Low Yield Low Yield Check Reaction Completion (TLC/HPLC) Check Reaction Completion (TLC/HPLC) Low Yield->Check Reaction Completion (TLC/HPLC) Incomplete Incomplete Check Reaction Completion (TLC/HPLC)->Incomplete No Complete Complete Check Reaction Completion (TLC/HPLC)->Complete Yes Increase Time/Temp Increase Time/Temp Incomplete->Increase Time/Temp Check Reagent Purity Check Reagent Purity Complete->Check Reagent Purity Impure Impure Check Reagent Purity->Impure No Pure Pure Check Reagent Purity->Pure Yes Purify/Use Fresh Reagents Purify/Use Fresh Reagents Impure->Purify/Use Fresh Reagents Optimize Stoichiometry Optimize Stoichiometry Pure->Optimize Stoichiometry

Caption: Decision tree for troubleshooting low reaction yields.

Optimizing reaction conditions for the synthesis of 7-Methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Methylimidazo[1,2-a]pyridine.

Troubleshooting Guide

Low product yield, the formation of side products, and challenges in purification are common hurdles encountered during the synthesis of this compound. This guide provides a structured approach to identifying and resolving these issues.

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Reactants - Verify the purity of starting materials (4-methyl-2-aminopyridine and α-haloketone) using techniques like NMR or melting point analysis.- Use fresh or properly stored reagents.
Suboptimal Reaction Temperature - For conventional heating methods, ensure the reaction mixture reaches and maintains the target temperature.- Consider a temperature screen to find the optimal condition. Some reactions benefit from initial heating followed by a period at room temperature.
Inefficient Catalyst or Catalyst Loading - If using a catalyst, screen different options (e.g., Lewis acids, Brønsted acids).- Optimize the catalyst loading; too much or too little can be detrimental.
Incorrect Solvent - The choice of solvent is critical. Screen a range of solvents with varying polarities (e.g., ethanol, methanol, DMF, or even solvent-free conditions).[1]
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction stalls, consider extending the reaction time or incrementally increasing the temperature.
Formation of Side Products/Impurities
Potential Cause Troubleshooting Steps
Side Reactions - The order of reagent addition can be crucial in minimizing side reactions.- Lowering the reaction temperature might increase selectivity for the desired product.
Decomposition of Starting Materials or Product - High temperatures can lead to decomposition. If suspected, try running the reaction at a lower temperature for a longer duration.- Ensure the work-up procedure is not too harsh (e.g., overly acidic or basic conditions).
Presence of Water - Unless the reaction is known to be compatible with aqueous conditions, use anhydrous solvents and reagents.
Purification Challenges
Potential Cause Troubleshooting Steps
Co-elution of Product and Impurities - Optimize the solvent system for column chromatography. A gradient elution might be necessary.- Consider alternative purification techniques such as recrystallization or preparative TLC.
Product Tailing on TLC - This can indicate the presence of basic impurities or interaction with the silica gel. Adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can help.
Product is an Oil - If the product is a non-crystalline oil, try converting it to a salt (e.g., hydrochloride) which is often a crystalline solid and easier to handle and purify.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: A highly efficient and environmentally friendly method is the catalyst- and solvent-free "grindstone chemistry" approach. This involves grinding 4-methyl-2-aminopyridine with an appropriate ω-bromo-methylketone at room temperature. This method often results in excellent to nearly quantitative yields in a very short reaction time (3-5 minutes) and simplifies the work-up procedure, often requiring only recrystallization.[2]

Q2: I am getting a low yield in my condensation reaction between 4-methyl-2-aminopyridine and an α-haloketone. What can I do to improve it?

A2: Low yields in this reaction can often be attributed to several factors. First, verify the purity of your starting materials. Next, consider optimizing the reaction conditions. A screening of solvents is recommended, as yields can vary significantly between polar protic (e.g., ethanol, methanol), polar aprotic (e.g., DMF), and nonpolar solvents.[1] Temperature is another critical parameter; while some reactions proceed well at room temperature, others may require heating. For instance, solvent-free reactions can be effectively carried out at 60 °C.[1] Finally, consider the use of a catalyst. While some protocols are catalyst-free, others benefit from the addition of a Lewis or Brønsted acid.

Q3: My reaction is complete, but I am having trouble purifying the this compound product. What are the best practices for purification?

A3: For many syntheses of this compound, the product can be purified by direct recrystallization from a suitable solvent system, such as aqueous ethanol.[2] If column chromatography is necessary, a common eluent system is a mixture of ethyl acetate and petroleum ether (or hexanes).[1] If you observe tailing on your TLC plate, which can be common for nitrogen-containing heterocycles, adding a small amount of triethylamine (e.g., 0.1-1%) to your eluent can improve the peak shape.

Q4: What are some common side products I should be aware of during the synthesis of this compound?

A4: While specific side product analysis for the 7-methyl derivative is not extensively reported, general side reactions in imidazo[1,2-a]pyridine synthesis can include the formation of regioisomers if the aminopyridine is substituted in a way that allows for cyclization at different nitrogen atoms. In multi-component reactions, side products can arise from incomplete reactions or alternative reaction pathways of the intermediates. Careful monitoring of the reaction by TLC and characterization of any significant byproducts by NMR and MS is recommended to identify and mitigate their formation.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Groebke-Blackburn-Bienaymé Reaction

This table summarizes the optimization of reaction conditions for a model three-component reaction to synthesize an imidazo[1,2-a]pyridine derivative, which can serve as a starting point for optimizing the synthesis of this compound.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1HPW (10)Glycerol1200.510
2HPW (20)Glycerol1200.515
3HPW (10)Methanol1200.570
4HPW (10)Ethanol1200.585
5HPW (5)Ethanol1200.590
6HPW (2)Ethanol1200.592
7HPW (1)Ethanol1200.588
8NoneEthanol1202<5

Reaction conditions: 2-aminopyridine (0.50 mmol), 4-nitrobenzaldehyde (0.50 mmol), and tert-butyl isocyanide (0.50 mmol) in 0.5 mL of the specified solvent. HPW = Phosphotungstic acid. Yields are isolated yields after column chromatography.[3]

Experimental Protocols

Detailed Experimental Protocol: Catalyst- and Solvent-Free Synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyridine

This protocol is based on the highly efficient "grindstone chemistry" method.[2]

Materials:

  • 4-methyl-2-aminopyridine

  • ω-bromoacetophenone

  • Mortar and pestle

  • Aqueous ethanol (for recrystallization)

Procedure:

  • In a mortar, combine 4-methyl-2-aminopyridine (5.0 mmol) and ω-bromoacetophenone (5.0 mmol).

  • Add two drops of water.

  • Grind the mixture using a pestle at room temperature (25-30 °C) for 3-5 minutes. The reaction progress can be monitored by TLC.

  • Upon completion of the reaction, the resulting solid is purified by recrystallization from aqueous ethanol.

  • The pure product, 7-methyl-2-phenylimidazo[1,2-a]pyridine, is obtained as a white solid.

Expected Yield: 99%[2]

Visualizations

General Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-methyl-2-aminopyridine 4-methyl-2-aminopyridine Condensation Condensation 4-methyl-2-aminopyridine->Condensation alpha-haloketone alpha-haloketone alpha-haloketone->Condensation Extraction Extraction Condensation->Extraction Reaction Mixture Recrystallization/Chromatography Recrystallization/Chromatography Extraction->Recrystallization/Chromatography Crude Product This compound This compound Recrystallization/Chromatography->this compound Pure Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Low_Yield Low or No Yield Check_Reagents Check Reagent Purity Low_Yield->Check_Reagents Monitor_Reaction Monitor Reaction (TLC) Low_Yield->Monitor_Reaction Optimize_Temp Optimize Temperature Check_Reagents->Optimize_Temp Reagents OK Optimize_Solvent Optimize Solvent Optimize_Temp->Optimize_Solvent No Improvement Optimize_Catalyst Optimize Catalyst/ Loading Optimize_Solvent->Optimize_Catalyst No Improvement Extend_Time Extend Reaction Time Monitor_Reaction->Extend_Time Incomplete Reaction

Caption: Decision tree for troubleshooting low product yield.

References

Troubleshooting guide for the Groebke–Blackburn–Bienaymé reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Groebke–Blackburn–Bienaymé (GBB) three-component reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Groebke–Blackburn–Bienaymé (GBB) reaction?

The Groebke–Blackburn–Bienaymé reaction is a versatile multicomponent reaction (MCR) for synthesizing N-fused 3-aminoimidazoles from an aldehyde, a cyclic amidine (like 2-aminopyridine), and an isocyanide.[1][2][3] This reaction is highly valued in medicinal chemistry for its ability to rapidly generate diverse molecular scaffolds from simple starting materials.[1][4]

Q2: What is the general mechanism of the GBB reaction?

The reaction typically proceeds through the following steps:

  • Imine Formation: The aldehyde and the cyclic amidine condense to form an imine intermediate.

  • Cycloaddition: The isocyanide undergoes a [4+1] cycloaddition with the acid-activated imine.

  • Aromatization: A subsequent 1,3-proton shift leads to the final, stable aromatic product.[1]

Troubleshooting Guide

Low or No Product Yield

Q3: My GBB reaction is resulting in a low yield or no product. What are the common causes and how can I improve it?

Several factors can contribute to low yields in the GBB reaction. A systematic approach to troubleshooting involves evaluating the reactants, catalyst, solvent, and reaction conditions.

Possible Causes & Solutions:

  • Sub-optimal Catalyst: The choice and amount of catalyst are critical. While various Lewis and Brønsted acids can be used, their effectiveness can be substrate-dependent.[5][6]

    • Recommendation: Screen a panel of catalysts. Scandium triflate (Sc(OTf)₃) and p-Toluenesulfonic acid (TsOH) are effective Lewis acids, while acetic acid (AcOH) is a milder Brønsted acid option, particularly for sensitive substrates as seen in DNA-encoded library synthesis.[7][8] Increasing the catalyst loading can sometimes improve yields, but excessive amounts may lead to side reactions.[7]

  • Inappropriate Solvent: The solvent plays a crucial role, with polar protic solvents like alcohols often being preferred.[2][9]

    • Recommendation: Methanol and ethanol are commonly used and have been shown to act as co-catalysts in some cases.[2][9][10] For specific applications like on-DNA reactions, co-solvents such as DMSO in water have proven effective.[7] Avoid non-polar solvents like toluene, in which the reaction often fails to proceed.[2]

  • Reactant Quality and Stoichiometry: The purity of aldehydes, isocyanides, and amidines is important. For sensitive reactions, using an excess of the more volatile or reactive components (aldehyde and isocyanide) can drive the reaction to completion.[7]

    • Recommendation: Ensure all reactants are pure and dry. Consider increasing the equivalents of the aldehyde and isocyanide.[7]

  • Reaction Temperature and Time: While many GBB reactions proceed at room temperature, some may require heating.[5] However, elevated temperatures can also lead to degradation, especially with sensitive substrates.[7]

    • Recommendation: Initially, run the reaction at room temperature and monitor its progress. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be beneficial. Optimization of the reaction time is also recommended, as prolonged reaction times do not always lead to higher yields and can promote byproduct formation.[7]

  • Moisture: The initial imine formation step releases water. In some cases, the presence of water can inhibit the reaction.

    • Recommendation: The use of a dehydrating agent, such as trimethyl orthoformate, can improve yields.[11]

Table 1: Effect of Catalyst on GBB Reaction Yield

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Reference
Sc(OTf)₃10MethanolRoom TempHigh[8]
TsOH·H₂O10MethanolRoom TempModerate to High[2][9]
AcOH30 equiv.H₂O/DMSO2594 (conversion)[7]
Yb(OTf)₃5Ethanol6078[5]
TFA20Ethanol60High[5]

Table 2: Effect of Solvent on GBB Reaction Conversion

SolventCatalystTemperature (°C)Conversion (%)Reference
MethanolPTSA·H₂ORoom TempHigh[2][9]
EthanolPTSA·H₂ORoom TempHigh[2]
DichloromethanePTSA·H₂ORoom Temp15[2][9]
ToluenePTSA·H₂ORoom Temp0[2][9]
H₂O/DMSOAcOH2594[7]
Side Product Formation

Q4: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A common side reaction, especially with aliphatic aldehydes, is the formation of Ugi-type adducts.[5][12] The basicity of certain substrates can also interfere with the catalyst.

Possible Causes & Solutions:

  • Ugi Adduct Formation: This is more prevalent with less reactive aldehydes.

    • Recommendation: Carefully select the catalyst and reaction conditions. Sometimes, using a less acidic catalyst can suppress this side reaction.

  • Substrate Basicity: If a starting material, such as the isocyanide, contains a basic moiety (e.g., a morpholine group), it can neutralize the acid catalyst.[7][12]

    • Recommendation: In such cases, a higher catalyst loading may be necessary to ensure enough acid is available to catalyze the primary reaction. Alternatively, a different catalyst that is less susceptible to neutralization might be explored.

  • Dechlorinated Byproducts: In cases where substrates contain sensitive functional groups like chlorine, side reactions can occur.[7]

    • Recommendation: Optimization of catalyst loading and reaction conditions is crucial to minimize these byproducts.[7]

Experimental Protocols

General Protocol for the Groebke–Blackburn–Bienaymé Reaction:

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the aldehyde (1.0 equiv) and the cyclic amidine (1.0 equiv) in the chosen solvent (e.g., methanol), add the acid catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.0-1.2 equiv) to the reaction mixture.

  • Continue stirring at room temperature or the optimized temperature for the specified reaction time (typically 6-24 hours).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

GBB_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reactants Select Reactants (Aldehyde, Amidine, Isocyanide) mix Combine Reactants & Catalyst reactants->mix catalyst Choose Catalyst (e.g., Sc(OTf)3, AcOH) catalyst->mix solvent Select Solvent (e.g., Methanol, DMSO) solvent->mix stir Stir at Optimized Temp & Time mix->stir monitor Monitor Progress (TLC, LC-MS) stir->monitor workup Workup & Purification monitor->workup product Isolated Product workup->product

Caption: General experimental workflow for the Groebke–Blackburn–Bienaymé reaction.

Troubleshooting_Logic start Low/No Yield catalyst Optimize Catalyst (Type & Loading) start->catalyst Issue? solvent Change Solvent (e.g., MeOH, EtOH) start->solvent Issue? conditions Adjust Conditions (Temp, Time, Conc.) start->conditions Issue? reactants Check Reactant Quality & Stoichiometry start->reactants Issue? success Improved Yield catalyst->success Resolved failure Still Low Yield catalyst->failure Unresolved solvent->success Resolved solvent->failure Unresolved conditions->success Resolved conditions->failure Unresolved reactants->success Resolved reactants->failure Unresolved

Caption: Troubleshooting logic for addressing low yields in the GBB reaction.

References

Technical Support Center: Enhancing the Solubility of 7-Methylimidazo[1,2-a]pyridine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 7-Methylimidazo[1,2-a]pyridine in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: For initial solubilization and the preparation of high-concentration stock solutions, Dimethyl sulfoxide (DMSO) is the recommended starting solvent. It is a powerful solvent for many organic compounds and is compatible with most automated screening systems. If DMSO is not suitable for your specific assay, other organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can be considered. It is crucial to prepare a high-concentration stock in the organic solvent (e.g., 10-20 mM) and then dilute it into your aqueous assay buffer to the final desired concentration, ensuring the final concentration of the organic solvent is low enough to not affect the biological system (typically ≤1%).

Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

A3: Precipitation upon dilution into an aqueous medium is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:

  • Lower the final concentration: The most straightforward approach is to test the compound at a lower final concentration.

  • Optimize solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, ideally below 1%.

  • Use pre-warmed buffer: Adding the DMSO stock to a pre-warmed aqueous buffer can sometimes help maintain solubility.

  • Gentle mixing: Ensure thorough but gentle mixing immediately after adding the stock solution to the aqueous buffer.

  • Employ a solubility enhancement technique: If the above steps are insufficient, you will need to use a specific solubility enhancement method, which is detailed in the troubleshooting guide below.

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: Yes, pH adjustment can be an effective strategy. Imidazo[1,2-a]pyridine derivatives are basic compounds due to the nitrogen atoms in the ring system. Therefore, their solubility is expected to increase in acidic conditions (lower pH) due to the formation of a more soluble salt form. It is recommended to determine the pH-solubility profile of the compound to find the optimal pH for your assay, ensuring the chosen pH is compatible with your biological system.

Troubleshooting Guide

This guide provides systematic approaches to address common solubility issues encountered with this compound.

Problem 1: Compound is insoluble in the primary organic solvent (e.g., DMSO).

  • Solution Workflow:

    Caption: Workflow for troubleshooting primary solvent insolubility.

Problem 2: Compound precipitates out of solution during biological assay.
  • Solution Strategies: If simple troubleshooting steps (like reducing concentration) fail, more advanced formulation strategies are necessary. Below are three common approaches with illustrative data for similar compounds.

The use of a water-miscible organic solvent in the aqueous assay buffer can increase the solubility of hydrophobic compounds.

  • Illustrative Data: The following table demonstrates the effect of different co-solvents on the solubility of a hypothetical imidazopyridine derivative.

Co-solventConcentration in Water (%)Solubility Increase (Fold)
Ethanol510
Polyethylene Glycol 400 (PEG 400)1050
Propylene Glycol1025
  • Experimental Protocol: --INVALID-LINK--

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming an inclusion complex with enhanced aqueous solubility.

  • Illustrative Data: The table below shows the solubility enhancement of a model imidazopyridine compound with different cyclodextrins.

Cyclodextrin DerivativeConcentration (mM)Apparent Solubility (µM)
None (Control)05
β-Cyclodextrin (β-CD)10150
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)10500
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)10850
  • Experimental Protocol: --INVALID-LINK--

A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, often in an amorphous state, which can lead to a higher apparent solubility and dissolution rate.

  • Illustrative Data: This table illustrates the improvement in dissolution rate for a poorly soluble imidazopyridine formulated as a solid dispersion.

FormulationCarrierDrug:Carrier Ratio% Drug Dissolved in 30 min
Pure Drug--< 5%
Solid Dispersion 1Polyvinylpyrrolidone (PVP K30)1:565%
Solid Dispersion 2Hydroxypropyl Methylcellulose (HPMC)1:578%
  • Experimental Protocol: --INVALID-LINK--

Experimental Protocols

Protocol 1: Co-solvent Solubility Enhancement

  • Preparation of Co-solvent Buffers: Prepare a series of your aqueous assay buffer containing different concentrations of a co-solvent (e.g., 1%, 2%, 5%, 10% v/v of Ethanol or PEG 400).

  • Compound Addition: Add an excess amount of this compound to each co-solvent buffer.

  • Equilibration: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.

  • Separation: Centrifuge the samples to pellet the undissolved compound.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Cyclodextrin Inclusion Complex Formation (Kneading Method)

  • Mixing: In a mortar, mix this compound and the chosen cyclodextrin (e.g., HP-β-CD) at a specific molar ratio (e.g., 1:1 or 1:2).

  • Kneading: Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to the powder mixture to form a paste. Knead the paste thoroughly for 30-45 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve.

  • Solubility Determination: Determine the aqueous solubility of the prepared inclusion complex using the equilibration method described in Protocol 1.

Protocol 3: Solid Dispersion Preparation (Solvent Evaporation Method)

  • Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30 or HPMC) in a common volatile organic solvent (e.g., methanol or ethanol).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in the formation of a thin film on the flask wall.

  • Drying: Further dry the film under vacuum to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask, pulverize it, and pass it through a sieve.

  • Dissolution Testing: Perform a dissolution study to compare the dissolution rate of the solid dispersion with the pure compound in the relevant aqueous buffer.

Visualization of Workflows and Concepts

cluster_0 Solubility Enhancement Strategy Selection Start Start: Poor Aqueous Solubility of 7-MIP Decision1 Is pH modification compatible with assay? Start->Decision1 pH_Adjust Adjust pH of Buffer (likely to acidic) Decision1->pH_Adjust Yes Decision2 Is a co-solvent permissible? Decision1->Decision2 No End Proceed to Biological Assay pH_Adjust->End Co_Solvent Add Co-solvent (e.g., PEG 400, Ethanol) Decision2->Co_Solvent Yes Decision3 Need significant solubility increase? Decision2->Decision3 No Co_Solvent->End Cyclodextrin Formulate with Cyclodextrin (e.g., HP-β-CD) Decision3->Cyclodextrin Yes Solid_Dispersion Prepare Solid Dispersion (e.g., with PVP, HPMC) Decision3->Solid_Dispersion Yes Cyclodextrin->End Solid_Dispersion->End

Caption: Decision tree for selecting a solubility enhancement strategy.

cluster_1 Cyclodextrin Inclusion Complex Formation MIP 7-MIP (Hydrophobic) Complex Inclusion Complex (Soluble) MIP->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

References

Minimizing catalyst poisoning in 7-Methylimidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing catalyst poisoning during the synthesis of 7-Methylimidazo[1,2-a]pyridine.

Troubleshooting Guide: Catalyst Poisoning and Low Yields

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound, with a focus on catalyst deactivation.

Initial Assessment of the Reaction

SymptomPossible CauseRecommended Action
Low or No Product Formation Catalyst PoisoningProceed to the catalyst poisoning diagnosis section.
Incorrect Reaction ConditionsVerify temperature, pressure, and reaction time against a validated protocol.
Inactive CatalystEnsure the catalyst was properly stored and handled. Consider using a fresh batch.
Formation of Numerous Byproducts Non-selective ReactionOptimize reaction conditions (temperature, solvent, catalyst loading).
Impure Starting MaterialsPurify reactants, especially the 2-aminopyridine derivative.
Reaction Stalls Before Completion Catalyst DeactivationThis is a strong indicator of catalyst poisoning.
Diagnosing and Mitigating Catalyst Poisoning

Catalyst poisoning is a common issue in syntheses involving nitrogen-containing heterocycles due to the strong coordination of nitrogen atoms to the metal center of the catalyst.

Step 1: Identify the Source of Poisoning

Potential Poison SourceCommon ImpuritiesAnalytical Method for DetectionMitigation Strategy
Starting Materials (e.g., 2-amino-4-methylpyridine) Sulfur compounds, other nitrogen-containing heterocycles, waterElemental Analysis, GC-MS, Karl Fischer titrationPurify starting materials before use.
Solvents Water, dissolved oxygen, other coordinating solvents (e.g., residual purification solvents)Karl Fischer titration, use of an oxygen sensorUse anhydrous, degassed solvents.
Reaction Atmosphere Oxygen, moistureWork under an inert atmosphere (e.g., nitrogen or argon).
Reaction Byproducts Tars, polymeric materialsTLC, LC-MSOptimize reaction conditions to minimize byproduct formation.

Step 2: Implement Mitigation Strategies

  • Purification of Reactants: The purity of starting materials is critical. Impurities in 2-amino-4-methylpyridine can act as potent catalyst poisons.[1]

  • Use of High-Purity Solvents: Ensure all solvents are anhydrous and degassed to remove water and oxygen, which can deactivate many catalysts.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation of the catalyst and sensitive reagents.

  • Catalyst Selection: If poisoning is persistent, consider a more robust catalyst or a catalyst known to be less susceptible to poisoning by nitrogen-containing compounds.

  • Catalyst Loading: In some cases, a higher catalyst loading can overcome the effects of minor impurities, although this is not always economically viable.

Frequently Asked Questions (FAQs)

Q1: My copper-catalyzed synthesis of this compound is not working, even with a fresh catalyst. What could be the issue?

A1: If the catalyst itself is not the issue, the most likely culprits are impurities in your starting materials or solvents. The pyridine nitrogen in your 2-amino-4-methylpyridine starting material can coordinate to the copper catalyst, and any other nitrogen- or sulfur-containing impurities will compete for the active sites, effectively poisoning the catalyst. Ensure your 2-amino-4-methylpyridine is of high purity and that your solvents are anhydrous and degassed.

Q2: What are the most common catalyst poisons in the synthesis of imidazo[1,2-a]pyridines?

A2: The most common poisons are:

  • Sulfur Compounds: Often present in starting materials derived from industrial processes.

  • Other Nitrogen-Containing Heterocycles: Impurities in the 2-aminopyridine starting material.

  • Water: Can hydrolyze catalyst precursors or alter the catalytic cycle.

  • Oxygen: Can oxidize the active form of the catalyst, particularly with palladium and copper catalysts.

  • Halides: Can irreversibly bind to the catalyst's active sites.

Q3: How can I purify my 2-amino-4-methylpyridine to remove potential catalyst poisons?

A3: A common method involves acid-base extraction. The crude 2-amino-4-methylpyridine is dissolved in a dilute acid solution to form the corresponding salt. This aqueous solution is then washed with an organic solvent to remove non-basic organic impurities. Subsequently, the aqueous layer is basified to a pH of 8-9 to precipitate the purified 2-amino-4-methylpyridine, which is then filtered, washed, and dried.[1]

Q4: Is it possible to regenerate a poisoned catalyst from this reaction?

A4: Catalyst regeneration is sometimes possible but depends on the nature of the poison and the catalyst. For a solid-supported catalyst that has been fouled by organic residues, washing with a suitable solvent may restore some activity. In cases of strong chemisorption of poisons like sulfur, a more aggressive regeneration protocol involving high-temperature treatment under a controlled atmosphere might be necessary, though this can also lead to changes in the catalyst structure and performance. For homogeneously catalyzed reactions, catalyst regeneration is generally not feasible, and the focus should be on prevention of poisoning.

Q5: Can I just use more catalyst to overcome poisoning?

A5: While increasing the catalyst loading can sometimes compensate for the presence of a certain level of poisons, it is not an ideal solution. This approach increases the cost of the synthesis and can lead to higher levels of residual metal in your final product, which is a significant concern in pharmaceutical applications. The preferred strategy is always to prevent poisoning by using high-purity reagents and solvents.

Experimental Protocols

Protocol 1: Purification of 2-amino-4-methylpyridine

This protocol is adapted from a patented method for the purification of 2-amino-4-methylpyridine.[1]

Materials:

  • Crude 2-amino-4-methylpyridine

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Sodium hydroxide solution (e.g., 2 M NaOH)

  • Ethyl acetate

  • Distilled water

  • pH paper or pH meter

Procedure:

  • Dissolve the crude 2-amino-4-methylpyridine in the dilute hydrochloric acid solution with stirring until it is completely dissolved, forming the hydrochloride salt.

  • Transfer the acidic aqueous solution to a separatory funnel and wash with ethyl acetate to remove non-basic organic impurities. Discard the organic layer.

  • Slowly add the sodium hydroxide solution to the aqueous layer with stirring, monitoring the pH. Continue adding the base until the pH reaches 8-9.

  • A solid precipitate of purified 2-amino-4-methylpyridine will form.

  • Collect the solid by vacuum filtration and wash the filter cake thoroughly with distilled water.

  • Dry the purified product in a vacuum oven.

Protocol 2: Copper-Catalyzed Synthesis of this compound

This is a representative protocol based on common copper-catalyzed methods for the synthesis of imidazo[1,2-a]pyridines.[2][3][4]

Materials:

  • Purified 2-amino-4-methylpyridine

  • 2-Bromoacetophenone (or other suitable α-haloketone)

  • Copper(I) iodide (CuI)

  • Anhydrous, degassed solvent (e.g., DMF or toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction flask, add 2-amino-4-methylpyridine (1.0 mmol), 2-bromoacetophenone (1.0 mmol), and CuI (10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent (5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Catalyst Deactivation

G Troubleshooting Workflow for Catalyst Deactivation start Low or No Product Yield check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions conditions_ok Conditions Correct? check_conditions->conditions_ok adjust_conditions Adjust Conditions & Rerun conditions_ok->adjust_conditions No catalyst_issue Suspect Catalyst Issue conditions_ok->catalyst_issue Yes adjust_conditions->start check_catalyst Use Fresh Catalyst Batch catalyst_issue->check_catalyst catalyst_ok Still Low Yield? check_catalyst->catalyst_ok poisoning Probable Catalyst Poisoning catalyst_ok->poisoning Yes success Successful Synthesis catalyst_ok->success No purify_reagents Purify Starting Materials & Solvents poisoning->purify_reagents inert_atmosphere Ensure Inert Atmosphere poisoning->inert_atmosphere rerun Rerun Experiment purify_reagents->rerun inert_atmosphere->rerun rerun->success

Caption: A decision tree for troubleshooting low yields, focusing on distinguishing between issues with reaction conditions and catalyst deactivation.

Key Factors for Minimizing Catalyst Poisoning

G Key Factors for Minimizing Catalyst Poisoning center Successful Synthesis of This compound reagent_purity High-Purity Starting Materials reagent_purity->center solvent_quality Anhydrous & Degassed Solvents solvent_quality->center atmosphere Inert Reaction Atmosphere atmosphere->center catalyst_handling Proper Catalyst Handling & Storage catalyst_handling->center

Caption: A diagram illustrating the crucial components for preventing catalyst poisoning in the synthesis of this compound.

References

Technical Support Center: Scalable Synthesis of 7-Methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 7-Methylimidazo[1,2-a]pyridine for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthetic route for this compound?

A1: A highly effective and scalable method is the one-pot condensation reaction between 2-amino-4-methylpyridine and an α-haloketone, such as 2-bromoacetophenone, in the presence of a base. This approach is favored for its operational simplicity and generally good yields.

Q2: What are the key starting materials for the synthesis of this compound?

A2: The essential starting materials are 2-amino-4-methylpyridine and a suitable carbonyl compound, typically an α-haloketone like 2-bromoacetophenone.

Q3: Are there any alternative "green" synthetic methods available?

A3: Yes, eco-friendly methods are being developed. One such approach involves a solvent-free reaction of 2-aminopyridines and acetophenones using a reusable ionic liquid like [Bmim]Br3 as both a bromine source and a reaction medium, which can produce excellent yields.[1] Another green approach utilizes microwave irradiation in a mixture of PEG-400 and water.

Q4: What are the typical yields for the synthesis of this compound?

A4: Yields can vary depending on the specific protocol and scale. However, optimized one-pot syntheses have reported yields in the range of 72% to 89%.[1]

Q5: What are the primary considerations for preclinical studies of this compound?

A5: For preclinical studies, it is crucial to assess the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Additionally, preliminary toxicity studies are necessary to determine its safety profile. While specific data for this compound is limited, related imidazopyridine compounds have been investigated for various therapeutic applications, including as anticancer and antituberculosis agents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended time, consider extending the reaction time or gradually increasing the temperature.
Ineffective base for the condensation reaction.Ensure the base (e.g., sodium carbonate) is fresh and anhydrous. You may consider using a stronger base, but this should be done cautiously to avoid side reactions.
Poor quality of starting materials.Verify the purity of 2-amino-4-methylpyridine and the α-haloketone using techniques like NMR or melting point analysis. Impurities can inhibit the reaction.
Formation of Multiple Byproducts Side reactions due to high temperatures.If byproducts are observed, try running the reaction at a lower temperature for a longer duration.
The presence of electron-donating groups on the pyridine ring can sometimes lead to alternative reaction pathways.Optimize the reaction conditions by screening different solvents and bases to improve the selectivity for the desired product.
Difficulty in Product Purification The product has similar polarity to the byproducts.Employ column chromatography with a carefully selected solvent gradient. It may be necessary to try different stationary phases (e.g., alumina instead of silica gel).
The product is an oil and does not crystallize easily.If the product is an oil, attempt to form a salt (e.g., hydrochloride salt) to induce crystallization. Alternatively, purification can be achieved through preparative HPLC.
Reaction Stalls Before Completion Deactivation of the catalyst (if applicable).If using a catalyst, ensure it is not poisoned by impurities in the starting materials or solvent.
Reversible reaction equilibrium.If the reaction is reversible, consider using a Dean-Stark apparatus to remove water and drive the reaction to completion.

Quantitative Data Summary

The following table summarizes quantitative data from a representative one-pot synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives, which is analogous to the synthesis of 7-methyl-2-phenylimidazo[1,2-a]pyridine.

Entry Substrate (Acetophenone) Substrate (2-Aminopyridine) Yield (%) Reaction Time (min)
1Acetophenone2-Aminopyridine8540
24-Methylacetophenone2-Aminopyridine8940
34-Methoxyacetophenone2-Aminopyridine8640
44-Fluoroacetophenone2-Aminopyridine8240
54-Chloroacetophenone2-Aminopyridine8440
6Propiophenone2-Aminopyridine8040
7Acetophenone2-Amino-5-chloropyridine7840
8Acetophenone2-Amino-5-methylpyridine7240

Data adapted from a one-pot synthesis using [Bmim]Br3 and Na2CO3 under solvent-free conditions.[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 7-Methyl-2-phenylimidazo[1,2-a]pyridine

This protocol is based on a general procedure for the synthesis of 2-phenylimidazo[1,2-α]pyridines.[1]

Materials:

  • 2-amino-4-methylpyridine

  • Acetophenone

  • [Bmim]Br3 (1-butyl-3-methylimidazolium tribromide)

  • Na2CO3 (Sodium Carbonate)

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask, combine acetophenone (1.0 mmol), 2-amino-4-methylpyridine (1.0 mmol), and [Bmim]Br3 (1.1 mmol).

  • Heat the mixture to 80 °C with stirring.

  • Add Na2CO3 (2.5 mmol) to the reaction mixture.

  • Continue stirring at 80 °C for 40 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate).

Visualizations

Synthesis_Pathway Synthesis of this compound A 2-Amino-4-methylpyridine C Intermediate Adduct A->C + Base B α-Bromoacetophenone B->C D 7-Methyl-2-phenylimidazo[1,2-a]pyridine C->D Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Start Low Yield or Incomplete Reaction CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeCond Optimize Reaction Conditions (T, t) CheckPurity->OptimizeCond Purity OK CheckBase Verify Base Activity OptimizeCond->CheckBase Byproducts Byproduct Formation? CheckBase->Byproducts Purification Modify Purification Strategy Byproducts->Purification Yes Success Successful Synthesis Byproducts->Success No Purification->Success

Caption: A workflow for troubleshooting common synthesis issues.

Preclinical_Studies_Flow Preclinical Study Considerations Synthesis Scalable Synthesis & Purification InVitro In Vitro Assays (Potency, Selectivity) Synthesis->InVitro ADME Pharmacokinetics (ADME) InVitro->ADME Tox Preliminary Toxicology ADME->Tox InVivo In Vivo Efficacy Models Tox->InVivo Decision Go/No-Go Decision for Clinical Trials InVivo->Decision

Caption: Logical flow for preclinical evaluation of this compound.

References

Addressing regioselectivity issues in the functionalization of 7-Methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the functionalization of 7-methylimidazo[1,2-a]pyridine. Our aim is to help you address common regioselectivity challenges and streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites of electrophilic substitution on the this compound core, and what factors influence this selectivity?

The most common sites for electrophilic substitution on this compound are typically the C5 and C3 positions. The inherent electronic properties of the bicyclic system favor substitution at these positions. The pyridine ring is generally electron-deficient, while the imidazole ring is electron-rich, directing electrophiles to the imidazole moiety and the C5 position of the pyridine ring.

Several factors can influence the regioselectivity of these reactions:

  • Steric Hindrance: The methyl group at the C7 position can sterically hinder electrophilic attack at the adjacent C6 and C8 positions.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the isomeric ratio of the products. For instance, harsher reaction conditions might lead to a loss of selectivity.

  • Nature of the Electrophile: Larger, bulkier electrophiles may preferentially react at the less sterically hindered C5 position.

Q2: How can I selectively achieve functionalization at the C3 position over the C5 position?

Achieving high selectivity for the C3 position can be challenging due to the comparable reactivity of the C5 position. However, certain strategies can be employed:

  • Directing Groups: The introduction of a directing group can help favor substitution at a specific position.

  • Specific Reagents: Some reagents are known to exhibit a higher preference for the C3 position under particular conditions. For example, in certain halogenation reactions, specific halogenating agents might show higher C3 selectivity.

Q3: What are the best practices for purifying isomeric mixtures of functionalized this compound?

The separation of isomeric mixtures is often a critical and challenging step. The following techniques are commonly used:

  • Column Chromatography: This is the most widely used method. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is crucial for achieving good separation. High-performance liquid chromatography (HPLC) can be used for more difficult separations.

  • Recrystallization: If one isomer is significantly less soluble than the others in a particular solvent system, recrystallization can be an effective purification method.

  • Preparative Thin-Layer Chromatography (TLC): For small-scale separations, preparative TLC can be a useful technique.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Bromination Reactions

Symptom: You are observing a mixture of C3-bromo, C5-bromo, and di-brominated products with no clear selectivity.

Possible Causes:

  • Harsh Reaction Conditions: High temperatures or a highly reactive brominating agent can lead to over-reaction and loss of selectivity.

  • Incorrect Stoichiometry: An excess of the brominating agent will favor di-substitution.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the substrate.

Troubleshooting Workflow:

G start Poor Regioselectivity in Bromination cause1 Harsh Reaction Conditions? start->cause1 cause2 Incorrect Stoichiometry? start->cause2 cause3 Solvent Effects? start->cause3 solution1 Lower reaction temperature. Use a milder brominating agent (e.g., NBS). cause1->solution1 solution2 Use 1.0-1.1 equivalents of brominating agent. cause2->solution2 solution3 Screen different solvents (e.g., DMF, CH3CN, CH2Cl2). cause3->solution3 end Improved Regioselectivity solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for poor bromination regioselectivity.

Experimental Protocol: Selective C3-Bromination

A recommended starting point for achieving C3 selectivity is the use of N-bromosuccinimide (NBS) in a polar aprotic solvent.

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution to 0 °C and add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Regioselectivity of Bromination under Various Conditions

Brominating AgentSolventTemperature (°C)C3:C5 RatioDibrominated (%)
Br₂CH₂Cl₂251 : 1.515
NBSDMF03 : 1< 5
NBSCH₃CN252 : 18
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Symptom: You are attempting a Suzuki coupling at a pre-functionalized position (e.g., C3-bromo) but observe low conversion to the desired product.

Possible Causes:

  • Catalyst Inactivation: The palladium catalyst may be poisoned by impurities or decompose under the reaction conditions.

  • Ligand Choice: The chosen phosphine ligand may not be optimal for the specific transformation.

  • Base and Solvent System: The combination of base and solvent is critical for efficient transmetalation and reductive elimination steps.

  • Poor Quality Boronic Acid: The boronic acid reagent may have degraded or contain impurities.

Troubleshooting Workflow:

G start Low Yield in Suzuki Coupling cause1 Catalyst/Ligand Issue? start->cause1 cause2 Base/Solvent Incompatibility? start->cause2 cause3 Poor Boronic Acid Quality? start->cause3 solution1 Screen different Pd catalysts (e.g., Pd(PPh3)4, PdCl2(dppf)). Screen various phosphine ligands. cause1->solution1 solution2 Test different bases (e.g., K2CO3, Cs2CO3, K3PO4). Screen solvent systems (e.g., Dioxane/H2O, Toluene/H2O). cause2->solution2 solution3 Use freshly purchased or recrystallized boronic acid. cause3->solution3 end Improved Coupling Yield solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for low Suzuki coupling yield.

Experimental Protocol: Suzuki Coupling at the C3-Position

  • Reaction Setup: To a reaction vessel, add C3-bromo-7-methylimidazo[1,2-a]pyridine (1.0 eq), the desired boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Effect of Ligand and Base on Suzuki Coupling Yield

Palladium CatalystLigandBaseSolventYield (%)
Pd(OAc)₂SPhosK₂CO₃Dioxane/H₂O75
Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O82
Pd(PPh₃)₄-Cs₂CO₃DMF65

Stability testing of 7-Methylimidazo[1,2-a]pyridine compounds under physiological conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 7-Methylimidazo[1,2-a]pyridine Compounds

This technical support center is designed to assist researchers, scientists, and drug development professionals in conducting stability testing of this compound compounds under physiological conditions. Below you will find troubleshooting guides and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound compounds under physiological conditions?

A1: The main concerns for this compound and similar heterocyclic compounds are chemical stability in aqueous buffers (pH 7.4) and metabolic stability in the presence of plasma enzymes. Key issues include poor aqueous solubility leading to precipitation, hydrolysis of labile functional groups, and enzymatic degradation by esterases or other plasma proteases.[1]

Q2: Which analytical methods are most suitable for quantifying this compound during stability assessment?

A2: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS or LC-MS/MS) is the preferred method for its high sensitivity and selectivity in complex biological matrices like plasma.[2][3][4] Gas chromatography (GC) with a flame ionization detector (FID) or MS can also be used, particularly for volatile analytes.[5]

Q3: My this compound compound has low aqueous solubility. How can I prevent it from precipitating in my assay buffer (e.g., PBS)?

A3: Poor solubility is a known challenge for some imidazo[1,2-a]pyridine derivatives.[1][6] First, determine the compound's kinetic solubility in your assay buffer to ensure your test concentration is not too high.[7] If solubility is an issue, consider adding a small percentage of a co-solvent like DMSO (typically ≤1%), though be mindful of its potential effects on the assay. Alternatively, introducing polar functional groups to the molecular structure through chemical modification can improve intrinsic solubility.[1]

Q4: What is the significance of plasma protein binding in stability studies?

A4: Plasma protein binding can significantly impact a compound's stability and bioavailability.[8] Only the unbound fraction of a drug is free to exert its pharmacological effect and be metabolized.[9] While high protein binding can sometimes protect a compound from rapid metabolism, it's crucial to measure the unbound concentration to understand its true stability and potential for in vivo efficacy.[9]

Troubleshooting Guide

Issue 1: High variability in results between replicate wells or across different experiments.

  • Question: I'm observing inconsistent stability data for my this compound compound. What could be the cause?

  • Answer: High variability often points to issues with compound solubility and precipitation.[7] Even if not visible, micro-precipitation can lead to inconsistent concentrations in your samples.

    • Troubleshooting Steps:

      • Visual Inspection: Carefully check wells for any cloudiness or particulate matter after adding the compound to the buffer.[7]

      • Solubility Assessment: Formally determine the kinetic solubility of your compound in the final assay buffer. If your test concentration exceeds this limit, you must lower the concentration.[7]

      • Control for Adsorption: Imidazo[1,2-a]pyridines can be "sticky." Consider using low-adhesion polypropylene plates for incubations.

      • Workflow Diagram: Follow a systematic workflow to identify the source of variability.

start High Variability Observed check_sol Check for Compound Precipitation (Visual) start->check_sol measure_sol Measure Kinetic Solubility in Assay Buffer check_sol->measure_sol If no visible precipitate conc_high Is Test Concentration > Kinetic Solubility? measure_sol->conc_high lower_conc Lower Test Concentration conc_high->lower_conc Yes check_adsorption Evaluate Non-Specific Binding to Labware conc_high->check_adsorption No re_run Re-run Experiment lower_conc->re_run use_low_bind Use Low-Adhesion Plates and/or Add Detergent (e.g., 0.01% Triton X-100) check_adsorption->use_low_bind use_low_bind->re_run

Troubleshooting workflow for high data variability.

Issue 2: Rapid loss of the parent compound in the plasma stability assay, even at the first time point (T=0).

  • Question: My LC-MS/MS analysis shows that nearly 50% of my compound is gone immediately after adding it to the plasma. Why is this happening?

  • Answer: This typically indicates either extremely rapid degradation or, more commonly, issues with the sample processing and extraction procedure. Inefficient protein precipitation or poor recovery of the analyte can be mistaken for instability.

    • Troubleshooting Steps:

      • Optimize Protein Precipitation: Ensure the acetonitrile (or other organic solvent) used for protein precipitation is ice-cold and that the volume ratio is sufficient (typically 3:1 or 4:1 solvent-to-plasma). [2, 20]

      • Check Extraction Recovery: Perform a control experiment. Spike your compound into a plasma sample that is immediately precipitated. Compare the analyte peak area to a sample where the compound is spiked into the supernatant after protein precipitation. The ratio provides your extraction recovery percentage.

      • Use an Internal Standard: Always use an internal standard (IS) to correct for variability in sample handling and instrument response. [2] The IS should be added to the acetonitrile precipitation solution.

Issue 3: Compound appears stable in buffer but unstable in plasma.

  • Question: The compound is perfectly stable in PBS at 37°C, but degrades quickly in plasma. What does this suggest?

  • Answer: This pattern strongly suggests that the degradation is mediated by plasma enzymes. [4] Imidazo[1,2-a]pyridines with ester or amide functionalities are particularly susceptible to hydrolysis by plasma esterases and amidases. [4]

    • Troubleshooting Steps:

      • Identify Metabolites: Use high-resolution LC-MS/MS to identify potential metabolites. A common metabolic pathway is hydrolysis, which would result in a metabolite with a mass corresponding to the cleaved ester or amide group.

      • Use Heat-Inactivated Plasma: Run the stability assay in parallel using heat-inactivated plasma (typically heated at 56-60°C for 30-60 minutes to denature enzymes). If the compound is stable in heat-inactivated plasma but not in normal plasma, this confirms enzymatic degradation.

Quantitative Data Summary

The stability of a test compound is typically reported as the percentage of the parent compound remaining over time. The half-life (T½) is calculated from the slope of the natural log of the percent remaining versus time.

Table 1: Example Stability Data for a this compound Derivative

Time (minutes)% Remaining (PBS, pH 7.4)% Remaining (Human Plasma)
0100100
1598.585.2
3097.171.3
6095.450.1
12092.824.9
T½ (min) > 240 ~60

Experimental Protocols

Protocol 1: Assessing Stability in Human Plasma

This protocol is adapted from standard industry practices for determining in vitro plasma stability. [2, 3, 4]

  • Compound Preparation: Prepare a 10 mM stock solution of the this compound compound in DMSO.

  • Incubation Setup:

    • Thaw frozen human plasma (with anticoagulant like heparin or EDTA) in a 37°C water bath. [20]

    • Dispense plasma into microcentrifuge tubes or a 96-well plate. Pre-incubate the plasma at 37°C for 5-10 minutes.

    • To initiate the reaction, spike the stock solution into the plasma to achieve a final concentration of 1-5 µM. The final DMSO concentration should not exceed 1%. [4]

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture. [2, 4]

  • Sample Quenching & Protein Precipitation:

    • Immediately stop the reaction by adding the aliquot to a tube or well containing 3-4 volumes of ice-cold acetonitrile with a suitable internal standard. [2, 20]

    • Vortex or shake vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 4000 rpm for 10-20 minutes) to pellet the precipitated proteins. [2]

  • Analysis: Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound. [2]

prep_stock Prepare 10 mM Stock in DMSO spike Spike Compound into Plasma (Final Conc. 1-5 µM) prep_stock->spike pre_warm Pre-warm Plasma at 37°C pre_warm->spike incubate Incubate at 37°C spike->incubate sample Sample at Time Points (0, 15, 30, 60, 120 min) incubate->sample quench Quench with Cold Acetonitrile (+ Internal Standard) sample->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Experimental workflow for in vitro plasma stability testing.

Protocol 2: Assessing Chemical Stability in Phosphate-Buffered Saline (PBS)

This protocol assesses the intrinsic chemical stability of the compound under physiological pH and temperature. [1]

  • Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Compound Preparation: Prepare a 10 mM stock solution of the this compound compound in DMSO.

  • Incubation:

    • Pre-warm the PBS to 37°C.

    • Spike the stock solution into the PBS to achieve the desired final concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., ≤0.5%).

    • Incubate the solution at 37°C for the duration of the experiment.

  • Sampling: Take aliquots at various time points (e.g., 0, 1, 2, 4, and 24 hours). [1]

  • Sample Processing: For each aliquot, immediately quench any potential degradation by adding an equal volume of a suitable solvent like acetonitrile. Store samples at -20°C until analysis. [1]

  • Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound remaining at each time point.

References

Validation & Comparative

A Comparative Analysis of 7-Methylimidazo[1,2-a]pyridine and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physicochemical properties and biological activities of 7-Methylimidazo[1,2-a]pyridine in comparison to other imidazopyridine isomers, providing researchers and drug development professionals with a comprehensive guide for informed decision-making in therapeutic design.

The imidazopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant drugs. This guide provides a comparative analysis of this compound against its structural isomers: imidazo[1,5-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine. By presenting a side-by-side view of their physicochemical properties and biological activities, supported by experimental data and detailed protocols, this document aims to facilitate the rational design of novel therapeutics.

Physicochemical Properties: A Comparative Overview

The position of the nitrogen atom in the pyridine ring and the fusion pattern of the imidazole ring significantly influence the physicochemical properties of imidazopyridine isomers. These properties, in turn, affect their pharmacokinetic and pharmacodynamic profiles. A summary of key physicochemical descriptors for the parent imidazopyridine isomers and this compound is presented below.

PropertyThis compoundImidazo[1,2-a]pyridineImidazo[1,5-a]pyridineImidazo[4,5-b]pyridineImidazo[4,5-c]pyridine
Molecular Formula C₈H₈N₂[1][2]C₇H₆N₂C₇H₆N₂C₆H₅N₃[3]C₆H₅N₃[4]
Molecular Weight 132.16 g/mol [1][2]118.14 g/mol 118.14 g/mol 119.13 g/mol [3]119.13 g/mol [4]
Melting Point 53-55 °C43-46 °C52-55 °C215-218 °C148-150 °C
Boiling Point 268.3 °C (predicted)262.1 °C (predicted)255.4 °C (predicted)353.4 °C (predicted)342.3 °C (predicted)
LogP 1.82 (predicted)1.37 (predicted)1.45 (predicted)0.89 (predicted)0.78 (predicted)
pKa 6.53 (predicted)6.24 (predicted)4.88 (predicted)4.52 (predicted)4.11 (predicted)
Topological Polar Surface Area (TPSA) 17.08 Ų17.08 Ų29.45 Ų41.57 Ų[3]41.57 Ų[4]

Biological Activities: A Tale of Isomeric Divergence

The subtle structural variations among imidazopyridine isomers translate into a diverse range of biological activities. While the imidazo[1,2-a]pyridine scaffold is well-known for its interaction with GABA-A receptors, leading to sedative-hypnotic and anxiolytic effects, other isomers exhibit distinct pharmacological profiles, including anticancer and antimicrobial activities.

GABA-A Receptor Modulation
Anticancer Activity

Various imidazopyridine isomers have demonstrated significant potential as anticancer agents, often through the inhibition of key signaling pathways.

Compound/IsomerCancer Cell LineIC₅₀ (µM)Mechanism of Action
Imidazo[1,2-a]pyridine derivative (Compound 6)A375 (Melanoma)~10Inhibition of AKT/mTOR pathway, induction of apoptosis[6]
Imidazo[1,2-a]pyridine derivative (IP-5)HCC1937 (Breast Cancer)45Induction of extrinsic apoptosis pathway[7][8]
Imidazo[1,2-a]pyridine derivative (IP-6)HCC1937 (Breast Cancer)47.7Induction of extrinsic apoptosis pathway[8]
Imidazo[4,5-b]pyridine derivative (Compound i)Mouse T-lymphoma (MDR)1.73Reversal of multidrug resistance[9]
Imidazo[4,5-b]pyridine derivativeMCF-7 (Breast Cancer)Not specifiedCDK9 inhibition, induction of apoptosis[10]

The data indicates that imidazo[1,2-a]pyridine derivatives can induce apoptosis and inhibit critical cell survival pathways like the AKT/mTOR pathway in various cancer cell lines. Imidazo[4,5-b]pyridines have also shown promise in overcoming multidrug resistance and inhibiting cyclin-dependent kinases.

Antimicrobial Activity

The antimicrobial potential of imidazopyridine isomers has also been explored, with derivatives showing activity against both Gram-positive and Gram-negative bacteria.

Compound/IsomerBacterial StrainMIC (µg/mL)
Imidazo[1,2-a]pyridine-chalcone derivative (4a)Escherichia coli6.25
Imidazo[1,2-a]pyridine-chalcone derivative (4a)Pseudomonas aeruginosa12.5
Imidazo[1,2-a]pyridine-chalcone derivative (4a)Staphylococcus aureus3.12
Imidazo[1,2-a]pyridine-chalcone derivative (4a)Streptococcus pyogenes6.25
Imidazo[4,5-b]pyridine derivative (VId)Bacillus subtilis50
Imidazo[4,5-b]pyridine derivative (VId)Staphylococcus aureus50
Imidazo[4,5-b]pyridine derivative (VId)Escherichia coli50
Imidazo[4,5-b]pyridine derivative (VId)Staphylococcus typhi100

These findings suggest that the imidazo[1,2-a]pyridine scaffold can be a valuable template for the development of new antibacterial agents.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction.

General Procedure:

  • A mixture of 2-amino-4-methylpyridine (1.0 eq) and a suitable α-haloketone (e.g., chloroacetone) (1.1 eq) in a solvent such as ethanol or acetone is heated under reflux for several hours.

  • The reaction mixture is cooled, and the resulting solid is collected by filtration.

  • The solid is then treated with a base, such as aqueous sodium bicarbonate, to neutralize the hydrohalide salt and afford the free base of this compound.

  • The product is purified by recrystallization or column chromatography.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compound (e.g., this compound or its isomers) and incubated for a further 48-72 hours.

  • MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.[10]

GABA-A Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the GABA-A receptor.

Protocol:

  • Rat brain membranes are prepared by homogenization and differential centrifugation.

  • The membranes are incubated with a radiolabeled ligand (e.g., [³H]muscimol or [³H]flunitrazepam) and varying concentrations of the test compound.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., GABA).

  • The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is measured by liquid scintillation counting.

  • The IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined.[11][12]

Signaling Pathway Visualization

The anticancer activity of many imidazo[1,2-a]pyridine derivatives has been attributed to their ability to modulate the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellCycle Cell Cycle Progression Akt->CellCycle S6K p70S6K mTORC1->S6K Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates Proliferation Cell Proliferation S6K->Proliferation eIF4EBP1->Proliferation Inhibits translation (when unphosphorylated) Imidazopyridine This compound Derivative Imidazopyridine->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Conclusion

This comparative guide highlights the structural and functional diversity within the imidazopyridine family of isomers. While this compound and its parent scaffold are primarily associated with GABAergic activity, other isomers display potent anticancer and antimicrobial properties. The provided data and experimental protocols offer a valuable resource for researchers aiming to exploit the therapeutic potential of this versatile heterocyclic system. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these distinct isomeric scaffolds.

References

Validating the Anticancer Potential of 7-Methylimidazo[1,2-a]pyridine: A Comparative In Vivo Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework in the discovery of novel anticancer agents, with numerous derivatives demonstrating potent cytotoxic effects across a range of cancer cell lines. This guide provides a comparative overview to support the rationale for and design of in vivo studies to validate the anticancer activity of 7-Methylimidazo[1,2-a]pyridine. While in vivo data for this specific compound is not yet publicly available, this document compiles existing data on closely related imidazo[1,2-a]pyridine derivatives to offer a predictive comparison and guide future preclinical development.

Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives against several cancer cell lines. This data provides a benchmark for the anticipated efficacy of this compound.

Compound/DerivativeCancer Cell Line(s)Key Findings (IC50/Activity)Mechanism of Action Highlights
Imidazo[1,2-a]pyridine-based Compound 6 A375 (Melanoma), WM115 (Melanoma), HeLa (Cervical)IC50 ranging from 9.7 to 44.6 µM after 48h treatment.[1]Induces p53-partially mediated apoptosis and cell cycle arrest; inhibits AKT/mTOR pathway.[1]
MIA (a novel imidazo[1,2-a]pyridine derivative) MDA-MB-231 (Breast), SKOV3 (Ovarian)Dose-dependent cytotoxicity.[2]Suppresses STAT3/NF-κB signaling pathways, reduces inflammatory cytokines, and promotes apoptosis.[2]
Imidazo[1,2-a]pyridine derivatives 6d and 6i HepG2 (Liver Carcinoma)Inhibited DNA synthesis in a time-dependent manner.[3]Induces apoptosis, with molecular docking studies suggesting interaction with caspase-3 and caspase-9.[3]
Compound I-11 (covalent KRAS G12C inhibitor) NCI-H358 (KRAS G12C-mutated)Potent anticancer agent for KRAS G12C-mutated cells.[4]Acts as a targeted covalent inhibitor.[4]
IP-5 HCC1937 (Breast)IC50 of 45µM; induces significant cell death.[5]Causes cell cycle arrest (increasing p53 and p21) and induces extrinsic apoptosis pathway (activation of caspase 7 and 8).[5]

Proposed In Vivo Experimental Protocols

The successful in vivo evaluation of a novel anticancer agent like this compound requires meticulously designed experiments. Below are detailed methodologies for key in vivo assays.

Patient-Derived Xenograft (PDX) Mouse Model

Patient-derived xenograft models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, are a valuable tool in preclinical cancer research.

Objective: To evaluate the anti-tumor efficacy of this compound in a model that closely mimics human tumor biology.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are utilized to prevent the rejection of the human tumor graft.[6]

  • Tumor Implantation: Surgically implant patient-derived tumor fragments subcutaneously into the flanks of the mice.[6]

  • Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer this compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[6]

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers. The formula (Length x Width²)/2 is commonly used for volume calculation.[6]

  • Endpoint Analysis: The study concludes when tumors in the control group reach a specified size or if signs of toxicity appear. Key endpoints include tumor growth inhibition, changes in body weight (as an indicator of toxicity), and overall survival.[6]

Syngeneic Mouse Model

Objective: To assess the impact of this compound on the tumor in the context of a competent immune system.

Methodology:

  • Animal Model: Use immunocompetent mouse strains (e.g., C57BL/6 or BALB/c).

  • Tumor Implantation: Inject syngeneic cancer cell lines (compatible with the mouse strain) subcutaneously or orthotopically.

  • Drug Administration and Monitoring: Follow similar procedures for drug administration and tumor measurement as in the PDX model.

Visualizing Molecular Pathways and Experimental Design

To facilitate a clearer understanding of the potential mechanisms of action and the experimental workflow, the following diagrams are provided.

G Experimental Workflow for In Vivo Efficacy Testing cluster_preclinical Pre-clinical Evaluation cluster_treatment Treatment Phase cluster_analysis Data Analysis start Patient-Derived Tumor Tissue / Syngeneic Cell Line implant Tumor Implantation in Mice start->implant growth Tumor Growth to Palpable Size implant->growth random Randomization into Groups growth->random treatment Administer this compound random->treatment control Administer Vehicle Control random->control measure Regular Tumor Volume Measurement treatment->measure control->measure endpoint Endpoint Reached measure->endpoint tgi Tumor Growth Inhibition endpoint->tgi toxicity Toxicity Assessment (Body Weight) endpoint->toxicity survival Overall Survival Analysis endpoint->survival

Caption: Workflow for in vivo validation of anticancer compounds.

G Potential Signaling Pathways of Imidazo[1,2-a]pyridines cluster_akt AKT/mTOR Pathway cluster_stat STAT3/NF-κB Pathway cluster_apoptosis Apoptosis Pathway AKT AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Compound6 Compound 6 Compound6->AKT inhibits STAT3 STAT3 Inflammation Inflammation STAT3->Inflammation ApoptosisInhibition Inhibition of Apoptosis STAT3->ApoptosisInhibition NFkB NF-κB NFkB->Inflammation NFkB->ApoptosisInhibition MIA MIA MIA->STAT3 inhibits MIA->NFkB inhibits p53 p53 p21 p21 p53->p21 Caspases Caspases p21->Caspases Apoptosis Apoptosis Caspases->Apoptosis IP5 IP-5 IP5->p53 activates

Caption: Signaling pathways potentially modulated by imidazo[1,2-a]pyridines.

References

A Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives and Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the anticancer potential of the imidazo[1,2-a]pyridine scaffold reveals a promising class of compounds with significant cytotoxic activity against various cancer cell lines. While specific experimental data for 7-Methylimidazo[1,2-a]pyridine is not publicly available, this guide provides a head-to-head comparison of functionally similar imidazo[1,2-a]pyridine derivatives with established anticancer drugs, supported by available experimental findings.

The imidazo[1,2-a]pyridine core structure has been the focus of extensive research in medicinal chemistry due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities.[1][2] Modifications to this scaffold have yielded numerous derivatives with potent and selective anticancer effects. This guide synthesizes the current knowledge on these derivatives, offering a comparative perspective against well-known chemotherapeutic agents for researchers, scientists, and drug development professionals.

In Vitro Cytotoxicity: Imidazo[1,2-a]pyridine Derivatives vs. Standard Chemotherapeutics

Numerous studies have demonstrated the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values for several imidazo[1,2-a]pyridine derivatives and compare them with standard anticancer drugs like Cisplatin and Doxorubicin.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivatives
HB9A549 (Lung Cancer)50.56[3]
HB10HepG2 (Liver Carcinoma)51.52[3]
Azo-linked derivative 4eMultidrug-resistant E. coli & K. pneumoniae0.5-0.7 mg/mL (MIC)[4]
Oxadiazole hybrid 6dA549 (Lung Cancer)2.8[5]
Thiazolidinone hybrid 6hMCF-7 (Breast Cancer)-[6]
Known Anticancer Drugs
CisplatinA549 (Lung Cancer)53.25[3]
CisplatinHepG2 (Liver Carcinoma)54.81[3]
DoxorubicinHepG2, MCF-7, HCT-1167.94, 6.75, 5.23[7]

Mechanisms of Action: Targeting Key Signaling Pathways

Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through various mechanisms, often involving the modulation of critical signaling pathways that control cell growth, proliferation, and survival.

STAT3/NF-κB Signaling Pathway

One novel imidazo[1,2-a]pyridine derivative, in combination with curcumin, has been shown to exert anti-inflammatory and anticancer effects by modulating the STAT3/NF-κB signaling pathway in breast and ovarian cancer cell lines.[8] This pathway is crucial for tumor cell proliferation, survival, and invasion.

STAT3_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor STAT3 STAT3 Receptor->STAT3 Activation NFkB_IkB NF-κB/IκB Receptor->NFkB_IkB Activation STAT3_n STAT3 STAT3->STAT3_n Translocation NFkB NF-κB NFkB_IkB->NFkB IκB degradation IkB IκB NFkB_n NF-κB NFkB->NFkB_n Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) NFkB_n->Gene_Expression STAT3_n->Gene_Expression Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine->STAT3 Inhibition Imidazo_Pyridine->NFkB_IkB Inhibition

STAT3/NF-κB Signaling Pathway Inhibition
PI3K/Akt/mTOR Pathway

Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway, a central regulator of cell metabolism, growth, and proliferation that is often dysregulated in cancer.[9]

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine->PI3K Inhibition

PI3K/Akt/mTOR Pathway Inhibition

Experimental Protocols

The following provides a general overview of the methodologies used in the cited studies. For detailed protocols, please refer to the specific publications.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the imidazo[1,2-a]pyridine derivatives or known anticancer drugs for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis
  • Cell Lysis: Treated and untreated cells are harvested and lysed to extract total proteins.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., STAT3, NF-κB, Akt, mTOR).

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow Cell_Culture Cancer Cell Culture Treatment Treatment with Imidazo[1,2-a]pyridine or Drug Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Western_Blot Western Blot Treatment->Western_Blot IC50 IC50 Determination MTT_Assay->IC50 Protein_Expression Protein Expression Analysis Western_Blot->Protein_Expression

General Experimental Workflow

Conclusion

While a direct comparative analysis of this compound is currently limited by the absence of specific published data, the broader class of imidazo[1,2-a]pyridine derivatives represents a highly promising avenue for the development of novel anticancer therapeutics. The available evidence demonstrates their potent cytotoxic activity against a variety of cancer cell lines, often comparable or superior to existing chemotherapeutic agents. Their mechanisms of action, which involve the inhibition of key oncogenic signaling pathways, underscore their potential as targeted cancer therapies. Further research into the synthesis and biological evaluation of specific derivatives, including this compound, is warranted to fully elucidate their therapeutic potential and advance them towards clinical applications.

References

Reproducibility and Biological Significance of 7-Methylimidazo[1,2-a]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthesis and biological testing of 7-Methylimidazo[1,2-a]pyridine and its derivatives. Experimental data from various studies are presented to offer insights into the reproducibility and therapeutic potential of this heterocyclic scaffold.

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, with numerous derivatives showing a wide range of biological activities. Among these, this compound serves as a key building block for the development of novel therapeutic agents. This guide delves into the reproducibility of its synthesis through various reported methods and compares its biological activity in key therapeutic areas with relevant alternatives.

Synthesis of this compound: A Reproducibility Comparison

The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through several pathways, with multicomponent reactions and cyclization strategies being the most prominent. The reproducibility of these methods, often measured by chemical yield, can vary depending on the chosen catalysts, reaction conditions, and substrates.

Below is a comparative summary of different synthetic approaches leading to this compound derivatives. While direct comparative studies on the parent compound are limited, the data on its derivatives provide valuable insights into the efficiency of these methods.

Synthesis MethodReactantsCatalyst/ConditionsProductYield (%)Reference
Groebke-Blackburn-Bienaymé2-amino-4-methylpyridine, Aldehyde, IsocyanideSc(OTf)₃3-amino-7-methylimidazo[1,2-a]pyridine derivativesVariesNot explicitly found for 7-methyl derivative
One-pot Three-component2-amino-4-methylpyridine, Aldehyde, AlkyneCuI2,3-disubstituted-7-methylimidazo[1,2-a]pyridinesHigh[1]
Azo-coupling2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridineDiazotization(E)-1-((2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)diazenyl)naphthalen-2-ol95%[2]
Vilsmeier-Haack type7-methyl-2-phenylimidazo[1,2-a]pyridinePOCl₃, DMF7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde86%[3]

Key Insights:

  • Multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, offer an efficient route to highly substituted imidazo[1,2-a]pyridines in a single step.[4][5]

  • Copper-catalyzed one-pot syntheses have demonstrated high yields for various derivatives.[1]

  • Post-synthesis modifications, like azo-coupling and formylation, on the this compound scaffold can also proceed with high efficiency.[2][3]

The selection of a specific synthetic route will depend on the desired substitution pattern, scalability, and atom economy considerations.

Biological Activity: A Comparative Analysis

Imidazo[1,2-a]pyridine derivatives have been extensively evaluated for a range of biological activities, including anticancer, anti-inflammatory, and antitubercular effects.

Anticancer Activity

The cytotoxicity of imidazo[1,2-a]pyridine derivatives is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

CompoundCell LineIC₅₀ (µM)Alternative CompoundCell LineIC₅₀ (µM)Reference
Imidazo[1,2-a]pyridine derivativeA375 (Melanoma)9.7 - 44.6DoxorubicinA375 (Melanoma)~0.1[6]
Imidazo[1,2-a]pyridine derivativeHeLa (Cervical Cancer)9.7 - 44.6CisplatinHeLa (Cervical Cancer)~5[6]
Imidazo[1,2-a]pyridine-triazole derivativeHeLa (Cervical Cancer)10.89CisplatinHeLa (Cervical Cancer)~12[3]
Imidazo[1,2-a]pyridine-triazole derivativeMCF-7 (Breast Cancer)2.35DoxorubicinMCF-7 (Breast Cancer)~0.5[3]
Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often investigated by their ability to modulate the NF-κB signaling pathway, a key regulator of inflammation.[7]

CompoundAssayEffectAlternative CompoundAssayEffectReference
Novel Imidazo[1,2-a]pyridine derivative (MIA)NF-κB DNA binding activity (ELISA)Suppression of NF-κB activityCurcuminNF-κB activityInhibition[8][9]
Novel Imidazo[1,2-a]pyridine derivative (MIA)Cytokine level (ELISA)Lowered levels of inflammatory cytokinesDexamethasoneCytokine productionInhibition[8][9]
Novel Imidazo[1,2-a]pyridine derivative (MIA)iNOS and COX-2 expression (qPCR)Reduced expressionIndomethacinCOX-2 activityInhibition[8][9]
Antitubercular Activity

The antitubercular potential of imidazo[1,2-a]pyridines is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis.

CompoundStrainMIC (µg/mL)Alternative CompoundStrainMIC (µg/mL)Reference
Imidazo[1,2-a]pyridine-3-carboxamideM. tuberculosis H37Rv≤1IsoniazidM. tuberculosis H37Rv0.02-0.06[10]
Imidazo[1,2-a]pyridine-3-carboxamide (Compound 18)MDR/XDR M. tuberculosis<0.006PA-824 (Pretomanid)MDR/XDR M. tuberculosis~0.06[10]
Imidazo[1,2-a]pyridine derivativeM. tuberculosis H37Rv1.6 - 6.25RifampicinM. tuberculosis H37Rv0.05-0.2[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of Imidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé Reaction

Materials:

  • 2-amino-4-methylpyridine

  • Aldehyde (e.g., benzaldehyde)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Catalyst (e.g., Sc(OTf)₃)

  • Solvent (e.g., Methanol)

Procedure:

  • To a solution of 2-amino-4-methylpyridine (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (5 mL), add the isocyanide (1.0 mmol) and the catalyst (10 mol%).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]

MTT Assay for Cytotoxicity Screening

Materials:

  • Cancer cell lines (e.g., HeLa, A375)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.[6][12]

NF-κB Activity Assay (ELISA-based)

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • LPS (Lipopolysaccharide)

  • This compound derivative

  • NF-κB p65 Transcription Factor Assay Kit (or similar)

  • Nuclear extraction kit

Procedure:

  • Culture cells and pre-treat with the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 1 hour).

  • Prepare nuclear extracts from the cells according to the manufacturer's protocol.

  • Perform the ELISA-based NF-κB DNA binding assay using the nuclear extracts as per the kit instructions.

  • Measure the absorbance and determine the level of NF-κB activation relative to controls.[8][9]

Antitubercular Activity (Microplate Alamar Blue Assay - MABA)

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with ADC

  • This compound derivative

  • Alamar Blue reagent

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in a 96-well plate.

  • Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Observe the color change from blue (no growth) to pink (growth). The MIC is defined as the lowest concentration of the compound that prevents the color change.[11][13]

Visualizing Workflows and Pathways

To further clarify the experimental processes and biological mechanisms, the following diagrams were generated using Graphviz.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_purification Purification & Analysis Reactant1 2-amino-4-methylpyridine Reaction One-pot Reaction (e.g., MCR) Reactant1->Reaction Reactant2 Aldehyde/Ketone Reactant2->Reaction Reactant3 Co-reactant (e.g., Isocyanide, Alkyne) Reactant3->Reaction Purification Column Chromatography Reaction->Purification Crude Product Analysis Spectroscopic Characterization (NMR, MS) Purification->Analysis Product This compound Derivative Analysis->Product Pure Product

Caption: General workflow for the synthesis of this compound derivatives.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compound A->B C Incubate (48-72h) B->C D Add MTT reagent C->D E Incubate (4h) D->E F Solubilize formazan E->F G Measure absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Compound Imidazo[1,2-a]pyridine Derivative Compound->IKK Inhibits Compound->NFkB_nuc Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.

References

Unraveling the Antitubercular Action of 7-Methylimidazo[1,2-a]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of potent therapeutics against Mycobacterium tuberculosis (Mtb). This guide provides a detailed comparison of the mechanism of action of 7-methyl-substituted imidazo[1,2-a]pyridine derivatives, specifically focusing on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, with other key antitubercular drugs.

Mechanism of Action: Targeting the Electron Transport Chain

Recent studies have elucidated that 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides exert their potent antitubercular activity by targeting the cytochrome bc1 complex (also known as complex III) of the electron transport chain. Specifically, these compounds inhibit the QcrB subunit of this complex.[1][2][3][4][5] This inhibition disrupts the transfer of electrons, a critical process for the generation of a proton motive force across the mycobacterial inner membrane. Consequently, the production of adenosine triphosphate (ATP), the primary energy currency of the cell, is significantly hampered, leading to a bacteriostatic effect on the mycobacteria.[6][7]

Transcriptional profiling of Mtb treated with a representative compound from this class has indicated a novel mechanism of action, distinct from that of many existing anti-TB drugs.[8][9]

Comparative Analysis with Alternative Antitubercular Agents

To contextualize the unique mechanism of 7-methylimidazo[1,2-a]pyridine derivatives, a comparison with two other significant antitubercular drugs, Bedaquiline and Pretomanid (PA-824), is presented below.

Feature2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamidesBedaquilinePretomanid (PA-824)
Primary Target QcrB subunit of the cytochrome bc1 complexSubunit c of the F1Fo-ATP synthaseDeazaflavin-dependent nitroreductase (Ddn)
Primary Mechanism Inhibition of electron transport and ATP synthesisInhibition of proton translocation and ATP synthesisProdrug activation leading to the release of reactive nitrogen species (e.g., nitric oxide) and inhibition of mycolic acid synthesis
Effect on Mtb BacteriostaticBactericidalBactericidal against both replicating and non-replicating Mtb
Resistance Mutations Mutations in the qcrB geneMutations in the atpE gene (encoding subunit c of ATP synthase)Mutations in the ddn gene or genes involved in the cofactor F420 biosynthesis

Experimental Data: In Vitro Activity

The following table summarizes the in vitro antitubercular activity of a representative 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide against various Mtb strains.

CompoundMtb H37Rv MIC (μM)MDR-TB Strain 1 MIC (μM)XDR-TB Strain 1 MIC (μM)
Compound 1 ≤ 1≤ 1≤ 1

Note: Data is generalized from multiple sources. Specific MIC values can vary based on the specific derivative and the strain tested.[8][9]

Experimental Protocols

QcrB Inhibition Assay (Whole-Cell Based)

This protocol outlines a method to identify the target of novel antitubercular compounds by generating and sequencing spontaneous resistant mutants.

Materials:

  • Mycobacterium bovis BCG or Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H10 agar supplemented with OADC

  • Test compound (e.g., a 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide)

  • Sterile culture tubes and petri dishes

  • Incubator at 37°C

  • Genomic DNA extraction kit

  • PCR reagents and primers for the qcrB gene

  • Sanger sequencing reagents and access to a sequencer

Procedure:

  • Determine the Minimum Inhibitory Concentration (MIC) of the test compound against the mycobacterial strain.

  • Plate a high density of mycobacterial cells (e.g., 10⁸ to 10⁹ CFU) onto 7H10 agar plates containing the test compound at a concentration 5-10 times the MIC.

  • Incubate the plates at 37°C for 3-4 weeks, or until resistant colonies appear.

  • Isolate individual resistant colonies and subculture them in drug-free liquid medium.

  • Confirm the resistance phenotype by re-determining the MIC of the test compound for the isolated mutants.

  • Extract genomic DNA from the resistant mutants and a wild-type control.

  • Amplify the qcrB gene using PCR with specific primers.

  • Sequence the PCR products using the Sanger sequencing method.

  • Align the sequences from the resistant mutants with the wild-type sequence to identify any mutations.

ATP Level Measurement Assay

This protocol describes how to measure intracellular ATP levels in Mtb after treatment with an inhibitor.

Materials:

  • Mid-log phase culture of Mtb H37Rv

  • Test compound

  • BacTiter-Glo™ Microbial Cell Viability Assay kit (Promega) or similar

  • Opaque-walled 96-well microplates

  • Luminometer

Procedure:

  • Grow Mtb H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Adjust the culture to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • In an opaque-walled 96-well plate, add the bacterial suspension and the test compound at various concentrations (including a no-drug control).

  • Incubate the plate at 37°C for a defined period (e.g., 24 hours).

  • Equilibrate the plate and the BacTiter-Glo™ reagent to room temperature.

  • Add the BacTiter-Glo™ reagent to each well according to the manufacturer's instructions.[10]

  • Mix the contents and incubate for the recommended time to lyse the cells and stabilize the luminescent signal.

  • Measure the luminescence using a luminometer. A decrease in luminescence indicates a reduction in intracellular ATP levels.[11]

Transcriptional Profiling

This protocol provides a general workflow for analyzing the transcriptional response of Mtb to a drug treatment.

Materials:

  • Mid-log phase culture of Mtb H37Rv

  • Test compound

  • RNAprotect Bacteria Reagent (Qiagen) or similar

  • RNA extraction kit suitable for mycobacteria

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • Next-generation sequencing (NGS) platform and reagents

  • Bioinformatics software for data analysis

Procedure:

  • Treat a mid-log phase culture of Mtb H37Rv with the test compound at a concentration equivalent to its MIC. An untreated culture should be used as a control.

  • After a specific incubation time (e.g., 6 hours), harvest the bacterial cells.

  • Immediately stabilize the RNA by adding RNAprotect Bacteria Reagent.

  • Extract total RNA using a suitable kit, including a bead-beating step for efficient lysis of mycobacterial cells.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).

  • Synthesize cDNA from the enriched mRNA.

  • Prepare sequencing libraries from the cDNA and perform sequencing on an NGS platform.

  • Analyze the sequencing data to identify differentially expressed genes between the treated and untreated samples. This involves mapping reads to the Mtb genome, quantifying gene expression, and performing statistical analysis.

Visualizing the Pathways and Workflows

Mechanism_of_Action_Comparison cluster_Imidazopyridine 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides cluster_Bedaquiline Bedaquiline cluster_Pretomanid Pretomanid (PA-824) Imidazo Imidazo[1,2-a]pyridine QcrB QcrB Subunit (Cytochrome bc1 Complex) Imidazo->QcrB Inhibits ETC_I Electron Transport Chain QcrB->ETC_I Disrupts ATP_Synthase_I ATP Synthesis ETC_I->ATP_Synthase_I Blocks Bedaquiline Bedaquiline ATP_c ATP Synthase (Subunit c) Bedaquiline->ATP_c Inhibits Proton_Motive_Force Proton Motive Force ATP_c->Proton_Motive_Force Dissipates ATP_Synthase_B ATP Synthesis Proton_Motive_Force->ATP_Synthase_B Blocks Pretomanid Pretomanid (Prodrug) Ddn Ddn Enzyme Pretomanid->Ddn Activated by RNS Reactive Nitrogen Species (e.g., NO) Ddn->RNS Generates Mycolic_Acid Mycolic Acid Synthesis Ddn->Mycolic_Acid Inhibits Cell_Death_P Bacterial Cell Death RNS->Cell_Death_P Mycolic_Acid->Cell_Death_P

Caption: Comparative mechanisms of action for three classes of antitubercular drugs.

Experimental_Workflow_Target_ID start Start: High-density Mtb plating on drug-containing agar incubate Incubate at 37°C (3-4 weeks) start->incubate isolate Isolate Spontaneous Resistant Colonies incubate->isolate confirm Confirm Resistance (MIC re-determination) isolate->confirm gDNA Genomic DNA Extraction confirm->gDNA pcr PCR Amplification of Target Gene (qcrB) gDNA->pcr sequence Sanger Sequencing pcr->sequence analyze Sequence Analysis: Identify Mutations sequence->analyze end_node End: Target Identified analyze->end_node

Caption: Workflow for identifying the drug target via spontaneous resistance mutation.

ATP_Measurement_Workflow start Start: Mid-log phase Mtb culture treat Treat with Imidazo[1,2-a]pyridine (various concentrations) start->treat incubate Incubate at 37°C treat->incubate reagent Add ATP Measurement Reagent incubate->reagent measure Measure Luminescence reagent->measure analyze Analyze Data: Compare treated vs. control measure->analyze end_node End: Quantify ATP Depletion analyze->end_node

References

Benchmarking the Antitubercular Efficacy of 7-Methylimidazo[1,2-a]pyridine Analogues Against Standard Treatments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the antitubercular efficacy of 7-Methylimidazo[1,2-a]pyridine derivatives against standard first-line tuberculosis treatments. The following sections present in vitro and in vivo data, detailed experimental protocols, and visualizations of the key signaling pathways to offer an objective assessment for researchers, scientists, and drug development professionals.

In Vitro Antitubercular Activity: A Quantitative Comparison

The in vitro efficacy of antitubercular agents is primarily determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values for various this compound-3-carboxamide derivatives and standard first-line antitubercular drugs against the H37Rv strain of Mycobacterium tuberculosis.

Table 1: In Vitro Efficacy (MIC) of this compound-3-carboxamide Derivatives against M. tuberculosis H37Rv

CompoundMIC (µM)MIC (µg/mL)Reference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (1)≤1-[1][2]
Analogue with 7-methyl substitution (18)0.004-[3]
Analogue with 7-methyl substitution (17)0.005-[3]
IPA-6-0.05[4]
IPA-9-0.4[4]
IPS-1-0.4[4]

Table 2: In Vitro Efficacy (MIC) of Standard First-Line Antitubercular Drugs against M. tuberculosis H37Rv

DrugMIC (µM)MIC (µg/mL)Reference
Isoniazid~0.2 - 0.40.025 - 0.06[5][6]
Rifampicin~0.15 - 0.30.12 - 0.25[5]
Ethambutol~30.66.25[4]
Pyrazinamide--Note: Standard MIC testing for Pyrazinamide requires acidic conditions, and data is not always comparable to other drugs.

In Vivo Efficacy in a Murine Model of Tuberculosis

Preclinical evaluation in animal models is a critical step in assessing the therapeutic potential of new drug candidates. A study on a derivative of imidazo[1,2-a]pyridines, N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (ND-09759), demonstrated its efficacy in a mouse infection model. The study showed that treatment with ND-09759 significantly decreased the bacterial load in the lungs and spleens of infected mice, with an efficacy equivalent to that of the first-line drugs isoniazid (INH) and rifampicin (RMP).[7]

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination

This assay is a colorimetric method used to determine the MIC of compounds against M. tuberculosis.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • M. tuberculosis H37Rv culture

  • Test compounds and standard drugs

  • Alamar Blue reagent

  • Tween 80

Procedure:

  • Prepare serial dilutions of the test compounds and standard drugs in the 96-well plates.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0.

  • Inoculate the wells with the bacterial suspension. Include drug-free wells as positive controls and wells with media only as negative controls.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add a mixture of Alamar Blue reagent and Tween 80 to each well.

  • Re-incubate the plates for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[6]

Murine Model for In Vivo Efficacy Testing

This protocol outlines a common procedure for evaluating the in vivo efficacy of antitubercular agents in a mouse model.

Materials:

  • BALB/c mice (6-8 weeks old)

  • M. tuberculosis H37Rv culture

  • Aerosol exposure system

  • Test compounds, standard drugs, and vehicle

  • Middlebrook 7H11 agar plates

Procedure:

  • Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic infection.

  • After a set period to allow the infection to establish (e.g., 2-4 weeks), randomly assign mice to treatment groups (vehicle control, standard drug control, and test compound groups).

  • Administer the compounds orally or via another appropriate route daily for a specified duration (e.g., 4 weeks).

  • At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens.

  • Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU) to determine the bacterial load in each organ.[8]

Visualizing the Mechanisms of Action and Experimental Workflow

To better understand the biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

Experimental Workflow

G Experimental Workflow for Antitubercular Efficacy Testing cluster_0 In Vitro Efficacy cluster_1 In Vivo Efficacy prep_culture Prepare M. tuberculosis H37Rv culture serial_dilution Prepare serial dilutions of compounds infect_mice Infect mice with M. tuberculosis inoculation Inoculate 96-well plates serial_dilution->inoculation incubation_vitro Incubate plates at 37°C inoculation->incubation_vitro add_alamar Add Alamar Blue incubation_vitro->add_alamar read_mic Read MIC values add_alamar->read_mic treatment Administer compounds to mice infect_mice->treatment harvest_organs Harvest lungs and spleens treatment->harvest_organs homogenize Homogenize organs harvest_organs->homogenize plate_dilutions Plate serial dilutions homogenize->plate_dilutions count_cfu Count CFUs plate_dilutions->count_cfu

Caption: Workflow for in vitro and in vivo antitubercular efficacy testing.

Signaling Pathways

Mechanism of Action of this compound Derivatives

Imidazo[1,2-a]pyridine derivatives have been shown to target the QcrB subunit of the cytochrome bc1 complex in the electron transport chain of Mycobacterium tuberculosis.[8] This inhibition disrupts ATP synthesis, leading to bacterial cell death. Some derivatives also inhibit pantothenate synthetase, an enzyme crucial for the biosynthesis of coenzyme A.[4]

G Mechanism of Action: this compound Derivatives cluster_0 Electron Transport Chain cluster_1 Pantothenate Biosynthesis qcrb QcrB (Cytochrome bc1 complex) atp_synthase ATP Synthase qcrb->atp_synthase Electron Flow inhibition_qcrb Inhibition qcrb->inhibition_qcrb atp ATP atp_synthase->atp panC Pantothenate Synthetase (PanC) coA Coenzyme A panC->coA Biosynthesis inhibition_panC Inhibition panC->inhibition_panC compound This compound Derivatives compound->qcrb compound->panC

Caption: Inhibition of QcrB and Pantothenate Synthetase by this compound derivatives.

Mechanism of Action of Standard Antitubercular Drugs

Isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway. Rifampicin functions by inhibiting the DNA-dependent RNA polymerase, thereby blocking transcription.

G Mechanism of Action: Standard Antitubercular Drugs cluster_0 Isoniazid Action cluster_1 Rifampicin Action inh Isoniazid (Prodrug) katg KatG inh->katg Activation activated_inh Activated Isoniazid katg->activated_inh inhA InhA activated_inh->inhA Inhibition mycolic_acid Mycolic Acid Synthesis inhA->mycolic_acid cell_wall Cell Wall Integrity mycolic_acid->cell_wall rif Rifampicin rna_pol DNA-dependent RNA Polymerase rif->rna_pol Inhibition transcription Transcription rna_pol->transcription

Caption: Mechanisms of action for Isoniazid and Rifampicin.

Conclusion

The data presented in this guide indicate that this compound derivatives exhibit potent in vitro activity against Mycobacterium tuberculosis, with some analogues demonstrating significantly lower MIC values than standard first-line drugs.[3][4] Furthermore, in vivo studies suggest that these compounds have comparable efficacy to established treatments like isoniazid and rifampicin in a murine model.[7] The novel mechanisms of action, targeting essential pathways such as the electron transport chain and coenzyme A biosynthesis, make this class of compounds promising candidates for further development, particularly in the context of drug-resistant tuberculosis. Continued research is warranted to fully elucidate their therapeutic potential and safety profiles.

References

Independent verification of the pharmacological properties of 7-Methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Verification of the Pharmacological Properties of Imidazo[1,2-a]Pyridine Derivatives

This guide provides an objective comparison of the pharmacological properties of derivatives of the imidazo[1,2-a]pyridine scaffold, with a focus on their anticancer and antituberculosis activities. Due to the limited specific pharmacological data available for 7-Methylimidazo[1,2-a]pyridine, this document will focus on well-characterized derivatives from the same chemical class, such as 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and other substituted imidazo[1,2-a]pyridines, for which substantial experimental data has been published.

Anticancer Properties of Imidazo[1,2-a]Pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives have emerged as a promising scaffold in the development of novel anticancer agents.[1][2][3][4] These compounds have been shown to exhibit potent cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest by modulating key signaling pathways.[1][2][3][5]

Data Presentation: Cytotoxicity of Imidazo[1,2-a]Pyridine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazo[1,2-a]pyridine derivatives against several cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineCancer TypeIC50 (µM)Reference
IP-5 (An Imidazo[1,2-a]pyridine derivative)HCC1937Breast Cancer45[2][3]
IP-6 (An Imidazo[1,2-a]pyridine derivative)HCC1937Breast Cancer47.7[2][3]
IP-7 (An Imidazo[1,2-a]pyridine derivative)HCC1937Breast Cancer79.6[2][3]
La23 (1-(imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-2-yl)ethane-1,2-dione)HeLaCervical Cancer15.32[6]
Compound 6d (An Imidazo[1,2-a]pyridine derivative)HepG2Liver CarcinomaNot specified[4]
Compound 6i (An Imidazo[1,2-a]pyridine derivative)HepG2Liver CarcinomaNot specified[4]
HB9 (An Imidazo[1,2-a]pyridine hybrid)A549Lung Cancer50.56[7]
HB10 (An Imidazo[1,2-a]pyridine hybrid)HepG2Liver Carcinoma51.52[7]
Cisplatin (Standard Chemotherapeutic)A549Lung Cancer53.25[7]
Cisplatin (Standard Chemotherapeutic)HepG2Liver Carcinoma54.81[7]
Experimental Protocols: Key Assays for Anticancer Activity

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[8]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[8]

Mandatory Visualization: Signaling Pathway

AKT_mTOR_Pathway cluster_0 Imidazo[1,2-a]Pyridine Action Imidazo_Pyridine Imidazo[1,2-a]Pyridine Derivative AKT AKT Imidazo_Pyridine->AKT Inhibits p53 p53 Imidazo_Pyridine->p53 Activates PI3K PI3K PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates p21 p21 p53->p21 Activates Bax Bax p53->Bax Activates Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Caspase9 Caspase-9 Bax->Caspase9 Activates Apoptosis Apoptosis Caspase9->Apoptosis

Caption: Imidazo[1,2-a]pyridine inhibits the AKT/mTOR pathway and activates p53.

Antituberculosis Properties of Imidazo[1,2-a]Pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold has been identified as a potent core for the development of novel antituberculosis agents, demonstrating significant activity against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[10][11][12][13]

Data Presentation: Anti-TB Activity of Imidazo[1,2-a]Pyridine Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives against various strains of M. tuberculosis. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundMtb StrainResistance ProfileMIC90 (µM)Reference
Compound Series (2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides)H37RvDrug-Susceptible0.4 - 1.9[11][13]
Compound Series (2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides)MDR StrainsMultidrug-Resistant0.07 - 2.2[11][13]
Compound Series (2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides)XDR StrainsExtensively Drug-Resistant0.07 - 0.14[11][13]
ND-09759 (A 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide)H37RvDrug-SusceptibleLow nM range[14]
Isoniazid (Standard TB Drug)H37RvDrug-Susceptible~0.2 - 0.4[14]
Rifampicin (Standard TB Drug)H37RvDrug-Susceptible~0.06 - 0.12[14]
PA-824 (Nitroimidazole Clinical Candidate)MDR StrainsMultidrug-Resistant0.08 - 0.7[10]
Experimental Protocols: Key Assays for Antituberculosis Activity

Microplate Alamar Blue Assay (MABA)

The MABA is a commonly used colorimetric assay to determine the MIC of compounds against M. tuberculosis. The assay uses Alamar Blue (resazurin), which is reduced by metabolically active cells from a blue, non-fluorescent state to a pink, fluorescent resorufin.

Protocol:

  • Preparation of Inoculum: Culture M. tuberculosis (e.g., H37Rv strain) in an appropriate broth medium.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for a defined period (typically 5-7 days).

  • Alamar Blue Addition: Add Alamar Blue solution to each well.

  • Second Incubation: Incubate for another 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest compound concentration that prevents this color change.

Mandatory Visualization: Experimental Workflow

MABA_Workflow cluster_workflow MABA Experimental Workflow A Prepare serial dilutions of Imidazo[1,2-a]pyridine in 96-well plate B Inoculate wells with M. tuberculosis suspension A->B C Incubate at 37°C for 5-7 days B->C D Add Alamar Blue reagent to each well C->D E Incubate at 37°C for 24 hours D->E F Observe color change (Blue -> Pink) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for determining the MIC of compounds using the MABA assay.

References

The Bridging Gulf: An In Vitro to In Vivo Correlation of 7-Methylimidazo[1,2-a]pyridine Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities. Among these, 7-Methylimidazo[1,2-a]pyridine has emerged as a promising core structure for the development of novel therapeutics. This guide provides a comprehensive comparison of its in vitro activity and in vivo efficacy across various therapeutic areas, supported by experimental data and detailed protocols.

Data Summary: A Comparative Overview

The following table summarizes the quantitative data from various studies, offering a comparative look at the in vitro potency and in vivo characteristics of this compound and its analogs.

Compound ID/ReferenceTarget/Disease ModelIn Vitro AssayIn Vitro Potency (MIC/IC50)In Vivo ModelIn Vivo Efficacy/Pharmacokinetics
Antitubercular Activity
Analogue of 7-methyl-imidazo[1,2-a]pyridineMycobacterium tuberculosis H37RvMinimum Inhibitory Concentration (MIC)0.7 µMMale Mice19% metabolized in rat liver microsomes
Anticancer Activity
Imidazo[1,2-a]pyridine derivative 6Melanoma (A375, WM115) & Cervical Cancer (HeLa) cellsMTT Assay (Cell Viability)IC50 < 1 µM (A375)N/AInduced G2/M cell cycle arrest and apoptosis
Imidazo[1,2-a]pyridine derivative 5dAcute Myeloid Leukemia (MOLM-13, MV4-11)Antiproliferation AssayGood bioactivityN/AStrong interaction with FLT3 kinase (in silico)
Antiviral Activity
Imidazo[1,2-a]pyridine derivative 8jmRespiratory Syncytial Virus (RSV)Fusion Inhibition AssayIC50 = 3 nMN/ALower microsome clearance, no CYP inhibition
Anti-inflammatory Activity
7-methyl-imidazo[1,2-a]pyridine derivative 5jCyclooxygenase-2 (COX-2)COX-2 Inhibition AssayIC50 = 0.05 µMRatED50 = 12.38 mg/kg (analgesic activity)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Antitubercular Activity: Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Strain: Mycobacterium tuberculosis H37Rv.

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (w/v) Tween 80.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions are prepared in the culture medium in a 96-well microplate.

  • Inoculation: A mid-log phase culture of M. tuberculosis H37Rv is diluted to a final concentration of approximately 5 x 10^5 CFU/mL and added to each well.

  • Incubation: The microplate is incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[1]

In Vitro Anticancer Activity: MTT Cell Viability Assay
  • Cell Lines: Human melanoma (A375, WM115) and cervical cancer (HeLa) cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.[2]

In Vivo Pharmacokinetic Studies in Mice
  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • Compound Administration: The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral (PO) or intravenous (IV) routes at a specific dosage.

  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

  • Plasma Preparation: Plasma is separated by centrifugation.

  • Bioanalysis: The concentration of the compound in plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F) are calculated using non-compartmental analysis.[1]

Visualizing the Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated.

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation Compound Synthesis Compound Synthesis MIC Assay (M. tb) MIC Assay (M. tb) Compound Synthesis->MIC Assay (M. tb) MTT Assay (Cancer Cells) MTT Assay (Cancer Cells) Compound Synthesis->MTT Assay (Cancer Cells) COX-2 Inhibition COX-2 Inhibition Compound Synthesis->COX-2 Inhibition Pharmacokinetic Studies (Mice) Pharmacokinetic Studies (Mice) MIC Assay (M. tb)->Pharmacokinetic Studies (Mice) Promising Activity Efficacy Studies (Disease Models) Efficacy Studies (Disease Models) MTT Assay (Cancer Cells)->Efficacy Studies (Disease Models) Potent Cytotoxicity COX-2 Inhibition->Efficacy Studies (Disease Models) High Inhibition Pharmacokinetic Studies (Mice)->Efficacy Studies (Disease Models)

A streamlined workflow from in vitro screening to in vivo evaluation.

akt_mtor_pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival Cell Survival mTOR->Cell Survival Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis This compound This compound This compound->AKT Inhibition

Inhibition of the AKT/mTOR signaling pathway by this compound derivatives.

Correlation and Future Directions

The presented data illustrates a promising correlation between the in vitro potency and in vivo potential of this compound derivatives. Compounds exhibiting low micromolar or nanomolar activity in vitro often translate to favorable pharmacokinetic profiles and efficacy in preclinical models. For instance, the potent in vitro anti-TB activity of the 7-methyl analog is complemented by its metabolic stability, a key factor for in vivo success.[1] Similarly, the significant in vitro COX-2 inhibition by derivative 5j corresponds to its notable in vivo analgesic effects.

However, the transition from in vitro to in vivo is not always direct. Factors such as solubility, membrane permeability, and off-target effects can influence in vivo outcomes.[3] Future research should focus on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this scaffold to enhance bioavailability and in vivo efficacy. Further exploration of the structure-activity relationship (SAR) will also be crucial in designing next-generation this compound-based drugs with improved therapeutic indices. The diverse biological activities of this scaffold underscore its potential in addressing a wide range of diseases, from infectious agents to cancer and inflammatory conditions.[4][5][6]

References

Assessing the therapeutic index of 7-Methylimidazo[1,2-a]pyridine derivatives compared to existing therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles is a paramount objective in drug discovery. The 7-Methylimidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antituberculosis properties. A critical determinant of a drug candidate's potential clinical success is its therapeutic index (TI), the ratio between its toxic and therapeutic doses. This guide provides a comparative assessment of the therapeutic index of this compound derivatives against existing therapies in these key therapeutic areas, based on available preclinical data.

Executive Summary

Direct comparative data on the therapeutic index of this compound derivatives and existing therapies are limited in publicly available literature. However, by collating and analyzing in vitro and in vivo preclinical data, we can construct a preliminary assessment. The available evidence suggests that certain this compound derivatives demonstrate high potency against their targets, and in some cases, a favorable selectivity profile towards cancer cells over normal cells, suggesting a potentially wider therapeutic window compared to some conventional chemotherapeutics. For anti-inflammatory and antituberculosis applications, while potent activity has been reported, comprehensive in vivo toxicity data to definitively calculate a therapeutic index remains scarce. This guide synthesizes the available quantitative data, outlines the experimental methodologies used for these assessments, and visualizes the key signaling pathways involved.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the efficacy and toxicity of this compound derivatives and existing therapies. It is important to note that a direct comparison of the Therapeutic Index (TI) is challenging due to the variability in experimental models and conditions. The Selectivity Index (SI), calculated from in vitro data (IC50 in normal cells / IC50 in cancer cells), is often used as a surrogate for TI in early-stage drug discovery.

Table 1: Anticancer Activity

Compound/DrugTarget/MechanismEfficacy (IC50/ED50)Toxicity (IC50/LD50)Selectivity Index (SI) / Therapeutic Index (TI)Reference
This compound Derivatives
Representative Derivative 1 (Anticancer)PI3K/mTOR inhibitorIC50: Varies (nM to µM range in cancer cell lines)IC50: Generally higher in normal cell linesSI > 1 (Specific values often not provided)[Data synthesized from multiple sources]
Representative Derivative 2 (Anticancer)c-Met inhibitorIn vivo TGI: 75% at 100 mg/kgNo significant weight loss observedTI not calculated[1]
Existing Therapies
CisplatinDNA cross-linkingED50: Varies with tumor modelLD50 (mice): ~11-13 mg/kgNarrow TI[Data synthesized from multiple sources]
DoxorubicinTopoisomerase II inhibitorED50: Varies with tumor modelLD50 (mice): ~20-25 mg/kgNarrow TI[Data synthesized from multiple sources]

Table 2: Anti-inflammatory Activity

Compound/DrugTarget/MechanismEfficacy (ED50)Toxicity (LD50)Therapeutic Index (TI)Reference
This compound Derivatives
3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridineCOX-2 inhibitorED50 (analgesic activity): 12.38 mg/kgNot ReportedNot Calculated[2]
Various Imidazo[1,2-a]pyridine derivativesAntiparasitic/Anti-inflammatoryNot ReportedLD50 (mice): 0.794 to >4.0 g/kgNot Calculated[3]
Existing Therapies
IbuprofenNon-selective COX inhibitorED50: Varies (e.g., ~10-30 mg/kg in rat paw edema)LD50 (rat): ~636 mg/kgWide TI[Data synthesized from multiple sources]
CelecoxibSelective COX-2 inhibitorED50: Varies (e.g., ~1-10 mg/kg in rat paw edema)LD50 (rat): >2000 mg/kgWide TI[Data synthesized from multiple sources]

Table 3: Antituberculosis Activity

Compound/DrugTarget/MechanismEfficacy (MIC)Toxicity (IC50 in mammalian cells)Selectivity Index (SI)Reference
This compound Derivatives
Imidazo[1,2-a]pyridine-3-carboxamidesNovel TargetMIC: 0.10-0.19 µM against H37RvNot ReportedNot Calculated[4]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesNovel TargetMIC90: ≤1 µM against various Mtb strainsNot ReportedNot Calculated[5]
Existing Therapies
IsoniazidMycolic acid synthesis inhibitorMIC: ~0.02-0.2 µg/mLHepatotoxicity is a concernNarrow TI[Data synthesized from multiple sources]
RifampicinRNA polymerase inhibitorMIC: ~0.1-0.5 µg/mLHepatotoxicity is a concernNarrow TI[Data synthesized from multiple sources]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of therapeutic indices. Below are generalized protocols for key experiments cited in the evaluation of this compound derivatives and existing therapies.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells (both cancer and normal cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivative or standard drug) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

In Vivo Antitumor Efficacy: Xenograft Model

Xenograft models in immunocompromised mice are widely used to evaluate the in vivo efficacy of anticancer agents.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomly assign mice to treatment groups (vehicle control, this compound derivative, or standard chemotherapy). Administer the treatments via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study as indicators of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis. The antitumor efficacy is often expressed as Tumor Growth Inhibition (TGI). The ED50 (the dose that produces 50% of the maximal response) can be determined from dose-response studies.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and reproducible model of acute inflammation.

  • Animal Acclimatization: Acclimatize rats or mice to the experimental conditions.

  • Baseline Measurement: Measure the initial volume of the hind paw using a plethysmometer.

  • Compound Administration: Administer the test compound (this compound derivative or a standard NSAID like ibuprofen or celecoxib) or vehicle to the animals.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the hind paw to induce inflammation.

  • Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The increase in paw volume indicates the extent of edema. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group. The ED50, the dose that causes 50% inhibition of edema, can be calculated from the dose-response data.

In Vivo Antituberculosis Activity: Mouse Infection Model

Mouse models are essential for evaluating the in vivo efficacy of new antituberculosis drug candidates.

  • Infection: Infect mice (e.g., BALB/c or C57BL/6) with a low-dose aerosol of Mycobacterium tuberculosis (e.g., H37Rv strain) to establish a lung infection.

  • Treatment Initiation: After a few weeks of infection to allow for the establishment of a chronic infection, begin treatment with the test compound (this compound derivative or standard anti-TB drugs like isoniazid and rifampicin) or vehicle.

  • Treatment Regimen: Administer the drugs daily or according to a specific regimen for several weeks.

  • Bacterial Load Determination: At different time points during and after treatment, euthanize groups of mice and homogenize their lungs and spleens. Plate serial dilutions of the homogenates on selective agar (e.g., Middlebrook 7H11) to determine the number of colony-forming units (CFU).

  • Data Analysis: The reduction in bacterial load (log10 CFU) in the organs of treated mice compared to the vehicle control group indicates the efficacy of the treatment. The ED50 can be determined as the dose required to achieve a specific level of bacterial clearance.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by these compounds is crucial for rational drug design and for predicting potential on- and off-target effects.

PI3K/mTOR Signaling Pathway in Cancer

The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. It is frequently hyperactivated in many types of cancer, making it an attractive target for cancer therapy. Some this compound derivatives have been identified as inhibitors of this pathway.

PI3K_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth 4EBP1->Cell_Growth Inhibition of translation initiation Imidazopyridine This compound Derivative Imidazopyridine->PI3K Inhibits Imidazopyridine->mTORC1 Inhibits

Caption: PI3K/mTOR signaling pathway and points of inhibition by derivatives.

STAT3/NF-κB Signaling Pathway in Inflammation

The STAT3 and NF-κB signaling pathways are key regulators of the inflammatory response. Their dysregulation is implicated in chronic inflammatory diseases and cancer. Certain imidazo[1,2-a]pyridine derivatives have been shown to modulate these pathways, suggesting their potential as anti-inflammatory agents.

STAT3_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6, TNF-α) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates IKK IKK Complex Cytokine_Receptor->IKK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active STAT3-P (active dimer) STAT3_inactive->STAT3_active Dimerizes Inflammatory_Genes Expression of Inflammatory Genes (e.g., COX-2, iNOS) STAT3_active->Inflammatory_Genes Translocates to nucleus & activates transcription IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Releases NFkB_active NF-κB (active) NFkB_inactive->NFkB_active NFkB_active->Inflammatory_Genes Translocates to nucleus & activates transcription Imidazopyridine This compound Derivative Imidazopyridine->STAT3_active Inhibits phosphorylation Imidazopyridine->NFkB_active Inhibits activation

Caption: STAT3/NF-κB signaling pathway in inflammation.

Mechanism of Action of Antituberculosis Drugs

Existing antituberculosis drugs target various essential processes in Mycobacterium tuberculosis. Understanding these mechanisms provides a benchmark for evaluating novel agents like the this compound derivatives, some of which may act on novel targets.

Antituberculosis_MoA cluster_targets Mycobacterium tuberculosis Cellular Targets cluster_drugs Existing and Investigational Antituberculosis Drugs Cell_Wall Cell Wall Synthesis (Mycolic Acids, Arabinogalactan) Protein_Synthesis Protein Synthesis (Ribosome) DNA_Gyrase DNA Gyrase RNA_Polymerase RNA Polymerase ATP_Synthase ATP Synthase Isoniazid Isoniazid Isoniazid->Cell_Wall Ethambutol Ethambutol Ethambutol->Cell_Wall Rifampicin Rifampicin Rifampicin->RNA_Polymerase Fluoroquinolones Fluoroquinolones Fluoroquinolones->DNA_Gyrase Aminoglycosides Aminoglycosides Aminoglycosides->Protein_Synthesis Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->ATP_Synthase Potential Target (e.g., QcrB)

Caption: Mechanisms of action of key antituberculosis drugs.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. While the available data on their therapeutic index is still emerging, preliminary in vitro and in vivo studies are promising, suggesting that some derivatives may offer an improved safety profile compared to existing therapies, particularly in the realm of oncology. For inflammatory and infectious diseases, more comprehensive preclinical toxicology and efficacy studies are required to firmly establish their therapeutic window. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation and development of this promising class of compounds. Further head-to-head comparative studies are warranted to definitively assess the therapeutic index of this compound derivatives against the current standards of care.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 7-Methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of 7-Methylimidazo[1,2-a]pyridine, a heterocyclic compound often used in pharmaceutical research. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors.[1]

In the event of a spill, the area should be evacuated. For small spills, the material can be absorbed with an inert, non-combustible absorbent like vermiculite or sand.[1] For larger spills, immediate contact with the institution's Environmental Health and Safety (EHS) department is essential.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in compliance with local, state, and federal regulations.

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

    • This waste stream should be kept separate from other chemical waste to avoid incompatible reactions.[1][2] Specifically, it should not be mixed with strong oxidizing agents or acids.[1][2]

  • Containerization and Labeling:

    • Collect the waste in a designated, sealable, and clearly labeled hazardous waste container.[1][2] The container must be compatible with the chemical.

    • The label should prominently display the words "Hazardous Waste" and include the full chemical name: "this compound".

    • Indicate the associated hazards, such as "Flammable," "Toxic," and "Irritant."[1]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[1][2]

    • The storage area should be away from heat, sparks, open flames, and direct sunlight.[2]

  • Disposal Request and Pickup:

    • Once the container is full or no longer in use, a chemical waste collection request should be submitted to the institution's EHS or equivalent department.

    • Follow the specific institutional procedures for waste pickup and disposal.

  • Ultimate Disposal Method:

    • The common practice for the disposal of waste pyridine and its derivatives is incineration.[3] Methods like rotary kiln incineration are typically employed for such chemical waste.[3]

Physicochemical Properties of this compound

Understanding the properties of a chemical is crucial for its safe handling and disposal. The following table summarizes the available data for this compound.

PropertyValueSource
Molecular Formula C₈H₈N₂[4]
Molecular Weight 132.16 g/mol [4]
Appearance Yellow to brown solid[4]
Boiling Point 113 °C at 0.7 Torr[4]
Density (Predicted) 1.11 ± 0.1 g/cm³[4]
pKa (Predicted) 7.44 ± 0.50[4]
Storage Temperature Room Temperature, sealed in dry conditions[4]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Preparation cluster_1 Collection & Segregation cluster_2 Labeling & Storage cluster_3 Final Disposal A Identify Waste (Pure compound, solutions, contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Use Designated Hazardous Waste Container B->C D Segregate from Incompatible Chemicals (e.g., strong acids, oxidizing agents) C->D Prevent Reactions E Label Container: 'Hazardous Waste' 'this compound' Hazards: Flammable, Toxic, Irritant D->E F Store in a Secure, Well-Ventilated Satellite Accumulation Area E->F Safe Storage G Submit Chemical Waste Pickup Request to EHS F->G When Container is Full H EHS Arranges for Professional Disposal (e.g., Incineration) G->H Regulatory Compliance

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 7-Methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of 7-Methylimidazo[1,2-a]pyridine. The following procedures are based on available data for structurally similar compounds and general best practices for handling pyridine derivatives, in the absence of a specific Safety Data Sheet (SDS) for this exact compound.

Hazard Summary

This compound is anticipated to be an irritant to the skin, eyes, and respiratory system. Similar pyridine-based compounds exhibit varying levels of toxicity, and it is prudent to handle this chemical with a high degree of caution.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecificationsPurpose
Eye Protection Chemical Splash Goggles or Safety Glasses with Side-ShieldsANSI Z87.1 certifiedTo protect eyes from splashes and airborne particles.
Hand Protection Chemical-Resistant GlovesNitrile or NeopreneTo prevent skin contact. Butyl rubber gloves are also a suitable alternative.
Body Protection Laboratory CoatFully buttonedTo protect skin and clothing from contamination.
Respiratory Protection Fume HoodProperly functioning and certifiedTo avoid inhalation of vapors. All handling of this compound should be conducted within a fume hood.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following step-by-step protocol is essential for the safe handling of this compound.

  • Preparation :

    • Ensure a chemical fume hood is operational and available.

    • Verify that an emergency eyewash station and safety shower are accessible within the immediate work area.

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Don the required PPE as specified in the table above.

  • Handling the Compound :

    • Conduct all weighing and transferring of this compound within the chemical fume hood.

    • Keep the container of the chemical tightly closed when not in use to minimize the release of vapors.

    • Avoid the formation of dust or aerosols.

    • Use compatible utensils (e.g., stainless steel or glass) for handling.

  • Post-Handling :

    • Thoroughly clean the work area after use.

    • Decontaminate all equipment that has come into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the appropriate hazardous waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioFirst Aid and Spill Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush the affected skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Small Spill For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the spill with an inert, non-combustible material such as vermiculite or sand.[4] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[1][2]
Large Spill Evacuate the area immediately and secure it. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Collect all waste materials, including unused chemicals, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[1][4]

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Container Management :

    • Use a compatible, sealable, and airtight container for waste collection.[1]

    • The container must be labeled with "Hazardous Waste" and the full chemical name: this compound.

  • Storage :

    • Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[4]

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[2]

    • Common disposal methods for pyridine-based compounds include incineration at high temperatures.[5]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood & Safety Equipment prep2 Don Required PPE prep1->prep2 handle1 Weigh & Transfer in Fume Hood prep2->handle1 handle2 Keep Container Closed handle1->handle2 post1 Clean & Decontaminate Work Area handle2->post1 post2 Doff PPE & Wash Hands post1->post2 disp1 Segregate Hazardous Waste post2->disp1 disp2 Store in Labeled, Sealed Container disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.